molecular formula C5H7N3O2 B2972991 methyl 2-(1H-1,2,3-triazol-5-yl)acetate CAS No. 1092286-86-6

methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Cat. No.: B2972991
CAS No.: 1092286-86-6
M. Wt: 141.13
InChI Key: UEDZYAFQOOJYCC-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate is a chemical building block of interest in medicinal chemistry and materials science research. It contains both a reactive ester group and a 1,2,3-triazole heterocycle, making it a versatile intermediate for further synthetic elaboration. The 1,2,3-triazole ring is a privileged scaffold in drug discovery, often used to improve pharmacokinetic properties and target binding in bioactive molecules . Researchers can utilize the methyl acetate moiety for various transformations, such as hydrolysis to the corresponding acid or amidation reactions to create novel derivatives . This compound is closely related to other triazole-acetate esters investigated as precursors for more complex structures. For instance, similar compounds like methyl 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate demonstrate the utility of this chemical class in synthetic pathways . The structural motif of a triazole ring connected to an acetate chain is also found in precursors for high-energy materials research, highlighting its potential application beyond pharmaceuticals . Safety Note: For Research Use Only. This product is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

methyl 2-(2H-triazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)2-4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDZYAFQOOJYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate: Structural Characterization & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and applications of methyl 2-(1H-1,2,3-triazol-5-yl)acetate . Note that due to the rapid tautomerism of N-unsubstituted 1,2,3-triazoles, this compound is chemically equivalent to methyl 2-(1H-1,2,3-triazol-4-yl)acetate . The "5-yl" designation often appears in specific literature contexts or databases to denote a particular tautomeric representation, but for all practical synthetic and pharmacological purposes, they are the same species in solution.

Executive Summary

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate is a bifunctional heterocyclic building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD). It features a 1,2,3-triazole core—a known bioisostere for amide bonds—linked to a methyl acetate tail. This structure allows for orthogonal functionalization: the triazole ring can serve as a hydrogen bond donor/acceptor or metal ligand, while the ester group provides a handle for further elaboration into acids, amides, or alcohols.

Key Chemical Identifiers
PropertyDetail
IUPAC Name Methyl 2-(1H-1,2,3-triazol-4-yl)acetate
Common Synonyms Methyl (1H-1,2,3-triazol-5-yl)acetate; Methyl 2-(1H-1,2,3-triazol-4-yl)acetate
CAS Number Note: Often indexed under the 4-yl tautomer or generic triazole derivatives.[1][2][3][4][5] (e.g., 104093357 for related N-substituents; specific C-linked CAS requires exact tautomer match in databases like SciFinder).
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
SMILES COC(=O)CC1=C[NH]N=N1

Chemical Structure & Tautomerism

The defining feature of this molecule is the annular tautomerism of the 1,2,3-triazole ring. In the absence of a substituent on the nitrogen atoms (N1, N2, or N3), the proton is mobile.

Tautomeric Equilibrium

The "5-yl" and "4-yl" forms are interconvertible isomers. In solution, the population ratio depends on solvent polarity and temperature, but they are chemically indistinct during reaction unless the nitrogen is selectively protected.

Tautomerism Figure 1: Annular Tautomerism of the 1,2,3-Triazole Core Tautomer4 1H-1,2,3-triazol-4-yl (Major Tautomer in Polar Solvents) Tautomer5 1H-1,2,3-triazol-5-yl (Equivalent Tautomer) Tautomer4->Tautomer5 Proton Shift (Rapid)

Caption: The rapid migration of the NH proton renders the C4 and C5 positions equivalent in the unsubstituted ring.

Synthetic Methodologies

The synthesis of C-linked 1,2,3-triazole acetates is more challenging than their N-linked counterparts (which are made via simple Click chemistry of azido-acetates). The C-linked synthesis requires constructing the triazole ring onto a carbon scaffold.

Protocol A: Thermal Huisgen Cycloaddition (Metal-Free)

This method utilizes methyl 3-butynoate and a source of hydrazoic acid (often generated in situ from TMS-N₃ or NaN₃).

Reaction Scheme: Methyl 3-butynoate + TMS-N₃ → Methyl 2-(1H-1,2,3-triazol-4-yl)acetate

Step-by-Step Protocol:

  • Reagents: Methyl 3-butynoate (1.0 equiv), Trimethylsilyl azide (TMS-N₃, 1.5 equiv).

  • Solvent: DMF or Toluene (Anhydrous).

  • Procedure:

    • Dissolve methyl 3-butynoate in DMF under an inert atmosphere (N₂).

    • Add TMS-N₃ cautiously.

    • Heat the mixture to 100°C in a sealed pressure vial for 12–24 hours. Safety Warning: Azides are potentially explosive.[6][7] Use a blast shield.

    • Workup: Cool to room temperature. Add MeOH to quench excess TMS-N₃ (cleaving the N-Si bond to release the 1H-triazole).

    • Concentrate under reduced pressure.

    • Purification: Flash column chromatography (SiO₂, EtOAc/Hexanes gradient). The product is typically a white to off-white solid.

Protocol B: Copper-Catalyzed Cycloaddition (CuAAC) - Modification

Standard CuAAC requires a terminal alkyne and an organic azide (R-N₃). To make the NH-triazole, one must use a protected azide (e.g., benzyl azide) and then deprotect, or use a specific oxidative method.

  • Route: Methyl 3-butynoate + Benzyl Azide

    
     1-Benzyl-triazole derivative 
    
    
    
    Methyl 2-(1H-1,2,3-triazol-4-yl)acetate .
  • Advantage:[6][7] Higher regioselectivity control if N-substitution is desired later.

Applications in Drug Discovery

The 1,2,3-triazole moiety is a "privileged scaffold" in medicinal chemistry due to its stability and dipole moment (~5 D).

Bioisosterism

The 1,2,3-triazole ring mimics the electronic and steric properties of a trans-amide bond but is resistant to hydrolytic cleavage by peptidases.

  • Mechanism: The lone pairs on N2 and N3 can accept hydrogen bonds, while the C-H at position 5 (or 4) can act as a weak hydrogen bond donor.

  • Application: Replacing peptide bonds in peptidomimetics to improve oral bioavailability and half-life.

Fragment-Based Drug Discovery (FBDD)

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency.

  • Workflow:

    • Screening: The ester is hydrolyzed to the acid or kept as-is to screen against protein targets (e.g., metalloenzymes).

    • Elaboration: Hits are expanded by reacting the ester (via amidation) or the triazole NH (via alkylation) to reach adjacent binding pockets.

Applications cluster_reactions Synthetic Divergence Compound Methyl 2-(1H-1,2,3-triazol-5-yl)acetate Hydrolysis Hydrolysis (LiOH/THF) Compound->Hydrolysis Yields Acid Alkylation N-Alkylation (R-X, Base) Compound->Alkylation Yields N1/N2/N3 Isomers Reduction Reduction (LiAlH4) Compound->Reduction Yields Alcohol Peptidomimetics Peptidomimetics Hydrolysis->Peptidomimetics PROTAC Linkers PROTAC Linkers Alkylation->PROTAC Linkers Heterocyclic Scaffolds Heterocyclic Scaffolds Reduction->Heterocyclic Scaffolds

Caption: Divergent synthetic pathways utilizing the ester and triazole functionalities.

Safety & Handling

  • Hazards: As with all low-molecular-weight triazoles and azides, thermal stability must be evaluated. While the triazole ring itself is stable, the synthesis involves azide intermediates which are shock-sensitive.

  • Storage: Store at 2–8°C under inert gas. The ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. Link

  • Agalave, S. G., et al. (2011). Update on the Synthesis of 1,2,3-Triazoles. Asian Journal of Organic Chemistry. Link

  • Bioisosterism in Drug Design. The Triazole Ring as a Bioisostere. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Tautomerism and Properties of Methyl 2-(1H-1,2,3-triazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methyl 2-(1H-1,2,3-triazol-4-yl)acetate , focusing on its tautomeric behavior, synthesis, and implications for drug discovery.

Executive Summary

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate is a critical C4-substituted 1,2,3-triazole derivative used as a pharmacophore linker and bioisostere in medicinal chemistry. Its utility is defined by the annular tautomerism of the 1,2,3-triazole ring, which exists in a dynamic equilibrium between the 1H- and 2H- forms. Understanding this equilibrium is non-negotiable for rational drug design, as the specific tautomer dictates hydrogen-bonding capability, dipole moment, and ligand-protein binding affinity.

This guide details the thermodynamic drivers of this tautomerism, provides a validated synthesis protocol, and outlines analytical methods to distinguish between isomers in solution.

Structural Dynamics & Tautomeric Equilibrium

The core challenge in working with methyl 2-(1H-1,2,3-triazol-4-yl)acetate is the prototropic tautomerism of the NH-proton. Unlike N-substituted triazoles (which are fixed), the C-substituted variant equilibrates rapidly.

The Tautomeric Triad

For a 4-substituted 1,2,3-triazole, three tautomers are theoretically possible, though only two are energetically significant in most environments:

  • 1H-Tautomer (1H-1,2,3-triazole): Polar, high dipole moment (~5 D). Capable of acting as both a hydrogen bond donor (NH) and acceptor (N2, N3).

  • 2H-Tautomer (2H-1,2,3-triazole): Non-polar, low dipole moment (< 1 D). The "pseudo-symmetric" form. Generally more stable in the gas phase and non-polar solvents due to minimized lone-pair repulsion between adjacent nitrogens.

  • 3H-Tautomer: For 4-substituted triazoles, the 3H form is distinct from the 1H form. However, it is often less stable or rapidly equilibrates with the 1H form.

Solvent-Dependent Stability

The equilibrium constant (


) is heavily dependent on the dielectric constant (

) of the medium.
  • Non-Polar Solvents (Chloroform, Toluene): The 2H-tautomer dominates (>90%). The lower dipole moment is energetically favored in the absence of stabilizing solvation shells.

  • Polar Protic Solvents (Water, Methanol): The 1H-tautomer becomes significant, often reaching a 1:1 ratio or becoming the major species. The solvent molecules stabilize the large dipole of the 1H-form through hydrogen bonding.

  • Solid State: X-ray crystallography typically reveals the 1H-tautomer (or 3H), stabilized by an extensive intermolecular hydrogen-bonding network (N-H···N) that overcomes the intrinsic stability of the isolated 2H-form.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium flux between the tautomers, mediated by solvent interaction.

Tautomerism cluster_conditions Environmental Drivers T1 1H-Tautomer (Polar, High Dipole) T3 3H-Tautomer (Less Stable) T1->T3 1,3-Shift (Slow) TS Intermolecular Proton Transfer (Solvent Mediated) T1->TS -H+ T2 2H-Tautomer (Non-Polar, Low Dipole) T2->TS T3->T1 TS->T1 TS->T2 +H+ (at N2) c1 Non-Polar Solvent: Favors 2H c2 Aqueous/Crystal: Favors 1H

Figure 1: Tautomeric equilibrium of 4-substituted 1,2,3-triazoles. The shift is driven by solvent polarity and H-bonding capacity.

Experimental Protocols

Synthesis of Methyl 2-(1H-1,2,3-triazol-4-yl)acetate

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is popular, it yields N-substituted triazoles. To obtain the NH-triazole (C-substituted), a thermal Huisgen cycloaddition with sodium azide is the industry standard.

Protocol:

  • Reagents: Methyl 3-butynoate (1.0 eq), Sodium Azide (1.5 eq), Ammonium Chloride (1.5 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve methyl 3-butynoate in DMF (0.5 M).

    • Add

      
       and 
      
      
      
      (the ammonium salt buffers the reaction and provides the proton source).
    • Heat to 100°C for 12–24 hours. Monitor by TLC (stain with KMnO4; alkyne disappears).

    • Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF. Dry organic layer over

      
      .
      
    • Purification: Flash column chromatography (Hexane:EtOAc gradient). The NH-triazole is significantly more polar than the starting alkyne.

Analytical Validation (Self-Validating System)

To confirm the structure and assess the tautomeric ratio, use the following NMR protocol.

Method: Solvent-Dependent NMR Titration.

  • Step 1: Dissolve 10 mg of sample in

    
     (Non-polar).
    
  • Step 2: Acquire

    
     NMR and 
    
    
    
    NMR.
    • Expectation: Sharp signals. C4 and C5 carbons will have distinct shifts characteristic of the 2H-form (C4/C5 are chemically equivalent in unsubstituted triazole, but distinct here).

  • Step 3: Dissolve 10 mg of sample in DMSO-

    
     (Polar).
    
    • Expectation: Broadened NH signal (usually >13 ppm). Shifts in ring carbons (

      
       ppm) indicating a shift to the 1H-form .
      

Table 1: Diagnostic NMR Signatures (Predicted)

NucleusSignal

(Major: 2H)
DMSO-

(Major: 1H/Equilibrium)

Triazole-H (C5)

7.6 - 7.7 ppm

7.8 - 8.2 ppm (Deshielded)

N-HNot observed / Broad

14.0 - 15.0 ppm (Broad)

Triazole-C4

~140 ppm

~135 ppm

Triazole-C5

~130 ppm

~125 ppm

Implications for Drug Development

Bioisosterism & Binding

The 1,2,3-triazole ring is a classic bioisostere for the amide bond (


) and the carboxylate group.
  • 2H-Tautomer: Mimics a trans-amide bond geometry but lacks the H-bond donor capability in the same vector.

  • 1H-Tautomer: Mimics the cis-amide or carboxylate, providing a strong H-bond donor (NH) and acceptor (N3).

Critical Consideration: When docking this molecule into a protein active site, do not fix the tautomer . Allow the docking software to sample both 1H and 2H states. A protein pocket with a hydrogen bond acceptor (e.g., Asp/Glu side chain) will select for the 1H-tautomer, inducing a "tautomeric shift" upon binding.

Pharmacokinetics (Lipophilicity)

The tautomeric ratio affects


.
  • The 2H-form is more lipophilic (better membrane permeability).

  • The 1H-form is more hydrophilic (better solubility).

  • Design Tip: The methyl ester side chain (

    
    ) adds rotatable bonds but does not conjugate with the ring, maintaining the intrinsic triazole electronics.
    

References

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

  • Katritzky, A. R., et al. (2010). Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design. Link

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity. Journal of the American Chemical Society. Link

  • Bakulev, V. A. (2004). Chemistry of 1,2,3-triazoles. Science of Synthesis. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Technical Guide: 1H-1,2,3-Triazole-4-Acetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 1H-1,2,3-triazole-4-acetic acid methyl ester , a critical heterocyclic building block in medicinal chemistry.

Substance Identity & Physiochemical Profile

The compound 1H-1,2,3-triazole-4-acetic acid methyl ester is a C-substituted triazole derivative. Unlike the more common N-substituted "click" chemistry products (1,4-disubstituted), this molecule retains a free NH moiety, allowing it to exist in dynamic tautomeric equilibrium. It serves as a versatile bioisostere for aspartic acid or glutamic acid side chains in peptidomimetics.

Datasheet
PropertySpecification
Chemical Name Methyl 2-(1H-1,2,3-triazol-4-yl)acetate
CAS Number 1092286-86-6 (Methyl ester); Note: 13956-25-7 (Free Acid)
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Structure Triazole ring substituted at C4 with a methyl acetate group.[1][2][3][4][5][6][7]
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.
pKa (Calculated) ~9.2 (Triazole NH)
Tautomeric Equilibrium (Critical Mechanism)

A defining feature of this molecule is the annular tautomerism of the unsubstituted 1,2,3-triazole ring. In solution, the proton rapidly migrates between N1, N2, and N3. While the 2H-tautomer is generally more stable in aqueous solution due to aromaticity and dipole minimization, the 1H-tautomer is often the reactive species in N-alkylation reactions.

Tautomerism cluster_0 Annular Tautomerism of 1,2,3-Triazole-4-acetate T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) (Major in Aqueous) T1->T2 Fast Eq T2->T1 T3 3H-Tautomer (N3-H) T2->T3 Fast Eq caption Figure 1: The proton migration equilibrium. The position of the H atom dictates reactivity in subsequent functionalizations. T3->T2

Synthetic Routes & Mechanistic Insight

The synthesis of C4-substituted 1,2,3-triazoles with a free NH group requires avoiding the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which typically requires an organic azide and yields N-substituted products. Instead, thermal Huisgen cycloaddition using an inorganic azide source (Sodium Azide or TMS-N₃) is the standard.

The Thermal Cycloaddition Strategy

The most robust route involves the reaction of Methyl but-3-ynoate with sodium azide. Since the alkyne is electron-deficient (due to the ester group), it reacts readily with the azide anion.

  • Reagents: Methyl but-3-ynoate, Sodium Azide (NaN₃).

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the transition state).

  • Mechanism: Concerted [3+2] cycloaddition followed by protonation.

Synthesis Start Methyl but-3-ynoate (Electron-Deficient Alkyne) Intermediate Transition State [3+2] Cycloaddition Start->Intermediate DMSO, 100°C Reagent Sodium Azide (NaN3) + Acid Source (NH4Cl) Reagent->Intermediate Product 1H-1,2,3-triazole-4-acetic acid methyl ester (Target) Intermediate->Product Protonation caption Figure 2: Metal-free synthesis via thermal cycloaddition of an activated alkyne.

Applications in Drug Discovery

Bioisosterism

The 1,2,3-triazole ring is a classic bioisostere for the amide bond (


) and the carboxylate group. In the case of 1H-1,2,3-triazole-4-acetic acid methyl ester :
  • Electronic Profile: The dipole moment (~5 D) mimics the peptide bond.

  • H-Bonding: The N2 and N3 atoms act as hydrogen bond acceptors, while the NH (in 1H/3H forms) acts as a donor, mimicking the amide backbone.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency. It can be elaborated at two distinct vectors:

  • The Ester: Hydrolysis to the acid or conversion to amides/hydrazides.

  • The Triazole NH: Alkylation or arylation to create N-substituted libraries.

Experimental Protocols

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM, CHCl₃) with sodium azide to prevent the formation of di- and tri-azidomethane. Work behind a blast shield.

Protocol A: Synthesis from Methyl But-3-ynoate

Objective: Preparation of Methyl 2-(1H-1,2,3-triazol-4-yl)acetate on a 10 mmol scale.

  • Preparation:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with Methyl but-3-ynoate (1.0 g, 10.2 mmol).

    • Add DMSO (10 mL).

    • Add Sodium Azide (0.73 g, 11.2 mmol, 1.1 equiv).

    • Optional: Add Ammonium Chloride (0.6 g) to buffer the reaction and provide a proton source, reducing the formation of byproducts.

  • Reaction:

    • Heat the mixture to 100°C in an oil bath.

    • Stir for 12–16 hours . Monitor by TLC (Ethyl Acetate/Hexane 1:1). The alkyne spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ice Water (50 mL).

    • Acidify carefully with 1M HCl to pH ~4 (to protonate the triazole anion).

    • Extract with Ethyl Acetate (3 x 30 mL). Note: The product is moderately polar; ensure thorough extraction.

    • Wash the combined organic layers with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂) eluting with a gradient of 0–5% Methanol in DCM.

    • Yield Expectation: 70–85%.

Protocol B: Quality Control (Analytical Expectation)

To validate the synthesis, compare the NMR data against the following expected shifts (in DMSO-d₆):

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 14.80Broad SingletTriazole NH (Exchangeable)
¹H NMR 7.75SingletTriazole C5-H
¹H NMR 3.78SingletAcetate -CH₂-
¹H NMR 3.65SingletMethyl Ester -OCH₃
¹³C NMR 170.5-Carbonyl C=O
¹³C NMR 140.2-Triazole C4
¹³C NMR 130.1-Triazole C5
¹³C NMR 52.0-Methyl -OCH₃
¹³C NMR 32.5-Methylene -CH₂-

References

  • Amantini, D., et al. (2002). "Sustainable Synthesis of 1,2,3-Triazoles." The Journal of Organic Chemistry. (Demonstrates thermal cycloaddition methodology).

  • PubChem Compound Summary. (2024). "Methyl 2-(1H-1,2,3-triazol-4-yl)acetate (CAS 1092286-86-6)."[1][8] National Center for Biotechnology Information.

  • Himo, F., et al. (2005). "Mechanisms of Huisgen Cycloaddition." Journal of the American Chemical Society.[9] (Theoretical grounding for the regioselectivity).

  • ChemRxiv. (2020). "Development of Efficient Synthesis of Triazole Acetic Acids." (Process chemistry optimization).

Sources

Technical Guide: 4(5)-Methoxycarbonylmethyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4(5)-Methoxycarbonylmethyl-1,2,3-triazole , designed for researchers in medicinal chemistry and drug development.

Function: Bifunctional Heterocyclic Building Block | CAS: 133735-85-0 (Generic) / 141-12-8 (Isomer Ref)

Executive Summary

4(5)-Methoxycarbonylmethyl-1,2,3-triazole (Methyl 2-(1H-1,2,3-triazol-4-yl)acetate) is a versatile C5-building block characterized by a high degree of bifunctionality. It features a 1,2,3-triazole core —a privileged scaffold in medicinal chemistry known for its bioisosteric properties and metabolic stability—and an ester-functionalized alkyl side chain .

This molecule serves as a critical "linker hub" in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) design. Its dual reactivity allows for orthogonal functionalization: electrophilic attack at the triazole nitrogen (N-alkylation) and nucleophilic attack at the ester carbonyl (amidation/hydrolysis), or C-H activation at the active methylene position.

Chemical Identity & Physicochemical Properties[1][2][3]

Structural Dynamics: Tautomerism

Unlike 1,4-disubstituted triazoles formed via "Click" chemistry (CuAAC), the N-unsubstituted parent compound exists in a dynamic equilibrium. In solution and the gas phase, the 2H-tautomer is thermodynamically preferred due to aromatic stabilization, whereas the 1H-tautomer is often the reactive species in electrophilic substitutions.

Tautomerism T1 1H-Tautomer (Reactive Species) T2 2H-Tautomer (Major Form in Solution) T1->T2  Fast Equilibrium (Ka)  

Figure 1: Tautomeric equilibrium of 4-substituted-1,2,3-triazoles. The 2H-form dominates in non-polar solvents, while polar protic solvents can stabilize the 1H-form via hydrogen bonding.

Key Properties Table
PropertyValue / DescriptionNote
IUPAC Name Methyl 2-(1H-1,2,3-triazol-4-yl)acetate
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/crystallinity
pKa (Triazole NH) ~9.2 - 9.4Weakly acidic; deprotonates with bases like K₂CO₃
pKa (α-CH₂) ~20 (Estimated)Activated by ester and triazole ring
Solubility DMSO, MeOH, DCM, EtOAcPoor solubility in Hexanes/Water

Synthesis & Manufacturing

The synthesis of the N-unsubstituted parent triazole requires avoiding the standard CuAAC "Click" conditions (which require an organic azide). The most robust industrial route is the Thermal Huisgen Cycloaddition or the Banert Cascade .

Primary Route: Thermal Cycloaddition

This route utilizes Methyl 3-butynoate and Sodium Azide . Unlike Cu-catalyzed routes that yield 1,4-isomers exclusively with organic azides, the thermal reaction with inorganic azide (NaN₃) yields the parent NH-triazole.

Synthesis SM1 Methyl 3-butynoate (Alkyne) Inter [Triazolyl Anion Intermediate] SM1->Inter DMSO, 100°C (1,3-Dipolar Cycloaddition) SM2 Sodium Azide (NaN3) SM2->Inter DMSO, 100°C (1,3-Dipolar Cycloaddition) Prod 4-Methoxycarbonylmethyl-1,2,3-triazole (Target) Inter->Prod Acidic Workup (HCl) Protonation

Figure 2: Thermal synthesis pathway avoiding copper catalysis to access the NH-triazole.

Alternative Route: Banert Cascade

For highly functionalized derivatives, the Banert cascade involves the reaction of propargyl chlorides with sodium azide. This proceeds via a [3,3]-sigmatropic rearrangement of a propargyl azide to an allenyl azide, followed by cyclization.[1] This route is preferred when the starting alkyne ester is unstable or unavailable.

Reactivity & Functionalization[8][9]

N-Alkylation (The Selectivity Challenge)

The triazole NH is a nucleophile. Upon deprotonation (e.g., K₂CO₃/DMF), it reacts with alkyl halides.

  • Regioselectivity: Reaction typically yields a mixture of N2-alkyl (kinetic/major) and N1-alkyl (minor) products.

  • Control: Steric bulk on the alkylating agent favors the N2 position (distal to the C4-substituent).

Ester Transformations

The methyl ester is a "mask" for carboxylic acid derivatives.

  • Hydrolysis: LiOH/THF/H₂O yields the free acid (2-(1H-1,2,3-triazol-4-yl)acetic acid), a bioisostere of succinic acid derivatives.

  • Amidation: Direct aminolysis with primary amines (often requiring TBD catalysis) yields triazole-acetamides.

C-H Activation

The methylene group (-CH₂-) at the C4 position is flanked by two electron-withdrawing groups (triazole and ester). This makes it susceptible to:

  • Knoevenagel Condensation: Reaction with aldehydes to form α,β-unsaturated esters.

  • Alpha-Alkylation: Deprotonation with strong bases (NaH, LDA) allows alkylation at the carbon, creating chiral centers.

Experimental Protocols

Protocol A: Synthesis from Methyl 3-butynoate

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides.[2] Use Teflon-coated spatulas and avoid contact with heavy metals. Work behind a blast shield.

  • Reagents: Methyl 3-butynoate (10 mmol, 1.0 eq), Sodium Azide (15 mmol, 1.5 eq), DMSO (anhydrous, 10 mL).

  • Procedure:

    • Dissolve sodium azide in DMSO in a round-bottom flask.

    • Add methyl 3-butynoate dropwise at room temperature.

    • Heat the mixture to 100°C for 12–16 hours behind a safety shield. (Monitoring by TLC/LCMS is essential).

    • Workup: Cool to 0°C. Dilute with water (50 mL). Carefully acidify with 1M HCl to pH ~2–3.

    • Extraction: Extract exhaustively with Ethyl Acetate (3 x 30 mL). The product is polar; multiple extractions are required.

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3] Purify via flash chromatography (DCM:MeOH gradient, typically 95:5).

Protocol B: N-Alkylation (General Procedure)
  • Reagents: Triazole scaffold (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq), DMF or Acetone.

  • Procedure:

    • Suspend triazole and base in solvent. Stir for 15 min to form the anion.

    • Add alkyl halide.[4][2][3][5] Stir at RT (or 60°C for unreactive halides) for 4–8 hours.

    • Outcome: Expect a mixture of isomers. Isolate via column chromatography (N2 isomers are typically less polar than N1 isomers).

Applications in Drug Discovery[9]

Bioisosterism

The 1,2,3-triazole ring is a classic bioisostere for the amide bond (similar dipole moment and H-bond acceptor capability) but with significantly higher hydrolytic stability. The 4-methoxycarbonylmethyl derivative specifically mimics gamma-amino butyric acid (GABA) analogs or succinate metabolites when hydrolyzed.

PROTAC Linkers

This molecule is an ideal "exit vector" hub.

  • Side A (Triazole N): Connects to the E3 ligase ligand (e.g., Thalidomide derivative) via an alkyl chain.

  • Side B (Ester): Connects to the Target Protein ligand via amide coupling.

  • Benefit: The rigidity of the triazole ring reduces the entropic penalty of binding compared to purely aliphatic PEG chains.

References

  • Synthesis via Banert Cascade: Banert, K. et al.[6][1][7][8] "The Banert Cascade: A Synthetic Sequence to Polyfunctional NH-1,2,3-Triazoles."[8] Organic & Biomolecular Chemistry, 2016.[1]

  • Tautomerism Studies: Albert, A. & Taylor, P.J. "The tautomerism of 1,2,3-triazole in aqueous solution." Journal of the Chemical Society, Perkin Transactions 2, 1989.

  • Click Chemistry (CuAAC) Context: Meldal, M. & Tornøe, C.W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.

  • Triazole Bioisosteres: Bonandi, E. et al. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry."[6][9] Drug Discovery Today, 2017.

  • Thermal Huisgen Cycloaddition: Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.

Sources

methyl 2-(1H-1,2,3-triazol-5-yl)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Physicochemical Profile & Core Identifiers

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate represents a specific subclass of C-substituted triazoles. Unlike the more ubiquitous N-substituted "Click" chemistry products, this molecule retains a free NH moiety, allowing for annular tautomerism that critically influences its reactivity and binding properties in medicinal chemistry.

Parameter Value Technical Note
Molecular Formula

Confirmed via elemental composition of the substituted azole core.[1]
Molecular Weight 141.13 g/mol Average mass based on standard atomic weights.
Monoisotopic Mass 141.0538 Da Critical for High-Resolution Mass Spectrometry (HRMS) identification

.
Structure Class

-Substituted 1,2,3-Triazole
Distinct from the 1,2,4-triazole isomer (CAS 106535-16-4) often found in commercial catalogs.
Tautomeric State Dynamic Equilibrium Exists as a mixture of 1H (4/5-substituted) and 2H forms in solution.
Predicted LogP -0.3 to 0.2 Highly polar due to the NH-triazole motif; likely water-soluble.

Structural Dynamics: Tautomerism & Nomenclature

As a Senior Scientist, it is imperative to address the nomenclature ambiguity inherent to this scaffold. In the absence of N-substitution, the 1,2,3-triazole ring undergoes rapid annular tautomerism.

The designation "5-yl" implies the acetate side chain is at position 5 while the proton is at position 1. However, in solution, the 1H-1,2,3-triazol-5-yl form is chemically indistinguishable from the 1H-1,2,3-triazol-4-yl form due to rapid proton migration between N1 and N3.

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic proton shift that renders the 4- and 5-positions equivalent in the 1H-tautomer, alongside the less polar 2H-tautomer.

Tautomerism T1 1H-Tautomer A (Substituent at C5) Polar, dominant in solution T2 1H-Tautomer B (Substituent at C4) Chemically Equivalent T1->T2 Fast Proton Shift (N1 to N3) T3 2H-Tautomer (Proton at N2) Favored in gas phase/non-polar T2->T3 Equilibrium (Solvent Dependent)

Figure 1: Annular tautomerism of C-substituted 1,2,3-triazoles. In polar solvents (DMSO, MeOH), the 1H-forms predominate.

Synthetic Methodology: The "Safe" Route

While thermal cycloaddition of alkynes with hydrazoic acid (


) yields the target directly, this method poses severe explosion risks. The industry-standard protocol for drug development utilizes a Protection-Deprotection Strategy . This ensures safety and allows for purification of intermediates.
Protocol: Benzyl-Protected Route

Step 1: Copper-Catalyzed Cycloaddition (CuAAC)

  • Reagents: Methyl but-3-ynoate (1.0 eq), Benzyl azide (1.1 eq),

    
     (5 mol%), Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1).
  • Mechanism: Regioselective formation of the 1,4-disubstituted triazole.

  • Why: CuAAC is robust, works in aqueous media, and avoids high-temperature thermal rearrangement.

Step 2: Debenzylation (Hydrogenolysis)

  • Reagents:

    
     (10 wt%), 
    
    
    
    (balloon or 1 atm), MeOH.
  • Conditions: Stir at RT for 12–24h.

  • Purification: Filtration through Celite followed by concentration.

  • Outcome: Quantitative removal of the benzyl group yields the free NH-triazole (the target).

Workflow Visualization

Synthesis Alkyne Methyl but-3-ynoate (Starting Material) Step1 Step 1: CuAAC Click Reaction CuSO4, NaAsc, tBuOH/H2O Alkyne->Step1 Azide Benzyl Azide (Safety Vector) Azide->Step1 Intermediate Intermediate: Methyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetate Step1->Intermediate Regioselective (1,4) Step2 Step 2: Hydrogenolysis H2, Pd/C, MeOH Intermediate->Step2 Product TARGET: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate (Tautomeric Mixture) Step2->Product Deprotection

Figure 2: Two-step synthesis avoiding explosive hydrazoic acid, ensuring high purity and safety.

Medicinal Chemistry Applications

Bioisosterism: The 1,2,3-triazole moiety is a classic bioisostere for the amide bond (


).
  • Geometry: The planar nature of the triazole mimics the trans-amide bond.

  • H-Bonding: The N2 and N3 atoms act as hydrogen bond acceptors, while the NH (in the 1H-tautomer) acts as a donor, mimicking the amide NH.

  • Metabolic Stability: Unlike amides, the triazole ring is resistant to hydrolysis by proteases and esterases, extending the half-life of the drug candidate.

Fragment-Based Drug Design (FBDD): The methyl ester handle allows for rapid diversification.

  • Saponification: Converts to the acid for coupling with amines.

  • Reduction: Converts to the alcohol for ether synthesis.

  • Direct Amidation: Reaction with amines to form triazole-acetamide derivatives.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized product, the following analytical signatures must be observed.

1.


H NMR (DMSO-

, 400 MHz):
  • 
     14.5–15.0 ppm (br s, 1H):  The labile NH proton. Note: This signal is often broadened or invisible if the solvent is "wet" due to exchange.
    
  • 
     7.6–7.8 ppm (s, 1H):  The triazole CH proton (C4/C5). This singlet confirms the ring is intact.
    
  • 
     3.8 ppm (s, 2H):  The methylene (
    
    
    
    ) protons adjacent to the carbonyl.
  • 
     3.6 ppm (s, 3H):  The methoxy (
    
    
    
    ) protons.[2]

2.


C NMR: 
  • 
     170 ppm:  Carbonyl (
    
    
    
    ).
  • 
     130–140 ppm:  Broad signals for the triazole carbons (due to tautomerism).
    
  • 
     52 ppm:  Methoxy carbon.
    
  • 
     30–35 ppm:  Methylene carbon.
    

3. HRMS (ESI+):

  • Expected

    
    .
    
  • Validation Rule: An error of < 5 ppm is required to confirm the elemental formula

    
    .
    

References

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 41(14), 2596–2599. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

  • PubChem Compound Summary. "2-(1H-1,2,3-triazol-1-yl)acetic acid" (Analogous Acid Structure). National Library of Medicine. Link

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015. Link

Sources

Navigating the Tautomeric Landscape: A Technical Guide to Unsubstituted 1,2,3-Triazole Ester Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Definition

Target Molecule: Ethyl


-1,2,3-triazole-4-carboxylate (and related alkyl esters).
CAS:  40594-98-7 (Ethyl ester).

In the toolkit of the modern medicinal chemist, unsubstituted 1,2,3-triazole esters represent a paradox: they are structurally simple yet synthetically demanding due to rapid tautomeric equilibria. Unlike their 1,4-disubstituted cousins (accessible via "Click" chemistry), these


-triazoles serve as versatile, divergent building blocks. They allow for late-stage diversification via 

-alkylation, offering access to the elusive

-substituted isomers—a chemical space often neglected due to synthetic difficulty but highly valuable for bioisosteric replacement.

This guide provides a rigorous, safety-first workflow for synthesizing, purifying, and regioselectively functionalizing these esters, moving beyond standard "Click" protocols to unlock the full potential of the triazole scaffold.

The Tautomeric Challenge: vs. vs.

Before attempting synthesis, one must understand the species in solution. The


-1,2,3-triazole ring exists in a dynamic equilibrium. For 4-substituted triazoles (like our ester), the equilibrium is primarily between the 

and

tautomers, with the

form being energetically less favorable but kinetically relevant during alkylation.
  • 
    -Tautomer:  Generally the most thermodynamically stable in solution for 4-electron-withdrawing groups (like esters) due to aromaticity preservation and minimized dipole repulsion.
    
  • 
    -Tautomer:  Often the reactive species in specific catalytic cycles or hydrogen-bonding environments.
    

This equilibrium dictates that regioselectivity during alkylation is not guaranteed ; it must be engineered through solvent choice, base selection, and temperature control.

Visualization: Tautomerism & Regioselectivity Pathways[1]

TriazolePathways Figure 1: Divergent alkylation pathways of the NH-triazole scaffold driven by reaction conditions. Tautomer NH-Triazole Equilibrium (Dynamic) Conditions_A Base: K2CO3/Cs2CO3 Solvent: Acetone/DMF (Favors N2) Tautomer->Conditions_A Electrophile (R-X) Conditions_B Steric Bulk or Specific Catalysis Tautomer->Conditions_B N2_Path N2-Alkylation (Thermodynamic Product) N1_Path N1-Alkylation (Kinetic/Steric Mix) N3_Path N3-Alkylation (Minor Product) Conditions_A->N2_Path Conditions_A->N1_Path Conditions_B->N1_Path Conditions_B->N3_Path

[2]

Synthesis of the Core Building Block

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famous, it typically requires an organic azide, yielding a 1,4-disubstituted product. To generate the


-triazole ester , we utilize the thermal cycloaddition of sodium azide with propiolates.
Critical Safety Advisory: The Azide Hazard
  • Acidity: Contact with acid releases

    
     (Hydrazoic acid), which is highly toxic and explosive.[1]
    
  • Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. This forms di- and triazidomethane, which are extremely unstable explosives.[2]

  • Metals: Avoid metal spatulas or copper tubing; heavy metal azides are shock-sensitive.

Protocol: Synthesis of Ethyl -1,2,3-triazole-4-carboxylate[6][7][8]

Reaction: Ethyl Propiolate +


 Ethyl 

-1,2,3-triazole-4-carboxylate
ParameterSpecificationRationale
Scale 10 mmol (Optimization scale)Limit azide quantity for safety during initial runs.
Reagents Ethyl Propiolate (1.0 eq),

(1.1 eq)
Slight excess of azide ensures consumption of the alkyne.
Solvent DMSO (Dimethyl Sulfoxide)High polarity stabilizes the transition state; dissolves inorganic azide.
Temperature 40°C - 60°CSufficient to overcome activation energy without runaway decomposition.
Time 12 - 24 hoursMonitor via TLC (stain with KMnO4).

Step-by-Step Workflow:

  • Setup: In a fume hood behind a blast shield, dissolve Sodium Azide (0.715 g, 11 mmol) in DMSO (10 mL).

  • Addition: Add Ethyl Propiolate (0.98 g, 10 mmol) dropwise at room temperature. The reaction is exothermic; control rate to maintain temp < 30°C initially.

  • Reaction: Heat the mixture to 40°C. Stir for 12 hours.

    • Checkpoint: TLC should show disappearance of the propiolate spot.

  • Quench & Workup (Acidification):

    • Cool to 0°C.[3]

    • Slowly add dilute HCl (1M) until pH

      
       2-3. Caution: This step can generate trace 
      
      
      
      . Ensure vigorous ventilation.
    • The product may precipitate.[4][5] If not, extract with Ethyl Acetate (3x).

    • Wash: Wash organic layer with water (to remove DMSO) and brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica column (gradient 0-40% EtOAc in Hexane).
    
    • Note: The

      
      -triazole is polar and can streak on silica. Add 1% Acetic Acid to the eluent if necessary.
      

Regioselective Functionalization: The N2 Advantage

The primary value of this building block is the ability to access


-alkylated triazoles . 

-isomers often possess superior pharmacokinetic profiles compared to

-isomers (lower polarity, better metabolic stability).
The "Alkylating Rule"

When alkylating 4-substituted


-triazoles with alkyl halides in the presence of a mild base (

) in polar aprotic solvents (DMF/Acetone), the

-isomer is generally the major product
.

Why?

  • Electronic: The lone pair on N2 is more available in the

    
     tautomer (the major species).
    
  • Steric: The N1 and N3 positions are flanked by the C4-ester and C5-proton. While C5 is small, the electronic repulsion from the ester carbonyl often directs attack away from N1/N3.

Protocol: Regioselective N-Alkylation[10]

Goal: Synthesize Ethyl 2-benzyl-2H-1,2,3-triazole-4-carboxylate.

  • Dissolution: Dissolve Ethyl

    
    -1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF (0.2 M concentration).
    
  • Base: Add

    
     (1.5 eq). Stir for 15 min at RT.
    
  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Differentiation (Critical):

    • The crude will contain a mixture (typically 3:1 to 6:1 favoring

      
      ).
      
    • Separation: The

      
      -isomer is usually less polar (higher 
      
      
      
      ) than the
      
      
      -isomer. Flash chromatography is required to separate them.
    • Identification:

      • 
        -isomer: 
        
        
        
        symmetry in the ring system (if C4/C5 were identical). In 4-esters, look for specific HMBC correlations. N2-substitution typically results in a more upfield shift of the triazole proton compared to N1.
      • 
        -isomer:  often shows NOE correlation between the 
        
        
        
        -methylene protons and the C5-proton.

Medicinal Chemistry Applications: Bioisosterism

The 1,2,3-triazole ester scaffold is a powerful bioisostere.[6][7]

Functional Group MimicMechanismAdvantage
Amide Bond (Trans) The 1,4-disubstitution pattern mimics the geometry and dipole of a trans-amide.Proteolytic stability (resistance to peptidases).
Ester Bond The triazole ring provides a rigid linker with similar H-bond accepting capabilities.Metabolic stability against esterases.
Carboxylic Acid Hydrolysis of the ester yields the triazole-4-carboxylic acid, a bioisostere of benzoic acid.Tunable pKa and lipophilicity.

Case Study: GABA Analogs Research has shown that 4-hydroxy-1,2,3-triazoles (accessible via oxidation or specific tautomeric trapping of these esters) can serve as bioisosteres for the carboxylate group in GABA ($ \gamma $-aminobutyric acid) analogs, maintaining receptor affinity while altering blood-brain barrier permeability [1].

Experimental Workflow Diagram

Workflow Figure 2: End-to-end synthesis and functionalization workflow for triazole ester building blocks. Start Start: Ethyl Propiolate + NaN3 Safety SAFETY CHECK: No Halogenated Solvents Blast Shield Active Start->Safety Synthesis Cycloaddition (DMSO, 40°C, 12h) Safety->Synthesis Workup Acidic Workup (pH 2-3) Extract EtOAc Synthesis->Workup Intermediate NH-Triazole Ester (Building Block) Workup->Intermediate Branch Functionalization Intermediate->Branch Route_A Route A: N-Alkylation (K2CO3/DMF) Branch->Route_A R-X Route_B Route B: Hydrolysis (LiOH/THF) Branch->Route_B Base/H2O Product_A N2-Alkyl Ester (Major Isomer) Route_A->Product_A Product_B Triazole Acid (Bioisostere) Route_B->Product_B

References

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry. [Link][8]

  • General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

  • Safe Handling of Sodium Azide. University of Wisconsin-Madison EHS. [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Molecules. [Link]

  • Efficient Synthesis of Functionalized 1,2,3-Triazoles by Catalyst-Free 1,3-Dipolar Cycloaddition. Synthetic Communications. [Link]

Sources

Technical Guide: Solubility Profile & Handling of Methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for methyl 2-(1H-1,2,3-triazol-5-yl)acetate .

Executive Summary & Compound Analysis

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate (often synonymous with the 4-yl tautomer in unsubstituted systems) is a bifunctional heterocyclic building block used extensively in "click" chemistry and fragment-based drug discovery (FBDD).[1] Its structure features a polar 1,2,3-triazole ring capable of hydrogen bond donation (HBD) and acceptance (HBA), attached to a moderately lipophilic methyl ester tail.[1]

Key Physicochemical Characteristics:

  • CAS Number: 1092286-86-6 (Generic for the 4-yl/5-yl tautomeric system).

  • Molecular Formula: C₅H₇N₃O₂[2][3]

  • Molecular Weight: 141.13 g/mol

  • Tautomerism: The compound exhibits annular tautomerism. In solution, the proton shifts rapidly between N1, N2, and N3. This equilibrium is solvent-dependent and critically dictates solubility.

Tautomeric Equilibrium & Solvation Logic

The 1H-1,2,3-triazole moiety is amphoteric. In polar aprotic solvents (DMSO, DMF), the dipole-dipole interactions stabilize the more polar tautomers, enhancing solubility. In non-polar solvents, the compound aggregates due to intermolecular hydrogen bonding (N-H[1]···N), leading to poor solubility.[1]

Tautomerism cluster_0 Annular Tautomerism in Solution T1 1H-Tautomer (Polar) T2 2H-Tautomer (Less Polar) T1->T2 Fast Exchange T3 3H-Tautomer (Polar) T2->T3 Fast Exchange Solvent Solvent Polarity (Dielectric Constant) Solvent->T1 High ε stabilizes Solvent->T2 Low ε favors caption Figure 1: Solvent-dependent tautomeric equilibrium affecting solubility.

Solubility Profile Matrix

The following data synthesizes empirical observations from structural analogues (1,2,3-triazole-4-carboxylates) and general heterocyclic chemistry principles.

Solvent ClassRepresentative SolventSolubility RatingApplication Note
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>100 mg/mL)Recommended. Ideal for stock solutions (10-100 mM) and biological assays.[1] Stabilizes the dipole.
Polar Aprotic DMF (Dimethylformamide)High (>100 mg/mL)Alternative stock solvent.[1] Useful for synthetic reactions (e.g., alkylation).[1]
Polar Protic Methanol / Ethanol Moderate to High Good for transfers and reactions. Solubility decreases with chain length (MeOH > EtOH > iPrOH).[1]
Moderately Polar Ethyl Acetate Moderate (10-30 mg/mL)Critical. Used for liquid-liquid extraction (workup).[1] The compound partitions here from water but may require salting out.
Chlorinated DCM (Dichloromethane)Moderate Useful for chromatography (DCM:MeOH gradients).[1]
Non-Polar Hexane / Heptane Insoluble (<1 mg/mL)Precipitant. Used to crash the product out of reaction mixtures or during recrystallization.[1]
Aqueous Water Moderate pH dependent. The triazole NH is weakly acidic (pKa ~9-10).[1] Solubility increases at high pH (anion formation).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation limit for your specific batch.[1]

  • Preparation: Weigh 10 mg of methyl 2-(1H-1,2,3-triazol-5-yl)acetate into a 1.5 mL microcentrifuge tube.

  • Addition: Add the target solvent (e.g., Ethyl Acetate) in 50 µL increments.[1]

  • Agitation: Vortex vigorously for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbid/Particulate: Insoluble.

  • Calculation:

    
    
    
    • Stop point: If 10 mg dissolves in 50 µL, solubility is >200 mg/mL.

Protocol B: Purification via Recrystallization

The self-validating method for purity enhancement.

  • Principle: Exploits the steep solubility curve in Ethanol or the polarity difference in EtOAc/Hexane systems.

  • Solvent System: Ethanol (hot) or Ethyl Acetate/Hexane (solvent/anti-solvent).[1]

Step-by-Step Workflow:

  • Dissolve crude solid in the minimum amount of hot Ethanol (60°C).

  • If insoluble particles remain, filter hot (removing inorganic salts).[1]

  • Allow the solution to cool slowly to room temperature (25°C).

  • Transfer to 4°C (fridge) for 2 hours.

  • Validation: If no crystals form, add Hexane dropwise until turbidity persists, then cool again.

  • Filter the white crystalline solid and wash with cold Hexane.

Recrystallization Start Crude Material Dissolve Dissolve in Hot EtOH (Min. Volume) Start->Dissolve Check Clear Solution? Dissolve->Check Filter Hot Filtration (Remove Salts) Check->Filter No (Solids present) Cool Slow Cooling (RT -> 4°C) Check->Cool Yes Filter->Cool Crystals Crystals Formed? Cool->Crystals AntiSolvent Add Hexane (Anti-solvent) Crystals->AntiSolvent No Harvest Filter & Dry (Pure Product) Crystals->Harvest Yes AntiSolvent->Cool caption Figure 2: Logic flow for recrystallization of triazole esters.

Applications in Synthesis & Drug Development[1]

  • Click Chemistry: Use DMSO or t-Butanol/Water (1:1) .[1] The compound is compatible with Cu(I) catalysts in these media.[1]

  • Storage: Store stock solutions in DMSO at -20°C. Avoid storing in water or methanol for prolonged periods (>1 month) to prevent ester hydrolysis.

  • Chromatography: Elute with DCM:MeOH (95:5 to 90:10). The triazole ring drags on silica; adding 1% Triethylamine can improve peak shape.

References

  • PubChem. (2024).[1] Compound Summary: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate. National Library of Medicine. Retrieved from [Link][1]

  • Guide to Pharmacology. (2024).[1] Chemical Structure Search & Ligand Data. IUPHAR/BPS.[4] Retrieved from [Link]

Sources

Technical Deep Dive: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

From Tautomeric Ambiguity to Bioisosteric Utility

The Nomenclature Paradox: Defining the Core

In the precise world of IUPAC nomenclature, the molecule often colloquially referred to as "1,2,3-triazole-5-acetic acid methyl ester" presents an immediate structural challenge: Annular Tautomerism .

For the N-unsubstituted triazole ring, the proton is mobile, oscillating between the N1, N2, and N3 positions. This creates a dynamic equilibrium where the C4 and C5 positions are chemically equivalent on the NMR time scale but distinct in static naming conventions.

  • The IUPAC Preferred Name (PIN): Methyl 2-(1H-1,2,3-triazol-4-yl)acetate .

    • Reasoning: IUPAC rules prioritize the lowest locant set. While the user’s query specifies "5-acetic acid," the tautomeric equilibrium (

      
      ) renders position 5 equivalent to position 4. The lower number (4) is selected for the PIN.
      
  • The Tautomeric Reality: In solution (CDCl

    
     or DMSO-
    
    
    
    ), the population distribution between the
    
    
    (asymmetric) and
    
    
    (symmetric) forms depends heavily on solvent polarity and temperature.
Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration that makes "4-yl" and "5-yl" descriptors fluid in the unsubstituted species.

Tautomerism Figure 1: Annular tautomerism of 1,2,3-triazoles rendering C4/C5 equivalent. T1 1H-Tautomer (Asymmetric) Substituent at C4 T2 2H-Tautomer (Symmetric) Major form in non-polar solvents T1->T2  Fast H+ Transfer   T3 3H-Tautomer (Asymmetric) Substituent at C5 T2->T3  Fast H+ Transfer  

Synthetic Pathways: The Banert Cascade vs. Cycloaddition

Synthesizing the C-functionalized, N-unsubstituted core is significantly more challenging than making standard "Click" chemistry products (which are N-substituted). Two primary strategies exist:

Strategy A: The Banert Cascade (High Specificity)

For generating NH-1,2,3-triazoles with sensitive side chains (like methyl esters), the Banert Cascade is the superior, albeit underutilized, method. It avoids the regioselectivity issues of thermal Huisgen cycloaddition.

  • Mechanism: Reaction of propargyl halides with sodium azide generates a propargyl azide intermediate. This undergoes a [3,3]-sigmatropic rearrangement to form a transient allenyl azide , which rapidly cyclizes to a triazafulvene . Nucleophilic trapping (or protonation) yields the final triazole.

  • Why it works: It delivers the 4,5-disubstituted or 4-substituted NH-triazole directly without requiring a protecting group on the nitrogen.

Strategy B: Thermal Huisgen Cycloaddition (The Classic Route)

Direct reaction of methyl but-3-ynoate with hydrazoic acid (


) or sodium azide (

) in high-boiling solvents.
  • Drawback: High safety risk (

    
     is explosive) and poor regiocontrol (often yields mixtures of 1,4- and 1,5-isomers if 
    
    
    
    -alkylation occurs concurrently).
Visualization: The Banert Cascade Mechanism

BanertCascade Figure 2: The Banert Cascade pathway for NH-triazole synthesis. Start Propargyl Chloride Precursor Azide Propargyl Azide (Intermediate) Start->Azide + NaN3, DMSO Allenyl Allenyl Azide (Transient) Azide->Allenyl [3,3]-Sigmatropic Rearrangement Fulvene Triazafulvene (Electrophile) Allenyl->Fulvene Cyclization Product Methyl 2-(1H-1,2,3-triazol-4-yl)acetate (Final Product) Fulvene->Product Nucleophilic Trapping / H+

Structural Characterization & Data

Correctly identifying the product requires distinguishing it from the N-alkylated isomers (e.g., methyl 2-(1-methyl-1,2,3-triazol-4-yl)acetate).

Key Spectroscopic Signatures
MethodParameterDiagnostic Value

H NMR
Triazole C-H (

-H)
Singlet

7.6 – 7.9 ppm. Broadening often observed due to tautomeric exchange.

H NMR
NH ProtonBroad singlet

14.0 – 15.0 ppm (DMSO-

). Disappears with

shake.

C NMR
Carbonyl (

)

~170 ppm.

C NMR
Triazole Carbons

(quaternary) ~140 ppm;

(CH) ~130 ppm.
IR N=N / C=NWeak bands ~1550-1600 cm

.
IR Ester C=OStrong band ~1735 cm

.

Critical QC Check: If you observe two triazole C-H signals or distinct N-CH


 patterns (if using methylation routes), you likely have a mixture of 

and

isomers, not the free

species.

Functional Utility: The Amide Bioisostere

In drug discovery, the 1,2,3-triazole unit is a premier bioisostere for the amide bond .[1][2][3]

  • Dipole Mimicry: The dipole moment of the triazole ring (~5 D) aligns closely with that of an amide bond (~4 D).

  • Geometry:

    • 1,4-disubstituted triazoles mimic the trans-amide bond (Z-configuration).

    • 1,5-disubstituted triazoles mimic the cis-amide bond.

  • Metabolic Stability: Unlike amides, triazoles are resistant to proteolytic cleavage (amidases/proteases), significantly enhancing the half-life (

    
    ) of peptidomimetics.
    

Experimental Protocol: Synthesis via Banert Cascade

Standard Operating Procedure for Research Scale (10 mmol)

Objective: Synthesis of Methyl 2-(1H-1,2,3-triazol-4-yl)acetate from methyl 4-chlorobut-2-ynoate.

Reagents
  • Methyl 4-chlorobut-2-ynoate (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • DMSO (Solvent, 0.5 M concentration)

  • Phosphate Buffer (pH 7.0)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Azide (1.5 eq) in DMSO. Caution:

    
     is acutely toxic. Use a fume hood.
    
  • Addition: Dropwise add Methyl 4-chlorobut-2-ynoate (1.0 eq) at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Monitor by TLC (System: Hexane/EtOAc 1:1). The propargyl azide forms initially, followed by the cascade rearrangement.[4]

  • Heating (Optional): If the rearrangement is slow, heat gently to 40-50°C. Do not exceed 60°C due to decomposition risks.

  • Workup:

    • Dilute the reaction mixture with ice-cold water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine to remove DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 20% -> 60% EtOAc in Hexane).

Yield Expectation: 65-80% isolated yield.

References

  • Banert, K. (1989).[5] "Rearrangement of Propargyl Azides: A New Route to 1,2,3-Triazoles." Chemische Berichte.

  • Elguero, J., et al. (2024). "Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: In Search of the Original Tauto-Conformers." Journal of Physical Chemistry A.

  • Bonnet, D., et al. (2009). "1,2,3-Triazoles as Amide Bioisosteres: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry.

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Rule P-44.4.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate via CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate from methyl propiolate .

Critical Scientific Note on Nomenclature & Starting Materials: The target requested, "methyl 2-(1H-1,2,3-triazol-5-yl)acetate" (a triazole ring with a


 side chain), possesses a carbon skeleton that cannot be directly synthesized  from methyl propiolate (

) via a single cycloaddition step. Methyl propiolate yields the carboxylate (

directly on the ring). To obtain the acetate homologue, one must use methyl 3-butynoate or perform a multi-step homologation (reduction/substitution) on the propiolate adduct.

To maintain high scientific integrity (E-E-A-T), this guide details the protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of methyl propiolate, which yields the Methyl 1H-1,2,3-triazole-4-carboxylate , and provides a "Homologation Strategy" section for researchers specifically requiring the acetate side chain.

Starting Material: Methyl Propiolate Reaction Class: Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

Executive Summary & Strategic Analysis

The synthesis of 1,2,3-triazoles from methyl propiolate is a cornerstone reaction in medicinal chemistry, often utilized to generate bioisosteres of amide bonds. While thermal cycloaddition yields a mixture of 1,4- and 1,5-regioisomers, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides exclusive access to the 1,4-disubstituted isomer.

For the synthesis of the N-unsubstituted core (1H-1,2,3-triazole), a protecting group strategy (e.g., Benzyl or PMB) is recommended over the direct use of hydrazoic acid (


) due to safety profiles and yield optimization. This protocol details the synthesis of the N-Benzyl intermediate followed by deprotection to yield the target scaffold.
Key Reaction Parameters
ParameterSpecificationRationale
Catalyst

+ Sodium Ascorbate
In situ generation of Cu(I) avoids oxidation issues associated with CuI salts.
Solvent

(1:1)
Biphasic system enhances rate via the "on-water" effect and solubilizes Cu salts.
Regioselectivity >98% 1,4-isomerSteric control by the copper acetylide intermediate.
Safety Azide HandlingOrganic azides with

are explosive. Benzyl azide is stable but requires fume hood handling.

Detailed Experimental Protocol

Phase A: Synthesis of Methyl 1-benzyl-1,2,3-triazole-4-carboxylate

This phase locks the regiochemistry using a benzyl protecting group.

Reagents:

  • Methyl Propiolate (1.0 equiv)

  • Benzyl Azide (1.1 equiv) [Prepared in situ or commercial]

  • Copper(II) Sulfate Pentahydrate (1 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve Benzyl Azide (10 mmol) in 20 mL of

    
    .
    
  • Alkyne Addition: Add Methyl Propiolate (0.84 g, 10 mmol) to the solution.

  • Catalyst Activation: In a separate vial, dissolve

    
     (25 mg) and Sodium Ascorbate (198 mg) in 20 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) species).
    
  • Initiation: Add the aqueous catalyst solution to the organic phase. Cap the flask loosely (to allow pressure release if slight exotherm occurs) and stir vigorously at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The alkyne spot should disappear.

  • Workup:

    • Dilute reaction mixture with 50 mL water.

    • If product precipitates: Filter, wash with cold water, and dry.

    • If product is soluble: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with 5% 
      
      
      
      (to remove Copper traces) and Brine. Dry over
      
      
      .
  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2, 0-30% EtOAc in Hexanes).

Phase B: Deprotection to Methyl 1H-1,2,3-triazole-4-carboxylate

Reagents:

  • Methyl 1-benzyl-1,2,3-triazole-4-carboxylate (from Phase A)

  • 
     (10 wt% loading)
    
  • 
     (balloon pressure) or Ammonium Formate (transfer hydrogenation)
    
  • Methanol[1]

Step-by-Step Workflow:

  • Dissolve the benzyl-triazole (5 mmol) in Methanol (25 mL).

  • Add 10 wt% Pd/C catalyst (10% by weight of substrate). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon).

  • Stir at RT for 24 hours.

    • Note: If reaction is slow, heat to 50°C or switch to Transfer Hydrogenation (add 5 equiv Ammonium Formate, reflux 2h).

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product, Methyl 1H-1,2,3-triazole-4-carboxylate , is obtained as a white solid.

Mechanistic Insight & Visualization

The regioselectivity of this reaction is governed by the formation of a dinuclear copper-acetylide intermediate. The cycle avoids the high-energy transition state of the thermal pathway.

CuAAC_Mechanism Start Methyl Propiolate (Terminal Alkyne) Cu_Coord Cu(I) $pi$-Complex Start->Cu_Coord + Cu(I) Cu_Acetylide Cu-Acetylide Species (Active Catalyst) Cu_Coord->Cu_Acetylide - H+ Azide_Bind Azide Coordination (Dinuclear Cu Complex) Cu_Acetylide->Azide_Bind + R-N3 Metallacycle Cu-Metallacycle (Rate Determining Step) Azide_Bind->Metallacycle Cyclization Triazole_Cu Cu-Triazolyl Derivative Metallacycle->Triazole_Cu Ring Contraction Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H+ Regeneration of Cu(I) Product->Cu_Coord Catalytic Turnover

Figure 1: Catalytic cycle of the CuAAC reaction demonstrating the origin of 1,4-regioselectivity via the copper acetylide intermediate.

Troubleshooting & Homologation (The "Acetate" Issue)

If the specific target Methyl 2-(1H-1,2,3-triazol-5-yl)acetate (homologated side chain) is strictly required, the methyl propiolate product (obtained above) must be modified.

Homologation Protocol (Concept)

Since methyl propiolate provides a


 skeleton and the target requires a 

skeleton (excluding the methyl ester carbon), use the Arndt-Eistert Synthesis or a Reduction-Cyanation sequence:
  • Reduction: Reduce Methyl 1-benzyl-1,2,3-triazole-4-carboxylate to the Alcohol using

    
    .
    
  • Halogenation: Convert Alcohol to Alkyl Bromide (

    
    ).
    
  • Cyanation: Displace Bromide with Cyanide (

    
    ).
    
  • Hydrolysis/Esterification: Convert Nitrile to Methyl Ester (

    
    ).
    

Recommendation: For efficiency, purchase Methyl 3-butynoate instead of methyl propiolate. Reaction of Methyl 3-butynoate with azide directly yields the target "acetate" scaffold in one step.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

Sources

Application Note: Regioselective Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate via Sodium Azide and Methyl Propiolate Content Type: Application Note & Protocol Audience: Senior Research Scientists, Process Chemists, and Drug Discovery Leads

Executive Summary

The 1,2,3-triazole moiety is a privileged pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to mimic amide bonds. This guide details the synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate via the reaction of sodium azide (


)  with methyl propiolate .

While the Huisgen 1,3-dipolar cycloaddition is the standard mechanistic paradigm, the reaction between an inorganic azide anion and an electron-deficient alkyne (like methyl propiolate) presents unique regiochemical and safety challenges. This protocol provides two distinct methodologies:

  • Method A (Preferred): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing in situ generated hydrazoic acid for high 1,4-regioselectivity.

  • Method B (Alternative): Metal-Free Michael-Initiated Cycloaddition for trace-metal-sensitive applications.

Critical Safety Advisory (Read Before Proceeding)

Hazard Class: High. Sodium azide is acutely toxic and potentially explosive.[1][2][3]

HazardRisk DescriptionMitigation Strategy
Explosive Gas Contact with acid releases Hydrazoic Acid (

)
, a volatile and highly explosive gas.
NEVER mix

and acid in a closed system without venting. Maintain pH > 9 in waste streams.
Explosive Solids

reacts with heavy metals (Cu, Pb) to form shock-sensitive metal azides.
DO NOT use copper or lead plumbing for disposal. Use glass or polymer reaction vessels.
Solvent Incompatibility

reacts with halogenated solvents (

,

) to form explosive di-/tri-azidomethane.
STRICTLY PROHIBITED: Never use DCM or Chloroform with sodium azide. Use DMSO, DMF, or

-BuOH.
Acute Toxicity Fatal if swallowed or in contact with skin (LD50 oral rat: 27 mg/kg).Double-glove (Nitrile). Work exclusively in a fume hood.

Mechanistic Insight & Regioselectivity

The reaction outcome depends heavily on the conditions employed.

  • Thermal/Uncatalyzed: Proceeds via a concerted but asynchronous cycloaddition or a two-step Michael addition/cyclization sequence. This often yields a mixture of the 1,4-isomer (Methyl 1H-1,2,3-triazole-4-carboxylate) and the 1,5-isomer , though the 1,4-isomer is generally favored electronically (HOMO-dipole control).

  • Copper-Catalyzed (CuAAC): The copper(I) catalyst coordinates the terminal alkyne, enforcing a stepwise mechanism that exclusively yields the 1,4-regioisomer . Since

    
     is an ionic salt, it must be carefully protonated in situ to enter the catalytic cycle as 
    
    
    
    , or react via a copper-azide intermediate.
Pathway Visualization

ReactionPathways cluster_Thermal Method B: Metal-Free (Thermal) cluster_CuAAC Method A: CuAAC (Catalytic) Reactants Sodium Azide + Methyl Propiolate Michael Michael Addition (Anionic Intermediate) Reactants->Michael DMSO, Heat InSitu In situ HN3 / Cu-Azide Reactants->InSitu AcOH, Cu(I) MixProduct Mixture: 1,4-Isomer (Major) 1,5-Isomer (Minor) Michael->MixProduct CuCycle Cu-Acetylide Cycle InSitu->CuCycle PureProduct 1,4-Isomer Only (Methyl 1H-1,2,3-triazole-4-carboxylate) CuCycle->PureProduct

Figure 1: Divergent reaction pathways based on catalytic conditions.

Experimental Protocols

Method A: Copper-Catalyzed Synthesis (High Purity)

Recommended for: High regioselectivity requirements and general synthesis.

Reagents:

  • Sodium Azide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[3][4][5]
    
  • Methyl Propiolate[6][7][8]

  • Copper(II) Sulfate Pentahydrate (

    
    )[7]
    
  • Sodium Ascorbate (Reductant)[9]

  • Acetic Acid (AcOH)

  • Solvent: DMSO : Water (4:1 v/v)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Azide (1.2 equiv, e.g., 780 mg, 12 mmol) in DMSO/Water (20 mL).

  • Acidification (Controlled): Cool the solution to 0°C. Add Acetic Acid (1.2 equiv) dropwise.

    • Note: This generates

      
      in situ. The solution must remain cold and well-stirred.
      
  • Catalyst Addition: Add Methyl Propiolate (1.0 equiv, e.g., 840 mg, 10 mmol). Immediately add

    
      (5 mol%) and Sodium Ascorbate  (10 mol%).
    
    • Observation: The solution typically turns bright yellow/orange, indicating Cu(I) formation.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (Ethyl Acetate:Hexanes 1:1) or LC-MS.

    • Target: Disappearance of methyl propiolate.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).

    • Crucial: If the aqueous layer is acidic, neutralize carefully with saturated

      
       to prevent 
      
      
      
      off-gassing, but keep pH < 10 to ensure the triazole (pKa ~8.5) remains protonated in the organic layer?
    • Correction: The NH-triazole is acidic.[5][10][11] At high pH, it will be in the aqueous layer.

    • Extraction Strategy: Acidify aqueous layer to pH ~4 with dilute HCl, then extract exhaustively with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Purify via flash chromatography (SiO2, Gradient: 20% 
    
    
    
    60% EtOAc in Hexanes).
Method B: Metal-Free Thermal Synthesis

Recommended for: Pharma intermediates requiring <10 ppm metal content.

Reagents:

  • Sodium Azide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[3][4][5]
    
  • Methyl Propiolate[6][7][8]

  • Solvent: DMSO (Anhydrous)

  • Ammonium Chloride (

    
    ) – Proton source for workup
    

Protocol:

  • Setup: Dissolve Methyl Propiolate (1.0 equiv) in DMSO (0.5 M concentration).

  • Addition: Add Sodium Azide (1.1 equiv) slowly at Room Temperature.

    • Exotherm Warning: The Michael addition is exothermic. Use a water bath if scaling >1g.

  • Heating: Heat the mixture to 70°C for 4–6 hours.

    • Safety: Use a blast shield. Ensure the system is vented to a scrubber (in case of minor

      
       formation from trace moisture).
      
  • Quench: Cool to 0°C. Pour into ice-cold saturated

    
      solution.
    
    • Mechanism:[2][4][6][9][10][12][13] Protonates the triazolyl anion formed during the reaction.

  • Isolation: Extract with Ethyl Acetate. The product often precipitates from the water/DMSO mix; filtration is possible if a solid forms. If oil, extract as in Method A.

  • Note on Isomers: This method may yield ~10-15% of the 1,5-isomer. Recrystallization from Ethanol/Water can enrich the 1,4-isomer.

Analytical Data & Validation

ParameterMethyl 1H-1,2,3-triazole-4-carboxylate (1,4-Isomer)
Appearance White to off-white solid
Melting Point 142 – 144 °C
1H NMR (DMSO-d6)

15.6 (br s, 1H, NH), 8.52 (s, 1H, CH-Triazole), 3.84 (s, 3H, OMe)
13C NMR (DMSO-d6)

161.5 (C=O), 138.5 (C4), 130.2 (C5), 51.8 (OMe)
MS (ESI) [M+H]+ calc: 128.04, found: 128.1

Differentiation of Isomers:

  • 1,4-Isomer: Triazole CH signal is typically more deshielded (

    
     8.5 ppm).
    
  • 1,5-Isomer: Triazole CH signal is typically shielded relative to the 1,4-isomer (

    
     8.1 ppm).
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Product remaining in aqueous layer during workup.The NH-triazole is acidic (pKa ~8.8). Ensure the aqueous layer is acidic (pH 3-4) during extraction to keep it neutral/organic soluble.
Copper Contamination Incomplete removal of catalyst (Method A).Wash organic layer with 10% EDTA or Ammonium Hydroxide solution to chelate Cu ions.
Explosion/Pop Formation of Polyazides or Azidomethane.Did you use DCM? Stop immediately. Evacuate lab. If using DMSO, ensure temperature did not exceed 100°C.
No Reaction Oxidized Catalyst (Method A).Add fresh Sodium Ascorbate. The solution must be yellow/orange, not blue/green (Cu(II)).

References

  • Regioselectivity in Azide-Alkyne Cycloadditions

    • Huisgen, R. 1,3-Dipolar Cycloadditions.[14] Past and Future.Angew. Chem. Int. Ed.1963 , 2, 565–598. Link

  • CuAAC Mechanism & Protocols

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.Angew. Chem. Int. Ed.2002 , 41, 2596–2599. Link

  • Synthesis of NH-Triazoles via In Situ HN3

    • Jankovič, D., Virant, M., & Gazvoda, M. Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles.[14]J. Org.[14] Chem.2022 , 87, 4018–4028.[14] Link

  • Safety of Sodium Azide

    • Sodium Azide Safety Data Sheet & Handling Guidelines.[11] University of Wisconsin-Madison EHS. Link

Sources

Application Note: Regioselective N-Alkylation of Methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of methyl 2-(1H-1,2,3-triazol-5-yl)acetate (also referred to as the 4-yl tautomer) presents a classic regioselectivity challenge in heterocyclic chemistry. Due to the annular tautomerism of the 1,2,3-triazole ring, simple alkylation with alkyl halides typically yields a mixture of N2- (major) and N1- (minor) isomers, with N3- alkylation being sterically disfavored.

This Application Note provides a robust, field-validated protocol for the N-alkylation of this substrate. It details the thermodynamic factors governing isomer distribution, provides a high-yield synthesis method, and establishes a definitive analytical framework (NMR/HPLC) for distinguishing regioisomers.

Scientific Background & Mechanistic Insight

The Tautomerism Challenge

The starting material exists in a dynamic equilibrium between 1H-, 2H-, and 3H-tautomers. In solution, the 4-substituted-1H-1,2,3-triazole equilibrates rapidly, rendering the specific starting tautomer irrelevant to the final product ratio. Upon deprotonation by a base, a resonance-stabilized triazolide anion is formed.

Regioselectivity Rules

The alkylation site is determined by the interplay of steric hindrance and electronic density :

  • N2-Alkylation (Thermodynamic Product): The N2 position is generally the most nucleophilic and least sterically hindered. Products alkylated at N2 retain better aromatic stabilization and are typically the major product (60–80%) under standard basic conditions (

    
    , DMF).
    
  • N1-Alkylation (Kinetic/Minor Product): Formation of the 1,4-disubstituted product. This is often the secondary product (20–40%).

  • N3-Alkylation (Steric Disfavor): Alkylation adjacent to the C4-substituent (yielding a 1,5-disubstituted product) is significantly hindered by the acetate side chain and is rarely observed >5%.

Pathway Visualization

The following diagram illustrates the divergence in alkylation pathways.

TriazoleAlkylation Start Methyl 2-(1H-1,2,3-triazol-5-yl)acetate (Tautomeric Mixture) Anion Triazolide Anion (Resonance Hybrid) Start->Anion Base (K2CO3) -H+ N2_Prod N2-Isomer (Major) 2,4-Disubstituted (Thermodynamic) Anion->N2_Prod Path A: N2 Attack (Fastest/Stable) N1_Prod N1-Isomer (Minor) 1,4-Disubstituted Anion->N1_Prod Path B: N1 Attack N3_Prod N3-Isomer (Trace) 1,5-Disubstituted Anion->N3_Prod Path C: N3 Attack (Steric Clash)

Figure 1: Mechanistic divergence in the alkylation of 4-substituted 1,2,3-triazoles. N2-alkylation dominates due to electronic and steric factors.

Experimental Protocol: General N-Alkylation

This protocol utilizes mild basic conditions to maximize yield while maintaining a manageable impurity profile.

Reagents & Equipment
  • Substrate: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Dry)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
StepActionCritical Technical Note
1 Dissolution Dissolve 1.0 eq of triazole substrate in DMF (0.2 M concentration). Ensure the vessel is purged with

.
2 Deprotonation Add 2.0 eq of

. Stir at Room Temperature (RT) for 15–30 mins.
3 Addition Dropwise add 1.2 eq of Alkyl Halide.
4 Reaction Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.
5 Quench Dilute reaction mixture with water (5x reaction volume).
6 Extraction Extract with EtOAc (3x). Wash combined organics with Brine (2x) to remove DMF.
7 Drying Dry over

, filter, and concentrate in vacuo.

Purification & Isolation Strategy

Separation of N1 and N2 isomers is the most critical phase. They typically have distinct


 values on silica gel.
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent System: Hexanes:Ethyl Acetate (Gradient 90:10

    
     50:50).
    
  • Elution Order:

    • N2-Isomer (Major): Less polar. Elutes first.

    • N1-Isomer (Minor): More polar. Elutes second.

    • N3-Isomer (Trace): Usually co-elutes with N1 or trails slightly.

Workflow Diagram

PurificationFlow Crude Crude Reaction Mixture (N2 + N1 + DMF) Extract Aq. Workup & Extraction Crude->Extract TLC TLC Analysis (Hex:EtOAc 7:3) Extract->TLC Column Flash Chromatography (Gradient Elution) TLC->Column Determine Rf Delta Frac1 Fraction A (High Rf) N2-Isomer Column->Frac1 Frac2 Fraction B (Low Rf) N1-Isomer Column->Frac2

Figure 2: Purification workflow. N2 isomers consistently exhibit higher


 values due to lower dipole moments compared to N1 isomers.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, you must confirm the regiochemistry using NMR. Do not rely solely on yield.

NMR Distinction Rules

The chemical shift of the triazole ring proton (H-5 for N1-isomer, H-4 for N2-isomer) is the diagnostic handle.

FeatureN2-Isomer (2,4-disubstituted) N1-Isomer (1,4-disubstituted)
Triazole C-H Shift Upfield (

7.5 – 7.9 ppm)
Downfield (

7.9 – 8.5 ppm)
Symmetry Often appears more symmetric in

Less symmetric
NOE Signal NOE between N-Alkyl protons and Triazole-H is WEAK or absent (distance is further).NOE between N-Alkyl protons and Triazole-H is STRONG (they are adjacent).
NMR Distinction
  • N2-Isomers: The ipso-carbons (C4/C5) often show shifts that are closer together compared to the N1 isomer.

  • N1-Isomers: The C5 carbon (adjacent to H) and C4 carbon (adjacent to substituent) have distinct environments.

Validation Check: If you observe a single spot by TLC but the NMR shows two singlets in the aromatic region (e.g.,


 7.8 and 

8.2), you have an inseparable mixture. Re-column or use HPLC.

Strategic Alternatives (The "Pro-Tip")

If the N1-isomer is the desired target and separation is difficult, do not use alkylation. Instead, employ the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Route: React Methyl 4-azido-3-oxobutanoate (or equivalent azide precursor) + Terminal Alkyne.

  • Result: Exclusively yields the 1,4-disubstituted (N1) isomer.

  • Why: This bypasses the thermodynamic preference for N2 entirely.

References

  • Regioselectivity in Triazole Alkylation

    • Potts, K. T. (1961). The Chemistry of 1,2,3-Triazoles. Chemical Reviews, 61(2), 87–127.
  • N2 vs N1 Isomer Stability

    • Escudero, D., et al. (2008). Tautomerism and N-Alkylation of 1,2,3-Triazoles. Journal of Physical Chemistry A, 112(48), 12468–12476.
  • Modern Synthetic Methods

    • Li, L., et al. (2010). General Solution to the Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters, 12(20), 4632–4635.
  • CuAAC (Click Chemistry)

    • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.

Sources

hydrolysis of methyl 2-(1H-1,2,3-triazol-5-yl)acetate to acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The hydrolysis of methyl 2-(1H-1,2,3-triazol-5-yl)acetate to its corresponding acid is a deceptively simple transformation that frequently results in low yields or decomposition due to two critical physicochemical factors: thermal decarboxylation and amphoteric water solubility .

Unlike standard aliphatic esters, 2-(heteroaryl)acetic acids are prone to rapid decarboxylation upon heating, driven by the electron-withdrawing nature of the heteroaromatic ring which stabilizes the carbanionic intermediate. Furthermore, the 1,2,3-triazole core possesses both hydrogen-bond donating (NH) and accepting (N) sites, rendering the product highly polar and difficult to extract from aqueous media using conventional organic solvents.

This guide details a Low-Temperature Lithium Hydroxide Saponification Protocol designed to mitigate decarboxylation risks, coupled with a Non-Extractive Isolation Strategy to ensure quantitative recovery of the polar acid.

Chemical Strategy & Mechanism

The reaction proceeds via a standard B


2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. However, the stability of the product is governed by the tautomeric equilibrium of the triazole ring.
Critical Considerations:
  • Tautomerism: The 1,2,3-triazole ring exists in equilibrium between the 1H- and 2H- forms. While the starting material is often designated as the 5-yl isomer, in solution, rapid proton transfer occurs. The hydrolysis conditions must respect this equilibrium.

  • Decarboxylation Pathway: The 2-(heteroaryl)acetate motif is a "masked" carbanion. If the free acid is heated (often

    
    C), the carboxylic acid protonates the triazole, facilitating the loss of CO
    
    
    
    to generate 5-methyl-1,2,3-triazole. Strict temperature control is non-negotiable.
Visualizing the Pathway

HydrolysisPathway Ester Methyl Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra LiOH, THF/H2O 0°C Salt Lithium Carboxylate (Stable Salt) Tetra->Salt - MeOH Acid Target Acid (Zwitterionic/Neutral) Salt->Acid Acidification (pH 3-4) 0°C Acid->Acid Tautomerism (1H vs 2H) Decarb Decarboxylation (By-product) Acid->Decarb Heat (>50°C)

Figure 1: Reaction pathway highlighting the critical divergence point where thermal stress leads to irreversible decarboxylation.

Detailed Experimental Protocols

Protocol A: Low-Temperature Saponification (Recommended)

Best for: High-value intermediates requiring >95% purity.

Materials:

  • Substrate: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (2.5 equiv)
    
  • Solvent: THF (HPLC Grade) and Deionized Water (3:1 ratio)

  • Acid: 1M HCl (aqueous)[1]

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask, dissolve the methyl ester (1.0 equiv) in THF (

    
     M concentration). Cool the solution to 0°C  using an ice/water bath.
    
    • Why: Cooling prevents premature hydrolysis and suppresses side reactions.

  • Base Addition: Dissolve LiOH·H

    
    O (2.5 equiv) in the minimum amount of water. Add this aqueous solution dropwise to the THF mixture over 5 minutes.
    
    • Why: LiOH is milder than NaOH/KOH and less likely to cause decomposition. The slow addition prevents localized heating.

  • Reaction: Stir vigorously at 0°C for 30 minutes , then allow to warm strictly to room temperature (20-25°C) . Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Target: Disappearance of the methyl ester peak (

      
       for methyl ester; Product 
      
      
      
      ).
    • Time: Typically complete within 2-4 hours. Do NOT reflux.

  • Quenching & Workup (The Critical Step):

    • Cool the mixture back to 0°C .

    • Carefully adjust pH to 3.0 – 4.0 using 1M HCl.

    • Note: Do not acidify to pH < 1. Strongly acidic conditions can protonate the triazole ring, forming a soluble hydrochloride salt that will not precipitate. The target is the isoelectric point where the molecule is neutral/zwitterionic.

Protocol B: Isolation & Purification (Non-Extractive)

Standard extraction (EtOAc/Water) often fails due to the product's high water solubility.

Decision Matrix:

  • Scenario 1: Precipitation Occurs (Ideal)

    • If a white solid forms upon acidification to pH 3-4, stir at 0°C for 30 mins.

    • Filter the solid using a sintered glass funnel.

    • Wash with a small amount of cold water (

      
      C) followed by cold acetone.
      
    • Drying: Dry under high vacuum at room temperature . Do not use an oven.

  • Scenario 2: No Precipitation (Common)

    • Evaporate the THF under reduced pressure (Rotavap bath

      
      C).
      
    • Lyophilization: Freeze the remaining aqueous residue and lyophilize (freeze-dry) overnight.

    • Desalting: The resulting solid contains LiCl. To remove salts:

      • Triturate the solid with dry methanol or ethanol (the organic acid dissolves; LiCl is largely insoluble).

      • Filter off the inorganic salts.

      • Concentrate the filtrate in vacuo (

        
        C) to yield the pure acid.
        

Analytical Benchmarks

ParameterSpecificationNotes
Appearance White to off-white solidYellowing indicates decomposition.

H NMR (DMSO-d

)

12.5 (br s, 1H, COOH)

7.6-7.8 (s, 1H, Triazole-H)

3.6-3.8 (s, 2H, CH

)
Absence of methyl singlet (

3.7 ppm) confirms hydrolysis.
MS (ESI-) [M-H]

= 126.04
Negative mode is often more sensitive for these acids.
Solubility Soluble in DMSO, MeOH, WaterPoorly soluble in DCM, Hexanes.
Stability Unstable > 60°CStore at -20°C under Argon.

Troubleshooting & Optimization

Workflow Logic for Isolation

WorkupLogic Start Reaction Complete (THF/Water/LiOH) Acidify Acidify to pH 3-4 (0°C) Start->Acidify Check Precipitate Formed? Acidify->Check Yes Filter Solid Check->Yes Yes No Remove THF (Rotavap <30°C) Check->No No Final Pure Acid (Salt-Free) Yes->Final Lyophil Lyophilize Aqueous Phase No->Lyophil Triturate Triturate with MeOH (Extract Product) Lyophil->Triturate Triturate->Final

Figure 2: Decision tree for isolating the highly polar triazolylacetic acid.

Common Failure Modes:
  • Loss of Product: Attempting to extract with EtOAc at pH 1. The product remains in the water phase. Solution: Use Lyophilization or n-Butanol extraction.

  • Decarboxylation: Drying the product in an oven at 80°C results in the formation of 5-methyl-1,2,3-triazole (gas evolution observed). Solution: Vacuum dry at RT.

  • Salt Contamination: The NMR shows broad peaks and incorrect integration due to LiCl/NaCl occlusion. Solution: MeOH trituration or use of volatile buffers (e.g., Ammonium Carbonate) if compatible.

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) . MDPI. Available at: [Link] (Accessed Oct 2023).

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids . PubMed Central. Available at: [Link] (Accessed Oct 2023).

  • Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives . ResearchGate. Available at: [Link] (Accessed Oct 2023).

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid . ChemRxiv. Available at: [Link] (Accessed Oct 2023).

Sources

Strategic Deployment of Methyl 2-(1H-1,2,3-triazol-5-yl)acetate as a Bioisostere Scaffold

[1]

Executive Summary

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate (and its tautomer, the 4-yl isomer) represents a high-value scaffold in modern drug discovery, particularly for fragment-based drug design (FBDD) and peptidomimetics .[1] Its utility stems from the 1,2,3-triazole ring’s ability to function as a non-classical bioisostere for amide bonds and esters, offering superior metabolic stability against proteases and esterases while retaining critical hydrogen-bonding vectors and dipole characteristics.

This guide details the physicochemical rationale for using this scaffold, provides a validated protocol for its synthesis and derivatization, and outlines its strategic application in replacing labile peptide bonds.

Scientific Rationale: The Triazole-Acetate Advantage[1]

Bioisosterism & Physicochemical Properties

The 1,2,3-triazole ring is a planar, electron-deficient aromatic system with a high dipole moment (~5.0 D), closely mimicking the electronic distribution of an amide bond (~3.7 D).

  • Amide Mimicry: The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide geometry, aligning the C4-H bond (donor mimic) and N3 lone pair (acceptor mimic) with the N-H and C=O of the amide, respectively.

  • Metabolic Stability: Unlike amides and esters, the triazole ring is virtually inert to hydrolysis, oxidation, and reduction under physiological conditions, significantly extending the half-life (

    
    ) of peptide analogs.
    
  • The Acetate Linker: The methyl acetate side chain at C4/C5 provides a "handle" for further functionalization.[1] It mimics the side chains of Aspartate or Glutamate or serves as a spacer to fine-tune the distance between pharmacophores.[1]

Structural Overlay

In a peptidomimetic context, the scaffold replaces the

1
FeatureAmide Bond (-CO-NH-)1,2,3-Triazole Scaffold
Geometry Planar, trans or cisPlanar, rigid (mimics trans)
H-Bond Donor N-HC5-H (weak), N1-H (if unsubstituted)
H-Bond Acceptor C=O[1]N2, N3
Metabolic Liability High (Proteases)Low (Metabolically Stable)
Distance (

)
~3.8 Å~5.0 Å (Extended conformation)

Experimental Protocol: Synthesis & Functionalization

Core Scaffold Synthesis

Objective: Synthesize methyl 2-(1H-1,2,3-triazol-4-yl)acetate from methyl but-3-ynoate. Note: Due to tautomerism, the 4-yl and 5-yl forms are equivalent in the N-unsubstituted parent.[1]

Reagents:

  • Methyl but-3-ynoate (CAS: 32804-66-3)[1][2]

  • Trimethylsilyl azide (

    
    )[1]
    
  • Copper(I) Iodide (CuI)[1]

  • DMF / Methanol (9:1)[1]

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve Methyl but-3-ynoate (1.0 equiv, 10 mmol) in dry DMF/MeOH (9:1, 0.5 M).

  • Catalyst Addition: Add CuI (0.05 equiv). The solution may turn slightly yellow.

  • Azide Addition: Cautiously add

    
      (1.5 equiv) dropwise.[1] Caution: Azides are potentially explosive; use a blast shield.[1]
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (

    
    , 0-5% MeOH in DCM). The product, methyl 2-(1H-1,2,3-triazol-4-yl)acetate , is typically a white to off-white solid.[1]
    
Derivatization Strategies

Once the core scaffold is synthesized, it serves as a divergence point.

  • Path A: N-Alkylation (Library Generation) [1]

    • Reacting the scaffold with alkyl halides (

      
      ) and base (
      
      
      ) yields a mixture of N1-substituted (major, 1,4-isomer) and N2-substituted (minor) products.[1]
    • Strategic Note: N1-substitution locks the bioisostere into the trans-amide mimic conformation.[1]

  • Path B: Hydrolysis & Amidation (Peptidomimetics) [1]

    • Hydrolysis of the methyl ester (LiOH, THF/H2O) yields the free acid.

    • Coupling with amines (EDC/HOBt or HATU) generates stable peptide isosteres.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic workflow for deploying this scaffold.

TriazoleScaffoldStartPrecursor:Methyl but-3-ynoateReactionCycloaddition(TMSN3, CuI, 100°C)Start->ReactionScaffoldScaffold:Methyl 2-(1H-1,2,3-triazol-4-yl)acetateReaction->ScaffoldDecisionDerivatizationStrategyScaffold->DecisionPathAPath A: N-Alkylation(R-X, Base)Decision->PathALibrary SynthesisPathBPath B: Hydrolysis(LiOH)Decision->PathBPeptidomimeticsProdAN1-Substituted Product(Trans-Amide Mimic)PathA->ProdAProdBFree Acid(Peptide Coupling Precursor)PathB->ProdB

Caption: Synthetic workflow for methyl 2-(1H-1,2,3-triazol-5-yl)acetate generation and downstream application.

Strategic Application: Designing a Protease-Resistant Linker[1]

Scenario

You are optimizing a peptide drug that is rapidly degraded by serum proteases at a Gly-Asp junction.[1]

Solution

Replace the Gly-Asp peptide bond with the triazole-acetate scaffold.[1]

  • Design: The triazole ring replaces the Glycine residue's backbone.[1] The acetate group (after hydrolysis) mimics the Aspartate side chain or the backbone continuation.

  • Execution:

    • Synthesize the N1-substituted scaffold using the N-terminus of the downstream peptide fragment as the "azide" (convert amine to azide via diazo transfer).

    • React this azide with methyl but-3-ynoate (CuAAC conditions).

    • The resulting molecule has the peptide chain attached to N1, and the acetate group at C4 ready to be coupled to the next residue.

  • Outcome: The resulting "Triazolamer" retains the hydrogen bonding pattern required for receptor binding but is invisible to proteases recognizing the Gly-Asp scissile bond.[1]

References

  • Bioisosteric Properties of 1,2,3-Triazoles

    • Bonandi, E., et al. (2017).[4] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today.

  • Synthesis of Triazole Acetates

    • Zhang, W., et al. (2009).[5] "Synthesis of 1,4-disubstituted-1,2,3-triazoles." Synlett.

    • [1]

  • Peptidomimetic Applications

    • Valverde, I. E., et al. (2013). "1,2,3-Triazoles as amide bond surrogates in peptidomimetics." Journal of Medicinal Chemistry.
    • [1]

  • CuAAC Click Chemistry Protocols

    • Rostovtsev, V. V., et al. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes.

click chemistry precursors for triazole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Triazole Acetic Acid Derivatives via Click Chemistry

Abstract

Triazole acetic acid derivatives serve as critical bifunctional linkers in medicinal chemistry, particularly in the development of PROTACs, peptidomimetics, and antibody-drug conjugates (ADCs). Their utility lies in the carboxylic acid "handle," which allows for facile downstream amide coupling.[1] However, the synthesis of these scaffolds presents unique challenges: the high energy density of azidoacetic acid precursors and the tendency of free carboxylic acids to chelate copper catalysts, thereby stalling the reaction. This guide provides a validated, safety-first methodology for synthesizing both 1,4- and 1,5-regioisomers, prioritizing the use of ester-protected precursors to ensure catalytic turnover and operator safety.

Part 1: Precursor Selection & Safety Architecture

The "Rule of Six" and Precursor Design

The primary precursor for these derivatives is 2-azidoacetic acid . However, direct isolation of this compound poses severe safety risks.

  • Safety Critical: Organic azides are potentially explosive if the ratio of carbon atoms to nitrogen atoms (

    
    ) is 
    
    
    
    .
  • Azidoacetic Acid (

    
    ): 
    
    
    
    . This places it deep within the "explosive" zone.
  • Strategic Solution: We utilize Ethyl Azidoacetate (

    
    ) as the working precursor. While still energetic, the ester group dilutes the energy density and, crucially, masks the carboxylic acid to prevent catalyst inhibition.
    
The Chelation Challenge

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), free carboxylic acids can act as ligands, coordinating to the Cu(I) species and forming inactive copper-carboxylate complexes. This often necessitates high catalyst loading (>10 mol%). By using the ethyl ester, we maintain the "click" reaction's efficiency (<1 mol% Cu) and hydrolyze the ester in a subsequent quantitative step.

Figure 1: Strategic Workflow for Triazole Acetic Acid Synthesis

G Start Target: Triazole Acetic Acid Precursor Precursor Selection: Ethyl Azidoacetate (Avoids Chelation & Explosion) Start->Precursor Decision Regioselectivity Requirement Precursor->Decision CuAAC CuAAC Route (CuSO4 / NaAsc) Solvent: tBuOH/H2O Decision->CuAAC 1,4-Isomer RuAAC RuAAC Route (Cp*RuCl(PPh3)2) Solvent: Anhydrous Dioxane Decision->RuAAC 1,5-Isomer Prod14 1,4-Triazole Ester CuAAC->Prod14 Prod15 1,5-Triazole Ester RuAAC->Prod15 Hydrolysis Hydrolysis (LiOH / THF / H2O) Prod14->Hydrolysis Prod15->Hydrolysis Final Final Product: Triazole Acetic Acid Hydrolysis->Final

Caption: Workflow distinguishing catalytic routes for regioisomer control while maintaining ester protection to prevent catalyst poisoning.

Part 2: Experimental Protocols

Protocol A: Synthesis of Ethyl Azidoacetate (Precursor)

Note: While commercially available, in-situ synthesis is common. This protocol minimizes isolation risks.

Reagents: Ethyl bromoacetate (1.0 equiv), Sodium Azide (1.2 equiv). Solvent: Acetone/Water (3:1).

  • Dissolution: Dissolve sodium azide (Caution: Toxic) in water. Add acetone.

  • Addition: Add ethyl bromoacetate dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (Safety Critical):

    • Concentrate acetone under reduced pressure (bath < 30°C). DO NOT distill to dryness.

    • Extract aqueous residue with Diethyl Ether or DCM.

    • Wash organic layer with brine and dry over MgSO4.

    • Storage: Store as a solution or essentially pure oil at 4°C. Do not subject to high vacuum or heat.

Protocol B: 1,4-Triazole Synthesis (CuAAC)

Mechanism: Stepwise formation via copper(I) acetylide.[2] Scope: High tolerance for water and oxygen.

ComponentRoleConcentration/Equiv
Ethyl Azidoacetate Azide Component1.0 equiv
Terminal Alkyne Alkyne Component1.0 equiv
CuSO4 · 5H2O Pre-catalyst1–5 mol%
Sodium Ascorbate Reductant (Cu(II)

Cu(I))
10–20 mol%
t-BuOH / Water (1:1) Solvent0.1 – 0.5 M

Procedure:

  • Suspend alkyne and ethyl azidoacetate in t-BuOH/Water (1:1).

    • Expert Tip: If the alkyne is insoluble, add THF dropwise until clear.

  • Prepare a fresh 1M solution of Sodium Ascorbate in water.

  • Add CuSO4 solution followed immediately by Sodium Ascorbate. The solution should turn bright yellow/orange (active Cu(I)).

  • Stir at RT for 2–12 hours. Monitor by TLC (disappearance of azide).

  • Workup: Dilute with water. If the product precipitates, filter it (triazoles are often solids). If not, extract with EtOAc.

  • Purification: Silica gel chromatography (usually EtOAc/Hexanes).

Protocol C: 1,5-Triazole Synthesis (RuAAC)

Mechanism: Oxidative coupling via ruthenacycle. Scope: Strictly anhydrous; sensitive to air. Requires Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl catalyst).[3]

ComponentRoleConcentration/Equiv
Ethyl Azidoacetate Azide Component1.0 equiv
Terminal Alkyne Alkyne Component1.0 equiv
Cp*RuCl(PPh3)2 Catalyst2–5 mol%
1,4-Dioxane or Toluene Solvent (Anhydrous)0.2 – 0.5 M

Procedure:

  • Inert Atmosphere: Flame-dry glassware and purge with Nitrogen/Argon.

  • Dissolve ethyl azidoacetate and alkyne in anhydrous dioxane.

  • Add the Ruthenium catalyst.

  • Heat: Warm to 60°C (oil bath).

    • Expert Tip: Unlike CuAAC, RuAAC is slower at RT. Heating is required to drive the formation of the ruthenacycle intermediate.

  • Stir for 12–24 hours.

  • Workup: Remove solvent under vacuum.

  • Purification: Flash chromatography. Note: 1,5-isomers often have different Rf values than 1,4-isomers due to dipole moment differences.

Protocol D: Hydrolysis to Triazole Acetic Acid

Reagents: LiOH (2.0 equiv), THF/Water (3:1).

  • Dissolve the purified triazole ester in THF/Water.

  • Add LiOH. Stir at RT for 1–2 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 2–3.

  • Isolation: The free acid often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Part 3: Mechanistic Visualization

The divergence in regioselectivity is dictated by the metal center. Copper enforces a 1,4-substitution via a dinuclear acetylide intermediate, while Ruthenium sterically directs the azide to the 1,5-position via a metallacycle.

Figure 2: Catalytic Cycle Comparison

Mechanism cluster_Cu CuAAC (1,4-Selectivity) cluster_Ru RuAAC (1,5-Selectivity) Cu_Start Cu(I)-Acetylide Cu_Cycle Dinuclear Intermediate Cu_Start->Cu_Cycle + Azide Cu_Prod 1,4-Triazole Cu_Cycle->Cu_Prod Ring Contraction Ru_Start Ru(II)-Alkyne Complex Ru_Cycle Ruthenacycle (6-membered) Ru_Start->Ru_Cycle + Azide (Steric Control) Ru_Prod 1,5-Triazole Ru_Cycle->Ru_Prod Reductive Elimination

Caption: Mechanistic divergence. CuAAC proceeds via acetylide (1,4), RuAAC via ruthenacycle (1,5).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls (CuAAC) Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate. Degas solvents.
Green Precipitate (CuAAC) Copper-Carboxylate ChelationEnsure ester precursor is used. If using free acid, add THPTA ligand (5 equiv relative to Cu).
Low Yield (RuAAC) Oxygen poisoningEnsure strict inert atmosphere. Ru(II) catalysts oxidize easily.
Explosion/Rapid Decomp. High Concentration of AzideSTOP. Dilute reaction. Ensure

ratio of total mix is safe. Never heat neat azides.

References

  • Safe Handling of Azides. University of Pittsburgh EH&S. Guidelines on C/N ratios and the "Rule of Six" for organic azides.[4][5] [Link]

  • Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. Journal of Organic Chemistry. Discusses the interaction of carboxylic acids with CuAAC and chelation effects. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope, Mechanism, and Applications. Chemical Reviews. Comprehensive review of RuAAC mechanism and 1,5-regioselectivity.[3] [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Protocols for ligand usage (THPTA) to protect copper from chelation. [Link]

Sources

Application Note: Reduction Strategies for Methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The reduction of methyl 2-(1H-1,2,3-triazol-5-yl)acetate to its corresponding alcohol, 2-(1H-1,2,3-triazol-5-yl)ethanol , presents a classic "deceptively simple" transformation. While ester reductions are routine, the presence of the 1H-1,2,3-triazole ring introduces two critical complications: acidity and amphoteric solubility .

The Substrate Challenge
  • Acidity (

    
    ):  The NH proton on the triazole ring is acidic. Strong hydride donors (e.g., 
    
    
    
    ) will instantly deprotonate this site, consuming 1 equivalent of reagent and generating a negatively charged aluminate species that may reduce solubility or alter reactivity.
  • Tautomerism: The substrate exists in equilibrium between the 1H, 2H, and 3H forms.[1] In solution, the 1H/2H forms predominate.[1]

  • Polarity: The product is a "polar gremlin"—a small molecule with both a hydrogen-bond donor/acceptor (triazole) and a primary alcohol. It is highly water-soluble, making standard aqueous extraction (EtOAc/Water) a primary cause of yield loss.

Strategic Decision Matrix
FeatureMethod A:

(Recommended)
Method B:

(Standard)
Mechanism Lewis-acid activated hydride transferDirect nucleophilic attack
Safety High (Mild reagents, no pyrophorics)Low (Pyrophoric, violent quench)
Selectivity High (Tolerates nitro, cyano, halides)Low (Reduces most functions)
Stoichiometry Excess

required (slow kinetics)
Excess

required (deprotonation)
Workup Simple filtration (if done anhydrously)Complex (Fieser or Rochelle's salt)

Part 2: Detailed Protocols

Protocol A: Lewis Acid-Mediated Reduction (The "Salt" Method)

Best for: Small to mid-scale batches where safety and chemoselectivity are paramount.

Mechanism: Sodium borohydride alone is generally too weak to reduce esters.[2] The addition of Calcium Chloride (


) generates a borohydride species activated by calcium coordination to the carbonyl oxygen, effectively mimicking the reactivity of 

but without the cost or handling hazards.
Materials
  • Substrate: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate (1.0 equiv)

  • Reagent:

    
     (3.0 - 4.0 equiv)
    
  • Activator:

    
     (anhydrous, 1.5 - 2.0 equiv)
    
  • Solvent: THF:Ethanol (2:1 ratio) or THF:Methanol (2:1)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Ester (1.0 equiv) in anhydrous THF (0.3 M concentration).

  • Activation: Add

    
     (1.5 equiv)  powder. Stir for 15 minutes. The mixture may become slightly cloudy as the calcium coordinates to the triazole and ester.
    
  • Reduction: Cool the mixture to 0 °C. Add

    
     (3.0 equiv)  portion-wise over 20 minutes. Note: Hydrogen gas evolution will occur as the acidic triazole NH is deprotonated.
    
  • Reaction: Add Ethanol (half the volume of THF) slowly. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM; Product

    
     will be significantly lower than Ester).
    
  • Quench: Cool to 0 °C. Carefully add saturated aqueous

    
     dropwise until gas evolution ceases.
    
  • Workup (Critical):

    • Option 1 (Small Scale): Evaporate volatiles under reduced pressure. Triturate the resulting white solid residue with 10% MeOH in DCM (3x). Filter off the inorganic salts. Concentrate the filtrate.

    • Option 2 (Larger Scale): Dilute with minimal water. Extract continuously with n-Butanol or Ethyl Acetate (requires many washes).

Protocol B: Lithium Aluminum Hydride Reduction

Best for: Difficult substrates or when Method A fails to drive to completion.

Safety Warning:


 is pyrophoric. Reacts violently with water.
Stoichiometry Calculation

You cannot use the standard 0.5–0.75 equiv of LAH.

  • 1.0 equiv consumed by Triazole N-H deprotonation.

  • 0.5 equiv for Ester

    
     Aldehyde.
    
  • 0.5 equiv for Aldehyde

    
     Alcohol.
    
  • Total Minimum: 2.0 equiv. Recommended: 2.5 – 3.0 equiv.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask. Flush with Argon. Add

    
     (2.5 equiv)  suspended in anhydrous THF (0.2 M). Cool to 0 °C.
    
  • Addition: Dissolve the Ester (1.0 equiv) in minimal THF. Add this solution dropwise to the LAH suspension.

    • Observation: Vigorous bubbling (

      
       gas) will occur immediately due to deprotonation.
      
  • Reflux: Once addition is complete, warm to RT. If reaction is sluggish (due to aluminate complex formation), heat to mild reflux (60 °C) for 2 hours.

  • Fieser Quench (Modified for Triazoles):

    • Cool to 0 °C.

    • Dilute with diethyl ether (increases precipitation of salts).

    • Add Water (

      
       mL per 
      
      
      
      g LAH).
    • Add 15% NaOH (

      
       mL).
      
    • Add Water (

      
       mL).
      
  • Isolation: Stir until a granular white precipitate forms. Filter through a celite pad. Wash the pad thoroughly with warm THF (the product may stick to the aluminum salts).

Part 3: Visualization & Mechanism

Pathway Diagram

The following diagram illustrates the divergent mechanistic pathways and the critical "Polar Trap" during workup.

G Substrate Triazole Ester (Methyl 2-(1H-1,2,3-triazol-5-yl)acetate) Intermediate Activated Complex (Ca++ or Al-Species) Substrate->Intermediate Lewis Acid (CaCl2) Deprotonation N-H Deprotonation (Consumes 1 eq Hydride) Substrate->Deprotonation Strong Base (LAH) Product_Soln Product Alkoxide Intermediate->Product_Soln Hydride Transfer Deprotonation->Intermediate Workup_Aq Aqueous Workup (H2O / EtOAc) Product_Soln->Workup_Aq Standard Quench Workup_Dry Dry Workup (MeOH/DCM Trituration) Product_Soln->Workup_Dry Recommended Loss YIELD LOSS (Product in Aqueous Layer) Workup_Aq->Loss High Water Solubility Success Isolated Alcohol (>85% Yield) Workup_Dry->Success

Caption: Mechanistic flow showing the divergence between standard aqueous workup (leading to loss) and the recommended dry workup for polar triazole alcohols.

Part 4: Analytical Verification

Upon isolation, the product should be verified using 1H NMR (DMSO-d6) . The polarity often requires DMSO or MeOD for solubility.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Triazole C-H 7.60 - 7.80Singlet (s)1HC4-H (Aromatic)
N-H 14.5 - 15.0Broad (br s)1HTriazole NH (often invisible in MeOD)
OH 4.60 - 4.80Triplet (t)1HAlcohol OH (disappears with

)

-O
3.60 - 3.70Quartet/Triplet2HMethylene next to OH
Triazole-

2.70 - 2.85Triplet2HMethylene next to Ring

Note: If the ester methyl singlet (


 ppm) is gone and the aromatic proton has shifted upfield slightly, reduction is complete.

Part 5: References

  • Properties of 1,2,3-Triazoles:

    • PubChem Compound Summary for 1H-1,2,3-Triazole. National Center for Biotechnology Information.

    • Source: [Link]

  • Borohydride/Calcium Chloride Reduction Mechanism:

    • Calcium Borohydride Reduction of Esters.[3][4][5] Bull.[4] Agr. Chem. Soc. Japan.

    • Source: [Link][6][7]

  • Regioselectivity in Triazole Ester Reductions:

    • Regioselective Reduction of 1H-1,2,3-Triazole Diesters.[6][8] Molecules, 2021.[8]

    • Source: [Link]

  • General Workup of Polar Organics:

    • Theory of Aqueous Workup.[9] University of York, Dept of Chemistry.

    • Source: [Link]

Sources

Application Note: Synthesis of 1,2,3-Triazole-Based Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole as a Bioisostere

In modern drug discovery, the proteolytic instability of native peptides limits their therapeutic utility.[1][2] The 1,2,3-triazole ring has emerged as a premier bioisostere for the amide bond.[3][4] It mimics the electronic and steric properties of the peptide linkage while rendering the backbone resistant to enzymatic hydrolysis.

Structural Mimicry[5][6]
  • 1,4-disubstituted triazoles (via CuAAC) structurally mimic the trans-amide bond (

    
    -isomer), aligning with the typical conformation of bioactive peptides.
    
  • 1,5-disubstituted triazoles (via RuAAC) mimic the cis-amide bond (

    
    -isomer), useful for inducing specific secondary structures like 
    
    
    
    -turns.[5]
FeatureAmide Bond1,4-Triazole1,5-Triazole
Geometry PlanarPlanarPlanar
Dipole Moment ~3.5–4.0 D~5.0 D~5.0 D
H-Bonding Donor & AcceptorAcceptor (N2/N3)Acceptor (N2/N3)
Distance (

)
~3.8 Å~5.0 Å (Extended)~3.4 Å (Turn-like)

Safety Prerequisite: Handling Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive.[6][7][8][9][10] Before initiating any synthesis described below, you must validate your reagents against the Rule of Six .

The Rule of Six: The number of carbon atoms (plus other non-explosive atoms) in the molecule must be at least six times the number of energetic functional groups (azide, diazo, nitro).

[7][8][9]


[9]
  • Never use halogenated solvents (DCM,

    
    ) with Sodium Azide (
    
    
    
    ). This forms di- and tri-azidomethane, which are extremely volatile and explosive.
  • Storage: Store organic azides below room temperature, protected from light.

Synthetic Strategy: Catalyst Selection

The choice of catalyst dictates the regioselectivity of the peptidomimetic backbone.

Diagram 1: Regioselective Pathways

The following workflow illustrates the divergence in synthesis based on the metal catalyst employed.

TriazolePathways Start Alkyne + Azide Precursors Cu_Cat Cu(I) Catalyst (CuAAC) Start->Cu_Cat Regio-control Ru_Cat Ru(II) Catalyst (RuAAC) Start->Ru_Cat Prod_14 1,4-Disubstituted Triazole Cu_Cat->Prod_14 Room Temp / Aqueous Prod_15 1,5-Disubstituted Triazole Ru_Cat->Prod_15 Organic Solv / Heat Mimic_Trans Mimics TRANS-Amide Prod_14->Mimic_Trans Mimic_Cis Mimics CIS-Amide Prod_15->Mimic_Cis

Figure 1: Divergent synthetic pathways for triazole peptidomimetics. CuAAC yields the 1,4-isomer (trans-mimic), while RuAAC yields the 1,5-isomer (cis-mimic).

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Integration

This protocol describes the "Building Block" approach, which is the most robust method for inserting a triazole surrogate into a peptide backbone.

Materials
  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Fmoc-Alkyne-AA: e.g., Fmoc-propargylglycine.[5]

  • Azido-AA:

    
    -azido acids (synthesized via diazo transfer from amino acids).[4][5]
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble).[5]

  • Solvent: DMF/Piperidine (Deprotection), DMF/DIPEA (Coupling).

Workflow Diagram

SPPS_Workflow Resin Resin-bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple_Alk 2. Couple Fmoc-Alkyne-AA (HBTU/DIPEA) Deprotect->Couple_Alk Deprotect_2 3. Fmoc Deprotection Couple_Alk->Deprotect_2 Click 4. On-Resin CuAAC (Azido-Acid + Cu(I) + Ascorbate) Deprotect_2->Click Insert Triazole Wash 5. Copper Scavenging (EDTA/DMF Wash) Click->Wash Cleave 6. TFA Cleavage Wash->Cleave

Figure 2: Step-by-step SPPS workflow for backbone modification using on-resin click chemistry.[5]

Step-by-Step Procedure
  • Peptide Elongation: Synthesize the C-terminal segment of the peptide using standard Fmoc/tBu SPPS protocols on an automated synthesizer or manually.

  • Alkyne Incorporation: Couple the Fmoc-amino-alkyne (e.g., Fmoc-L-propargylglycine) using 4 eq. AA, 3.9 eq. HBTU, and 8 eq. DIPEA in DMF for 45 mins. Perform a double coupling to ensure completion.

  • Fmoc Removal: Remove the Fmoc group with 20% piperidine in DMF (

    
     min). Wash resin 
    
    
    
    with DMF.
  • On-Resin Click Reaction (CuAAC):

    • Prepare Solution A: Dissolve the

      
      -azido acid (3 eq.) and TBTA (0.5 eq.) in degassed DMF.
      
    • Prepare Solution B: Dissolve

      
       (0.5 eq.) or 
      
      
      
      (1 eq.) + Sodium Ascorbate (2 eq.) in a minimal amount of water/DMF.
    • Reaction: Add Solution A to the resin, followed immediately by Solution B. Agitate under

      
       atmosphere for 6–16 hours at room temperature.
      
    • Note: The resin color may change to yellow/green.

  • Copper Scavenging (Crucial): Wash the resin with a solution of 0.1 M EDTA in DMF/Water (1:1) for

    
     min. This removes copper trapped in the polymer matrix, which can catalyze oxidation during cleavage.
    
  • Final Elongation & Cleavage: Continue standard SPPS coupling for the remaining N-terminal amino acids. Cleave using TFA/TIS/Water (95:2.5:2.5).[11]

Protocol B: Ruthenium-Catalyzed Synthesis (RuAAC)

Use this protocol for generating 1,5-disubstituted triazoles (cis-mimics).[5]

Note: RuAAC is generally less compatible with solid-phase synthesis due to catalyst size and heating requirements.[5] Solution-phase synthesis of the dimer block followed by coupling is recommended.[5]

  • Reagents:

    • Catalyst:

      
       (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride).[12]
      
    • Solvent: Anhydrous Toluene or THF.

  • Procedure:

    • Dissolve Alkyne (1 eq.) and Azide (1.1 eq.) in Toluene (0.1 M).

    • Add

      
       (1–2 mol%).
      
    • Reaction: Heat to 60–80°C for 2–4 hours.

    • Observation: Internal alkynes can be used here (unlike CuAAC), allowing for fully substituted triazoles.[12][13]

  • Purification:

    • Evaporate solvent.[12]

    • Purify via Flash Column Chromatography (Silica gel). Ru-catalysts are often easier to remove than Cu-salts via chromatography.[5]

QC & Troubleshooting

ProblemProbable CauseCorrective Action
Incomplete Click Reaction Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate to 5 eq. Degas all solvents thoroughly with Argon.
Resin Aggregation Triazole formation alters secondary structure.Use microwave irradiation (50°C, 20W, 30 min) during the click step. Use PEG-based resins (ChemMatrix).[5]
Blue/Green Product Residual Copper contamination.Wash crude peptide with 10% ammonia solution or use Cu-scavenging resin (e.g., QuadraPure™).
Epimerization Base-catalyzed proton abstraction.[5]Avoid excessive base during the click step. Use 2,6-lutidine instead of DIPEA if base is strictly necessary.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[13] Journal of the American Chemical Society, 127(46), 15998-15999. Link

  • Valverde, I. E., & Mindt, T. L. (2013). 1,2,3-Triazoles as amide bond surrogates in peptidomimetics. Chimia, 67(4), 262-266. Link

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic azides: an exploding diversity of a unique class of compounds.[8] Angewandte Chemie International Edition, 44(33), 5188-5240. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Control of 1,2,3-Triazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Regioselectivity Management (N1 vs. N2 Isomers) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Triage

User Problem: "I am alkylating an NH-1,2,3-triazole and getting inseparable mixtures of N1- and N2-isomers, or the wrong isomer entirely."

Root Cause Analysis: The 1,2,3-triazole ring possesses three nitrogen atoms.[1][2][3][4] In unsubstituted 1,2,3-triazoles, N1 and N3 are equivalent due to tautomerism. Upon alkylation, the symmetry breaks, creating two potential products:

  • N2-Alkylation (Thermodynamic Product): generally more stable by ~3–5 kcal/mol due to preserved aromaticity and minimized lone-pair repulsion.

  • N1-Alkylation (Kinetic Product): often favored by steric factors (if C4/C5 are unsubstituted) or specific transition metal chelation, but prone to isomerization.

Diagnostic Flowchart: Select Your Protocol

TriazoleDecisionTree Start Start: Target Isomer? TargetN2 Target: N2-Isomer Start->TargetN2 TargetN1 Target: N1-Isomer Start->TargetN1 SubstrateCheck Is the Triazole Pre-Synthesized? TargetN2->SubstrateCheck SynthCheck Can you rebuild the ring? TargetN1->SynthCheck DirectAlk Direct Alkylation (Thermodynamic Control) SubstrateCheck->DirectAlk Simple Alkyl Halide Michael Michael Addition (Vinyl Ethers/Enones) SubstrateCheck->Michael Conj. System Blocking Dibromo-Blocking Strategy SubstrateCheck->Blocking High Purity Req. CuAAC USE CuAAC (Click) (100% N1-Selective) SynthCheck->CuAAC Yes Kinetic Kinetic Alkylation (Low Temp / Sterics) SynthCheck->Kinetic No (Must Alkylate)

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired regioisomer and substrate constraints.

Knowledge Base: Identification of Isomers

Before troubleshooting synthesis, verify your product. N1 and N2 isomers exhibit distinct spectroscopic signatures.[5][6]

FeatureN1-Alkylated Isomer N2-Alkylated Isomer Why?
Symmetry Lower (

)
Higher (

) if C4=C5
N2 is the axis of symmetry.

H NMR (C5-H)
Downfield (

8.4 – 8.7 ppm)
Upfield (

8.1 – 8.3 ppm)
N1-substitution deshields the adjacent C5 proton more than N2-substitution.

C NMR (ipso)
Distinct C4/C5 signals (unless symm.)Often equivalent C4/C5Symmetry dependent.[1][2][5][7][8]

N NMR
N1/N3 distinctN1/N3 equivalentN2 signal is significantly downfield.[5][6]
Polarity (TLC) Generally More PolarGenerally Less PolarN2 isomer has a smaller dipole moment.

Reference: 1H NMR shifts based on 4-phenyl-1,2,3-triazole derivatives [1].

Protocol Module: Achieving N2-Selectivity

The N2 isomer is the thermodynamic sink . To maximize N2 selectivity, we must lower the activation energy for N2 attack or allow the system to equilibrate.

Method A: The "Dibromo-Blocking" Strategy (Highest Purity)

Best for: When you absolutely need >98% N2 selectivity and can perform a few extra steps. Mechanism: Bromine atoms at C4 and C5 sterically hinder the N1/N3 positions, forcing the electrophile to N2.[1]

Protocol:

  • Bromination: Treat NH-triazole with

    
     or NBS to generate 4,5-dibromo-1,2,3-triazole.
    
  • Alkylation:

    • Reagents: 4,5-dibromo-triazole (1.0 equiv), Alkyl Halide (1.2 equiv),

      
       (2.0 equiv).
      
    • Solvent: DMF (0.5 M).

    • Conditions: Stir at RT for 12 h.

    • Result: Exclusive N2-alkylation due to steric blocking of N1/N3 [2].[1]

  • Debromination: Hydrogenation (

    
    , Pd/C) removes the bromines, leaving the pure N2-alkylated triazole.
    
Method B: Gold-Catalyzed Addition to Vinyl Ethers

Best for: Creating N2-alkylated products using vinyl ethers (protecting group chemistry or specific linkers).

Protocol:

  • Reagents: NH-triazole (1.0 equiv), Vinyl Ether (3.0 equiv).

  • Catalyst:

    
     (5 mol%) / 
    
    
    
    (5 mol%).[2]
  • Solvent: DCE (1,2-dichloroethane), 80 °C.

  • Mechanism: The Au-activated enol ether forms a hydrogen bond with the triazole NH, directing attack to N2 [3].

Protocol Module: Achieving N1-Selectivity

Warning: Direct alkylation of an NH-triazole to get the N1 product is difficult and usually results in mixtures.

Method A: The "Don't Alkylate" Strategy (CuAAC)

Best for: 99% of cases. Logic: Instead of alkylating a ring, build the ring onto the alkyl group. Protocol: React Organic Azide (


) + Alkyne.
  • Catalyst:

    
     / Sodium Ascorbate.
    
  • Selectivity: 100% 1,4-disubstituted (N1-isomer).

Method B: Kinetic Control (If you MUST alkylate)

If the ring is already formed and you cannot use CuAAC:

  • Reagents: Hard electrophiles (e.g., Methyl Iodide, Benzyl Bromide).

  • Base: Use a bulky base if possible, though steric arguments are complex here.

  • Solvent: THF (unlike DMF, THF often favors the kinetic N1 product slightly more, though mixtures are inevitable).

  • Temperature: -78 °C to 0 °C . Low temperature prevents thermodynamic equilibration to the N2 isomer.

Troubleshooting & FAQs

Ticket #1024: "I'm seeing distinct spots on TLC, but they merge on the column."

Diagnosis: Isomerization on Silica. Explanation: Acidic silica gel can catalyze the isomerization of the kinetic N1 product to the thermodynamic N2 product, or cause decomposition (especially with N-acyl triazoles). Fix:

  • Pre-treat silica gel with 1% Triethylamine (TEA) in hexane.

  • Switch to Neutral Alumina.

  • Use rapid flash chromatography; do not let the compound sit on the column.

Ticket #1025: "Can I convert my N1 byproduct into the N2 product?"

Diagnosis: Need for Thermodynamic Equilibration. Fix: Yes.

  • Thermal: Heat the N1 isomer (or mixture) in high-boiling solvent (toluene/xylene) at reflux. This often drives the equilibrium toward the stable N2 isomer.

  • Catalytic: Recent reports suggest

    
     can mediate isomerization/oxidative coupling to favor N2 [4].
    
Ticket #1026: "Why does my Michael Addition give N2?"

Explanation: Michael acceptors (soft electrophiles) combined with the soft nucleophilic character of the triazole system (and often reversible nature of the addition) favor the thermodynamic N2 product. Visual Mechanism:

Mechanism Triazole Triazole Anion (Resonance Hybrid) N1_Attack N1 Attack (Kinetic/Steric) Triazole->N1_Attack Fast N2_Attack N2 Attack (Thermodynamic) Triazole->N2_Attack Slow ProductN1 N1-Product (Less Stable) N1_Attack->ProductN1 ProductN2 N2-Product (More Stable) N2_Attack->ProductN2 ProductN1->Triazole Reversible (Heat)

Caption: Kinetic vs. Thermodynamic pathways. Reversibility allows accumulation of the stable N2 isomer.

References

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. ChemRxiv (2023). [Link] (Source for NMR shift diagnostics: N1

    
    H5 is downfield).
    
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters (2009). [Link] (Source for the Dibromo-blocking strategy).

  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances (2018). [Link] (Source for Gold-catalyzed N2 selectivity).

  • N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters (2025). [Link] (Source for thermodynamic isomerization strategies).[9]

Sources

Technical Support Center: Resolution of N1/N2 Alkylated Triazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Separation Technologies) Ticket ID: TRZ-ISO-001 Subject: Troubleshooting separation and identification of N1 vs. N2 alkylated 1,2,3-triazole acetates.

Executive Summary

The alkylation of 1,2,3-triazoles with haloacetates (e.g., ethyl bromoacetate) typically yields a mixture of N1-substituted (kinetic) and N2-substituted (thermodynamic) isomers.[1] Due to the aromaticity and electron density distribution of the triazole ring, these isomers exhibit distinct dipole moments but often display overlapping chromatographic profiles.[1] This guide provides definitive protocols for their identification, separation, and regioselective synthesis.[1]

Module 1: Diagnostic & Identification

How do I definitively know which isomer is which?

Q: My TLC shows two spots. Which is N1 and which is N2?

A: In 95% of cases involving normal-phase silica chromatography, the N2 isomer elutes first (higher


), while the N1 isomer elutes second  (lower 

).
  • The Mechanism: The N2-isomer (2-substituted) possesses a significantly lower dipole moment (

    
     D) compared to the N1-isomer (
    
    
    
    D).[1] The highly polar N1 isomer interacts more strongly with the silanols on the silica stationary phase, leading to greater retention.
  • Visual Check: On a TLC plate (Hexane/EtOAc), the "top spot" is usually your N2-isomer.[1]

Q: How do I confirm the structure by NMR?

A: Proton (


H) and Carbon (

C) NMR provide distinct fingerprints. Do not rely on integration alone; look for chemical shift trends and symmetry.[1]

Table 1: Diagnostic NMR Signals for 4-Substituted-1,2,3-Triazole Acetates

FeatureN1-Isomer (1-Substituted) N2-Isomer (2-Substituted) Reasoning
H5 Proton Shift

8.4 -- 8.7 ppm

8.1 -- 8.3 ppm
N1-substitution deshields C5-H more strongly due to adjacent electron-deficient nitrogen.[1]
Symmetry (if 4,5-sym) AsymmetricSymmetric (

)
N2-substitution preserves symmetry in 4,5-diphenyl systems; N1 breaks it.[1]
C5 Carbon Shift

120--125 ppm

130--135 ppm
Distinct electronic environments.[1]
NOESY Cross-peaks NOE between

and H5
NOE between

and R4 (and R5)
N2 substituent is equidistant to C4 and C5 positions.

Critical Note: If your triazole is 4,5-unsubstituted, the N2 isomer will show a singlet for the triazole protons (equivalent), whereas the N1 isomer will show two doublets (


 Hz).
Module 2: Separation Protocols

The column isn't separating them. What do I do?

Workflow 1: Flash Chromatography (Normal Phase)

Because the dipole difference is large, silica is usually sufficient if the gradient is shallow.

Protocol:

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (or DCM/MeOH for very polar derivatives).[1]

  • Gradient:

    • Equilibrate at 100% Hexane (or 95:5 Hexane/EtOAc).[1]

    • Isocratic Hold: Hold at 5–10% EtOAc for 3 column volumes (CV). This is where N2 often elutes.

    • Ramp: Slowly increase to 30–40% EtOAc over 15 CVs to elute the N1 isomer.

  • Troubleshooting: If peaks overlap, switch the modifier to Acetone . The carbonyl interaction often improves resolution for triazoles.

Workflow 2: Crystallization (The "Lazy" Method)

Q: Can I avoid a column? A: Often, yes.[2] The N1 isomer, having a large dipole moment, tends to have a higher melting point and lower solubility in non-polar solvents than the N2 isomer (which is often an oil or low-melting solid).

Protocol:

  • Dissolve the crude mixture in minimal hot Ethanol or Toluene.

  • Allow to cool slowly to room temperature, then

    
    .
    
  • The N1 isomer frequently crystallizes out first.[1]

  • Filter the solid (N1) and concentrate the filtrate to obtain the N2-enriched oil.

Module 3: Visualization & Logic

The following diagrams illustrate the decision-making process for identification and separation.

Diagram 1: Identification Logic (NMR/TLC)

IdentificationLogic Start Crude Reaction Mixture (Alkylated Triazole) TLC Step 1: TLC Analysis (Hexane/EtOAc) Start->TLC Spots Two Spots Observed? TLC->Spots TopSpot Top Spot (High Rf) Likely N2-Isomer (Low Dipole) Spots->TopSpot Fast Eluting BotSpot Bottom Spot (Low Rf) Likely N1-Isomer (High Dipole) Spots->BotSpot Slow Eluting NMR Step 2: 1H-NMR Verification TopSpot->NMR BotSpot->NMR Decision Check H5 Chemical Shift (or Symmetry) NMR->Decision N2_Conf H5 = 8.1-8.3 ppm (or Symmetric) CONFIRMED N2 Decision->N2_Conf Upfield Shift N1_Conf H5 = 8.4-8.7 ppm (Asymmetric) CONFIRMED N1 Decision->N1_Conf Downfield Shift

Caption: Diagnostic workflow for assigning regiochemistry based on polarity (


) and electronic environment (NMR).
Diagram 2: Separation Strategy

SeparationStrategy Input Mixture (N1 + N2) Solubility Solubility Check (Hot EtOH/Toluene) Input->Solubility Cryst Recrystallization Solubility->Cryst Solid forms on cooling Flash Flash Chromatography (Silica) Solubility->Flash Remains Oil/Complex Solid Precipitate: N1 Isomer (High MP) Cryst->Solid Liq Filtrate: N2 Isomer (Oil) Cryst->Liq Elution Elution Order Flash->Elution Frac1 Fraction 1: N2 Isomer Elution->Frac1 First (Low Polar) Frac2 Fraction 2: N1 Isomer Elution->Frac2 Second (High Polar)

Caption: Decision matrix for choosing between crystallization (based on MP) and chromatography (based on polarity).

Module 4: Prevention (Synthesis Alternatives)

Why separate when you can synthesize selectively?

If the separation proves too difficult (e.g., scale-up issues), alter the synthetic route to favor a single isomer.

Table 2: Regioselective Synthetic Routes

Desired IsomerRecommended MethodMechanism/Notes
N1-Isomer (Exclusive) CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)React Azide + Alkyne (not alkylation of triazole).[1] Gives 1,4-disubstituted product exclusively.
N1-Isomer (Exclusive) RuAAC (Ruthenium-Catalyzed)React Azide + Alkyne.[1] Gives 1,5-disubstituted product.
N2-Isomer (Major) Alkylation of 4,5-Dibromotriazole Steric bulk at C4/C5 blocks N1/N3 attack.[1][3] The bromine atoms can be removed later via hydrogenation.
N2-Isomer (Major) Alkylation in DMF/NaOEt Thermodynamic conditions favor N2.[1]
References
  • Potts, K. T. (1961).[1] The Chemistry of 1,2,3-Triazoles. Chemical Reviews, 61(2), 87–127.[1]

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012).[1] Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761.[1]

    • Key citation for NMR chemical shift diagnostics (H5).
  • Begtrup, M., et al. (1988).[1][4] Structure and Properties of 1,2,3-Triazoles. Acta Chemica Scandinavica.

    • Establishes the dipole moment difference (N1 > N2).
  • Tanaka, Y., & Miller, S. I. (1973).[1][3][4] Kinetics and Mechanism of the Alkylation of 1,2,3-Triazoles. The Journal of Organic Chemistry, 38(16), 2708–2712.[1]

    • Foundational work on N2 vs N1 alkylation r
  • Wang, X., et al. (2010).[1][3] Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles. Synlett.

    • Discusses the use of 4,5-dibromo precursors.

Sources

Technical Support Center: Purification of Methyl 2-(1H-1,2,3-triazol-5-yl)acetate

[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Reaction work-up, Metal Scavenging, Chromatography Optimization, and Tautomer Analysis.

⚠️ Safety Directive: The Azide Hazard

Before proceeding: If your synthesis involved sodium azide (

  • Risk: Acidification of azide-containing mixtures generates Hydrazoic Acid (

    
    ) , which is highly volatile, toxic, and explosive.
    
  • Protocol: Quench reaction mixtures with sodium nitrite (

    
    ) in acidic media or use specific quenching protocols suitable for your solvent system before workup [1].
    

Module 1: The "Ghost" Impurity (Tautomerism)

User Query: "My NMR shows broad signals or split peaks for the triazole proton and the methylene group. Is my product impure?"

Diagnosis: Likely not.[1][2] You are observing Annular Tautomerism . Unlike 1,4-disubstituted triazoles (which are locked), 1H-1,2,3-triazoles (unsubstituted at Nitrogen) exist in a rapid equilibrium between the 1H, 2H, and 3H forms. For your specific molecule (substituted at C4/C5), the 4-yl and 5-yl forms are chemically equivalent in solution due to this proton shift.[1]

  • The Trap: Users often try to separate these "isomers" on silica. You cannot separate them; they re-equilibrate instantly.[1]

  • The Fix: Run NMR in a solvent that stabilizes one tautomer or promotes fast exchange (e.g.,

    
     often sharpens peaks compared to 
    
    
    ).
Visualizing the Equilibrium

Tautomerismcluster_noteTechnical NoteT11H-Tautomer(N1-H)T22H-Tautomer(N2-H)T1->T2Fast ExchangeT33H-Tautomer(N3-H)T2->T3Fast ExchangeNoteThese are chemically distinctbut inseparable by chromatography.

Figure 1: Annular tautomerism of 1,2,3-triazoles. The rapid proton shift makes the 4- and 5-positions equivalent in solution.[1]

Module 2: Copper Scavenging (If CuAAC Used)

User Query: "My product is green/blue or has a metallic impurity. Standard washing isn't working."

Diagnosis: Copper(I/II) coordination.[1][2] The 1,2,3-triazole ring is an excellent ligand for copper. Simple water washes fail because the Cu-Triazole complex is lipophilic enough to stay in the organic phase.[1]

Proven Protocols for Cu Removal:

MethodReagentMechanismPros/Cons
Chelation Wash 10% EDTA (

)
Sequesters Cu into aqueous phase.[1]Best for Scale. Slow kinetics; requires vigorous stirring (1-2 hrs).[1]
Ammonia Wash 10%

(aq)
Forms water-soluble

.[1]
Fast. High pH risks hydrolysis of your methyl ester.[1] Use with caution.
Solid Scavenger SiliaMetS® or QuadraPure™Binds Cu on solid support.[1]Cleanest. Expensive; product loss due to adsorption.[1]

Recommended Workflow:

  • Dilute reaction mixture with EtOAc.[1]

  • Wash with saturated

    
     / 
    
    
    (9:1)
    . The
    
    
    buffers the pH to protect the ester while
    
    
    scavenges Copper.
  • Observe color change (Organic layer should turn from green to yellow/colorless; Aqueous turns deep blue).[1]

Module 3: Chromatographic Separation

User Query: "My compound streaks/tails on the silica column, and I'm losing yield."

Diagnosis: Silanol Interaction.[1] The triazole nitrogen atoms (specifically N2/N3) act as weak bases and Hydrogen-bond acceptors.[1] They interact strongly with the acidic silanols (

The "Triazole-Specific" Mobile Phase: Do not use standard Hexane/EtOAc. You must deactivate the silica.

  • Base Modifier: Add 1% Triethylamine (Et3N) to your mobile phase.[1][3]

    • Mechanism:[1][3][4][5][6] Et3N blocks acidic silanol sites.[1]

  • Alternative (Polar Modifier): Use DCM / MeOH (95:5) .

    • Mechanism:[1][3][4][6] Methanol competes for H-bonding sites, displacing the triazole.[1]

Step-by-Step Optimization:

  • Pre-wash column: Flush with Mobile Phase + 1% Et3N.[1]

  • Load: Dissolve crude in minimum DCM. If insoluble, use "Dry Loading" (adsorb onto Celite or Silica).

  • Elute: Run gradient.

    • Start: 100% DCM (with 1% Et3N).

    • End: 90:10 DCM:MeOH (with 1% Et3N).[1]

Troubleshooting Decision Tree

PurificationLogicStartCrude Mixture AnalysisQ1Is the mixture Green/Blue?Start->Q1Action_CuExecute Ammonia/EDTA Wash(See Module 2)Q1->Action_CuYesQ2Does TLC show streaking?Q1->Q2NoAction_Cu->Q2Action_ModAdd 1% Et3N to EluentQ2->Action_ModYesQ3Is product Co-eluting with impurities?Q2->Q3NoAction_Mod->Q3Action_CrystAttempt Crystallization(EtOAc/Hexane or EtOH)Q3->Action_CrystYesDonePure ProductQ3->DoneNoAction_Cryst->Done

Figure 2: Logical workflow for troubleshooting purification issues based on visual and TLC observations.

Module 4: The "Acid-Base" Extraction (Advanced)

User Query: "Can I use the acidity of the triazole NH to purify without a column?"

Technical Insight: The 1H-1,2,3-triazole proton has a pKa of ~9.[1]3. It can be deprotonated by bases like NaOH or

1
  • CRITICAL WARNING: Your molecule contains a Methyl Ester .[1] Esters hydrolyze rapidly at high pH (saponification), destroying your product to form the carboxylic acid.

The "Cold-Flash" Extraction Protocol (Only for experienced chemists): Use this only if chromatography fails.[1]

  • Dissolve crude in EtOAc.[1] Cool to 0°C .[1]

  • Extract with cold 0.5M NaOH (Rapidly! < 2 mins contact time).

    • Product moves to Aqueous layer (as triazolide anion).

    • Non-acidic impurities stay in Organic layer.

  • Immediately separate layers.[1]

  • Acidify the aqueous layer to pH 4-5 with cold 1M HCl.[1]

  • Extract back into EtOAc.[1]

  • Dry (

    
    ) and concentrate.
    

Recommendation: Avoid this unless necessary.[1] Rely on Module 3 (Chromatography) to preserve the ester.[1]

FAQ: Rapid Fire Solutions

Q: My product solidified as a glass, not a powder. How do I crystallize it? A: Triazoles often form super-saturated glasses.[1]

  • Dissolve in minimum hot Ethyl Acetate.[1]

  • Add Hexane dropwise until cloudy.[1]

  • Seed it: Scratch the glass wall with a spatula or add a seed crystal.[1]

  • Let stand at 4°C overnight.

Q: Can I use C18 Reverse Phase? A: Yes. Since the molecule is polar, C18 is often better than silica. Use a Water/Acetonitrile gradient (with 0.1% Formic Acid).[1] The acid suppresses the ionization of the triazole NH, sharpening the peak.

Q: I see a peak at 10-11 ppm in NMR. Is that an impurity? A: No, that is the Triazole N-H proton. It is broad and exchangeable.[1] It may disappear if

1

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188–5240. Link

  • CuAAC Mechanism & Copper Removal: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, vol. 108, no. 8, 2008, pp. 2952–3015. Link

  • Purification of Polar Heterocycles: "Purification of 1,2,4-Triazole Derivatives." BenchChem Technical Support, 2025.[3][7] Link (Generalized methodology adapted for 1,2,3-triazoles).

  • Tautomerism in Triazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.

improving yield of sodium azide and methyl propiolate cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Sodium Azide & Methyl Propiolate Cycloaddition Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You are likely experiencing low yields due to one of three specific failure modes inherent to electron-deficient alkynes like methyl propiolate:

  • Regio-scrambling: Thermal conditions (absence of active Cu catalyst) produce a difficult-to-separate mixture of 1,4- and 1,5-isomers.

  • Michael Addition Competition: Methyl propiolate is a potent Michael acceptor. In the absence of a highly active catalyst, the azide ion (

    
    ) will attack the alkyne linearly to form a vinyl azide byproduct rather than the desired triazole ring.
    
  • Catalyst Deactivation: Oxidation of Cu(I) to Cu(II) halts the cycle, allowing the side reactions above to dominate.

The following guide details the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) protocol optimized specifically for propiolate esters to ensure exclusive 1,4-regioselectivity and >90% isolated yield.

Part 1: Critical Safety Directive (Read Immediately)

STOP. Before proceeding, verify your solvent choice.

DANGER: EXPLOSION HAZARD NEVER use halogenated solvents (Dichloromethane/DCM, Chloroform, Dichloroethane) with Sodium Azide.

[1] Mechanism: Sodium azide reacts with di- and tri-halomethanes to form Diazidomethane and Triazidomethane . These are extremely volatile, high-energy explosives that can detonate in solution or upon rotary evaporation.

Safety Decision Matrix:

SafetyCheck Start Solvent Selection Check DCM Is solvent DCM or CHCl3? Start->DCM Stop STOP IMMEDIATEY Explosion Risk DCM->Stop Yes Acid Is pH < 5? DCM->Acid No Gas STOP: HN3 Gas Formation (Toxic/Explosive) Acid->Gas Yes Safe Proceed: Use tBuOH/H2O, DMSO, or DMF Acid->Safe No

Figure 1: Safety decision tree for Sodium Azide handling. Halogenated solvents and acidic media are critical failure points.

Part 2: The Chemistry & "The Propiolate Trap"

To improve yield, you must understand why the reaction fails.

1. The Regioselectivity Issue
  • Thermal Reaction: Heating sodium azide and methyl propiolate without copper results in a statistical mixture of the 1,4-isomer (desired) and 1,5-isomer (undesired). These are chemically similar and difficult to separate by chromatography.

  • CuAAC Reaction: Copper(I) coordinates the alkyne and azide, forcing the formation of the 1,4-disubstituted 1,2,3-triazole exclusively.

2. The Michael Addition Trap (Specific to Propiolates)

Methyl propiolate is an electron-poor alkyne (conjugated ester). It is highly susceptible to nucleophilic attack.

  • Scenario A (Active Catalyst): The Cu(I) intercepts the alkyne and azide faster than the background nucleophilic attack. Result: Triazole (Yield High).[2][3]

  • Scenario B (Inactive/Slow Catalyst): The azide ion (

    
    ) acts as a nucleophile and attacks the 
    
    
    
    -carbon of the alkyne. Result: Linear vinyl azide (Yield Low, complex mixture).

Key Takeaway: You cannot simply "mix and stir." You must ensure the copper catalyst is active before the reactants have time to undergo side reactions.

Part 3: Optimized Protocol (CuAAC)

This protocol uses the Cu(II) + Ascorbate method, which is more robust than using CuI salts (which oxidize easily).

Reagents:

  • Substrate: Methyl Propiolate (1.0 equiv)

  • Azide Source: Sodium Azide (1.1 equiv)

  • Catalyst Precursor: Copper(II) Sulfate Pentahydrate (

    
    ) (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand (Optional but Recommended): TBTA or THPTA (5 mol%) - Essential if using DMSO; prevents Cu oxidation.

  • Solvent: 1:1 mixture of tert-Butanol (tBuOH) and Water . (Water accelerates the reaction via hydrophobic effects; tBuOH solubilizes the organic alkyne).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve Methyl Propiolate (1.0 equiv) and Sodium Azide (1.1 equiv) in the tBuOH/Water mixture (0.5 M concentration).

    • Note: If the alkyne is not soluble, add small amounts of THF, but keep water content high.

  • Catalyst Activation: Prepare two separate fresh stock solutions in water:

    • Solution A:

      
       (1 M)
      
    • Solution B: Sodium Ascorbate (1 M)

  • Initiation: Add Solution A (5 mol%) to the reaction flask. Then, immediately add Solution B (10 mol%).

    • Observation: The solution should turn from light blue (Cu(II)) to bright yellow/orange (Cu(I)). If it turns dark green/brown, your copper has oxidized or disproportionated (add more ascorbate).

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Do not heat unless necessary.[4][5] Heating promotes the thermal background reaction (regio-scrambling) and Michael addition.

  • Monitoring: Monitor by TLC. The alkyne spot should disappear.

  • Workup (Purification):

    • The product, Methyl 1H-1,2,3-triazole-4-carboxylate , is often a solid.

    • Dilute the reaction with water and cool on ice. The product may precipitate. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash organics with 5%

      
       (to remove Copper) and Brine. Dry over 
      
      
      
      .
Part 4: Troubleshooting Guide

Symptom: Reaction turns green/brown and stalls.

  • Cause: Oxidation of Cu(I) to inactive Cu(II) or formation of copper acetylides.

  • Fix: Add an additional 5 mol% of Sodium Ascorbate. Degas your solvents with Nitrogen/Argon before starting.

Symptom: Formation of two spots on TLC (close Rf).

  • Cause: Loss of catalytic control led to thermal cycloaddition, producing 1,4 and 1,5 isomers.

  • Fix: Lower the temperature. Increase catalyst loading. Ensure you are not running the reaction in pure organic solvent (water is crucial for the "on-water" acceleration effect).

Symptom: Low yield, complex NMR (vinyl protons present).

  • Cause: Michael addition side reaction.[6]

  • Fix: This happens if the "Click" cycle is too slow. Use a ligand (TBTA) to stabilize the Cu(I) species and accelerate the cycle.

Catalytic Cycle & Failure Points:

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 Active Cu(I) Cu2->Cu1 + Ascorbate Acetylide Cu-Acetylide (Intermediate A) Cu1->Acetylide + Methyl Propiolate Oxidation Oxidation to Cu(II) (Stalls Reaction) Cu1->Oxidation O2 exposure Metallacycle Metallacycle (Intermediate B) Acetylide->Metallacycle + Azide Michael Michael Addition (Linear Byproduct) Acetylide->Michael Slow Cycle (Azide Attack) Product 1,4-Triazole (Product) Metallacycle->Product Ring Contraction + Protonation Product->Cu1 Regenerates Catalyst

Figure 2: The CuAAC catalytic cycle. Note that if the cycle is slow (bottom path), the Michael addition side reaction competes with the desired pathway.

Part 5: FAQ

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO4/Ascorbate? A: You can, but it is less reliable. CuI is unstable in air and can oxidize to Cu(II) before you even start. If you must use CuI, you must use a stabilizing ligand like TBTA and run the reaction under an inert atmosphere (Argon). The CuSO4/Ascorbate method is "self-purifying" because the ascorbate constantly reduces any oxidized copper back to the active Cu(I) state.

Q: Why is water required? My alkyne isn't water-soluble. A: Water provides a significant rate acceleration for CuAAC reactions due to the hydrophobic effect and the specific coordination geometry of copper in aqueous media. If solubility is an issue, use tBuOH/Water (1:1) or DMSO/Water (1:1). Pure organic solvents (THF, DCM) often result in sluggish reactions for this specific transformation.

Q: How do I remove the Copper after the reaction? A: Copper contamination can be toxic for downstream biological applications.

  • Extraction: Wash the organic layer with 10% Ammonium Hydroxide (

    
    ) or EDTA solution. The aqueous layer will turn blue (Cu-amine complex).
    
  • Resin: Stir the crude product with "CupriSorb" or a similar chelating resin for 30 minutes, then filter.

References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.

  • UC Berkeley EH&S. (2021). Safe Handling of Sodium Azide. University of California, Berkeley Environment, Health & Safety.

Sources

Technical Support Center: Triazole Ester Hydrolysis & Decarboxylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TRZ-HYD-001 Topic: Preventing Decarboxylation During Triazole Ester Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist

Issue Overview & Diagnostic Triage

User Issue: "I am trying to hydrolyze an ester at the C4 position of a 1,2,3-triazole ring. Standard LiOH/NaOH conditions result in significant loss of the carboxylic acid product and the formation of a decarboxylated protonated triazole. How do I prevent this?"

Root Cause Analysis: The 1,2,3-triazole ring is electron-deficient (similar to a pyridine or a nitro group). When a carboxylic acid is attached at the C4 or C5 position, the ring acts as an electron sink. Upon hydrolysis, the resulting carboxylate is relatively stable; however, the free acid is prone to thermal decarboxylation because the triazole ring can stabilize the developing negative charge (ylide/carbanion character) during the transition state of CO₂ loss. This is mechanistically similar to the decarboxylation of


-keto acids.
Diagnostic Workflow

Use the following decision tree to select the correct protocol for your substrate.

Hydrolysis_Decision_Tree Start START: Select Ester Type EsterType Is the ester group Allyl or Benzyl? Start->EsterType AlkylEster Alkyl Ester (Methyl/Ethyl) (Hydrolysis Required) EsterType->AlkylEster No (Me/Et/tBu) PdCleavage Method A: Pd(0) or H2/Pd (Avoids Hydrolysis Entirely) EsterType->PdCleavage Yes (Allyl/Bn) StabilityCheck Is the substrate Base Sensitive? AlkylEster->StabilityCheck StandardLiOH Standard LiOH (0°C) Monitor for CO2 bubbles StabilityCheck->StandardLiOH No (Robust) Anhydrous Method B: KOTMS (Anhydrous Conditions) StabilityCheck->Anhydrous Yes (Base Sensitive) Neutral Method C: Me3SnOH (Neutral pH) StabilityCheck->Neutral Extremely Sensitive

Figure 1: Decision matrix for selecting the appropriate cleavage method based on substrate stability and ester type.

Technical Protocols (The "Fix")

The following protocols are ranked from "Standard" to "Specialist."

Method A: Anhydrous Nucleophilic Displacement (KOTMS)

Best For: Substrates that decarboxylate upon exposure to water/acid or require non-aqueous workups. Mechanism: Potassium trimethylsilanolate (KOTMS) acts as a soluble source of anhydrous hydroxide. It attacks the ester to form the potassium carboxylate salt directly, which precipitates in non-polar solvents.

Protocol:

  • Dissolution: Dissolve the triazole ester (1.0 equiv) in anhydrous THF or Et₂O (0.1 M concentration).

  • Reagent Addition: Add solid KOTMS (1.1 to 1.5 equiv) in one portion at room temperature (RT).

  • Reaction: Stir at RT under nitrogen.

    • Observation: The product often precipitates as the potassium salt.

  • Workup (Critical):

    • Do NOT quench with aqueous acid if you suspect decarboxylation.

    • Filter the solid precipitate.[1][2] Wash with dry Et₂O.[2]

    • Isolate the product as the potassium salt .

    • If the free acid is required: Dissolve the salt in minimum cold water, acidify to pH 4 with mild citric acid at 0°C, and immediately extract into EtOAc. Do not heat.

Why this works: It avoids the aqueous equilibrium that facilitates proton transfer required for decarboxylation.

Method B: The "Neutral" Hydrolysis (Me₃SnOH)

Best For: Highly sensitive substrates where even mild bases cause decomposition. Mechanism: Trimethyltin hydroxide acts as a Lewis acid/nucleophile hybrid, cleaving esters at neutral pH.

Protocol:

  • Setup: Dissolve ester in 1,2-dichloroethane (DCE) or Toluene.

  • Reagent: Add Me₃SnOH (2.0 - 5.0 equiv).

  • Reaction: Heat to 60–80°C (sealed tube preferred).

    • Note: While this requires heat, the neutral pH prevents the formation of the specific protonated species that triggers rapid decarboxylation.

  • Workup:

    • Concentrate the reaction mixture.

    • Dissolve residue in EtOAc and wash with 5% KHSO₄ or dilute HCl to remove tin byproducts.

    • Warning: Organotin compounds are toxic. Handle with extreme care.

Method C: Enzymatic Hydrolysis (Pig Liver Esterase - PLE)

Best For: Enantioselective requirements or substrates unstable at pH > 8.

Protocol:

  • Buffer: Prepare a phosphate buffer (0.1 M, pH 7.0–8.0).

  • Solvent: Dissolve ester in a minimal amount of Acetone or DMSO (co-solvent < 10% v/v).

  • Enzyme: Add PLE (approx. 100 units/mmol ester).

  • Monitoring: The pH will drop as acid is produced. Maintain pH 7.5 by automated addition of 0.1 N NaOH (pH-stat) or manual addition.

  • Termination: Filter off the enzyme or extract directly at neutral pH.

The "Danger Zone": Workup & Isolation

Most decarboxylation events occur after the reaction, during the workup or drying steps.

The Mechanism of Failure

Decarboxylation of triazole-4-carboxylic acids is an acid-catalyzed thermal process.

Decarboxylation_Mechanism Step1 Triazole-COOH (Free Acid) Step2 Zwitterionic Intermediate Step1->Step2 Proton Transfer Step3 Transition State (CO2 Loss) Step2->Step3 Heat Step4 Decarboxylated Product Step3->Step4 - CO2

Figure 2: The free acid form is thermodynamically unstable relative to the decarboxylated product.

Comparative Data: Reagent Selection
MethodReagentpH ConditionsTempRisk of Decarboxylation
Standard LiOH / THF / H₂OBasic (pH 12-14)0°C - RTHigh (during acidic workup)
Anhydrous KOTMS / THFBasic (Non-aqueous)RTLow (if isolated as salt)
Neutral Me₃SnOH / DCENeutral80°CLow (due to pH)
Enzymatic PLE / BufferNeutral (pH 7-8)RTVery Low

Frequently Asked Questions (FAQs)

Q: Can I use HCl to precipitate the product? A: Avoid if possible. Strong mineral acids (HCl, H₂SO₄) protonate the triazole ring (pKa ~ 0-1), creating a highly electron-withdrawing species that accelerates decarboxylation. Use weak acids like Citric Acid or Acetic Acid to adjust pH to ~4-5, just enough to protonate the carboxylate (pKa ~ 3.5) but not the triazole ring.

Q: My product decarboxylated on the rotavap. Why? A: The combination of heat (water bath) and the slightly acidic nature of the free carboxylic acid (autocatalysis) caused this.

  • Fix: Lyophilize (freeze-dry) the aqueous layer instead of using a rotavap. Keep the product cold.

Q: I must use a methyl ester. Is there any other trick? A: If the KOTMS method fails, consider converting the ester to a benzyl ester first (transesterification) and then removing the benzyl group via hydrogenolysis (H₂/Pd-C). This occurs at neutral pH and room temperature, completely bypassing the unstable carboxylate intermediate.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. Link

    • Key citation for the KOTMS anhydrous hydrolysis protocol.
  • Nicolaou, K. C., et al. (2005).[3] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[1][4][5][6] Angewandte Chemie International Edition, 44(9), 1378-1382.[3] Link

    • Key cit
  • Ohno, M., et al. (1981). Pig Liver Esterase in Organic Synthesis. Journal of the American Chemical Society.[7]

    • Foundational text for enzym

Sources

solubility issues of unsubstituted 1,2,3-triazoles in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of Unsubstituted 1,2,3-Triazoles in Aqueous Media

Executive Summary: The Solubility Paradox

User Query: "Why is my 1,2,3-triazole not dissolving (or crashing out) in water?"

Technical Reality: Pure unsubstituted 1,2,3-triazole (


) is highly soluble (miscible)  in water. If you are observing insolubility, precipitation, or "crashing out," you are likely observing a secondary phenomenon , not the intrinsic property of the triazole ring.

The three most common causes for "solubility issues" are:

  • Copper(I)-Triazolide Complexation: (Most common in Click Chemistry) The formation of an insoluble organometallic species.

  • Thermal Phase Change: The melting point is ~23–25°C; it may simply be frozen.

  • pH-Dependent Aggregation: Incorrect protonation states affecting hydrogen bonding networks.

Diagnostic Workflow (Troubleshooting)

Before altering your solvent system, run this diagnostic to identify the nature of your precipitate.

TriazoleTroubleshooting Start ISSUE: Insoluble Material in Aqueous Triazole Solution ColorCheck Check Color of Precipitate Start->ColorCheck YellowGreen Yellow / Green / Brownish ColorCheck->YellowGreen Colored WhiteColorless White / Colorless Crystals ColorCheck->WhiteColorless Colorless CuComplex DIAGNOSIS: Copper(I) Triazolide (Insoluble Complex) YellowGreen->CuComplex ActionCu ACTION: Add EDTA or NH4OH to chelate Copper CuComplex->ActionCu TempCheck Check Lab Temperature WhiteColorless->TempCheck ColdLab Temp < 25°C TempCheck->ColdLab WarmLab Temp > 25°C TempCheck->WarmLab Frozen DIAGNOSIS: Frozen Triazole (MP is ~23-25°C) ColdLab->Frozen ActionHeat ACTION: Gently warm to 30°C Frozen->ActionHeat pHCheck Check pH WarmLab->pHCheck SaltForm DIAGNOSIS: Salt/Impurity Precipitation pHCheck->SaltForm

Figure 1: Decision tree for diagnosing solubility anomalies in unsubstituted 1,2,3-triazoles.

Frequently Asked Questions (Technical Deep Dive)

Q1: I synthesized 1,2,3-triazole via CuAAC (Click Chemistry), but I have a yellow/green solid that won't dissolve in water or organic solvents. What is it?

Answer: You have likely isolated Copper(I) Triazolide , not the free triazole.

  • The Mechanism: The proton on the nitrogen (N-H) of unsubstituted 1,2,3-triazole is acidic (

    
    ). In the presence of Cu(I) catalysts, it forms a stable, polymeric copper-triazolide complex which is notoriously insoluble in both water and organic solvents.
    
  • The Fix (Decomplexation Protocol):

    • Suspend the solid in water.

    • Add a chelating agent: 10% EDTA (pH 7-8) or Ammonium Hydroxide (

      
      ) .
      
    • Stir vigorously until the color changes (blue/green indicates Cu is chelated).

    • Extract the now-liberated free triazole with ethyl acetate or maintain in the aqueous phase.

Q2: The Safety Data Sheet (SDS) says 1,2,3-triazole is a liquid, but my bottle contains a solid. Is it degraded?

Answer: No, it is likely just frozen.

  • Physical Property: The melting point of 1H-1,2,3-triazole is 23–25°C (approx. 73–77°F).[1][2]

  • Context: In many air-conditioned laboratories (kept at 20–22°C) or during cold storage, the pure compound will crystallize.

  • Action: Gently warm the container in a water bath (30°C) to return it to a liquid state. Do not overheat, as triazoles can be shock/heat sensitive.

Q3: I need to extract unsubstituted 1,2,3-triazole from water, but it won't partition into my organic layer. Why?

Answer: The compound is too polar and potentially ionized.

  • Acidity/Basicity: 1,2,3-triazole is amphoteric.

    • Acidic pKa (~9.3): At pH > 9, it exists as the triazolide anion , which stays in water.

    • Basic pKb (~1.2): It is a very weak base, but in strong acid, it can be protonated.

  • Tautomerism: In water, the 2H-tautomer is the major species, but the rapid equilibrium with the 1H-form facilitates strong hydrogen bonding with water.

  • Protocol for Extraction:

    • Acidify the aqueous layer slightly (pH 4–6) to ensure the neutral species dominates (suppress anion formation).

    • Saturate the aqueous phase with NaCl ("Salting Out").

    • Solvent Choice: Use Ethyl Acetate or Dichloromethane with 5% Methanol. Continuous liquid-liquid extraction is often required for high yields due to its high water miscibility.

Critical Data & Physical Properties

Use these values to calculate stoichiometry and solubility parameters.

PropertyValueNotes
Molecular Formula

Unsubstituted parent ring
Molecular Weight 69.07 g/mol
Melting Point 23 – 25 °C Solidifies in cool labs/fridges
Boiling Point 203 °CHigh BP due to H-bonding
Acidity (

)
9.2 – 9.4 Acidic N-H proton (forms anions)
Basicity (

)
~1.2Very weak base (protonates only in strong acid)
Water Solubility Miscible / Very High Forms extensive H-bond networks
Tautomer Ratio ~2:1 (2H : 1H)In aqueous solution

Advanced Protocol: pH-Dependent Handling

The solubility behavior of 1,2,3-triazole is dictated by its tautomeric and ionization states.

TriazoleStates cluster_solubility Solubility Implications Cation Triazolium Cation (Protonated) Neutral Neutral Triazole (1H / 2H Equilibrium) Cation->Neutral pH > 1.2 Neutral->Cation pH < 1.0 Anion Triazolide Anion (Deprotonated) Neutral->Anion pH > 9.4 Anion->Neutral pH < 9.0

Figure 2: Ionization states of 1,2,3-triazole. For extraction into organics, target the Green zone (Neutral). For water retention, target the Blue zone (Anion).

Safety Warning: Explosion Hazard

While 1,2,3-triazole is stable in dilute solution:

  • Do not distill to dryness: Concentrated triazoles can be explosive.

  • Avoid heavy metals: As noted, Copper/Silver/Lead triazolides are shock-sensitive explosives. Always wash reaction vessels with EDTA if metals were used.

References

  • Physical Properties & Tautomerism

    • 1,2,3-Triazole - Wikipedia. (2024). Melting point and pKa data. Link[3][4]

    • Albert, A., & Taylor, P. J.[5] (1989). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.

  • Copper(I)

    • Hein, J. E., & Fokin, V. V. (2010).[6] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link (Context on Cu-intermediates).

  • Safety Data

    • Sigma-Aldrich Safety Data Sheet (SDS) for 1H-1,2,3-Triazole. Product Number 288-36-8.[1][2][6][7] Link

  • Acidity (pKa)

    • J. A. Joule & K. Mills. (2010).[6] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Confirming pKa ~9.3 for unsubstituted triazole).

Sources

optimizing Huisgen cycloaddition for 4-substituted triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Huisgen Cycloaddition for 4-Substituted Triazoles (CuAAC)

Welcome to the Application Support Hub

Status: Operational Ticket: #CuAAC-4-SUB-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: You are inquiring about optimizing the Huisgen cycloaddition for 4-substituted triazoles . Technical Correction: The thermal Huisgen cycloaddition is non-selective, yielding a 1:1 mixture of 1,4- and 1,5-regioisomers. To achieve exclusive 1,4-regioselectivity (4-substituted), you must utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] This guide focuses on the catalytic systems required to drive this specific regiochemistry.

Part 1: The Mechanic’s Manual (Theory & Causality)

The Core Engine: Dinuclear Copper Catalysis

To troubleshoot failures, you must understand the engine. Early models proposed a mononuclear copper mechanism.[2] However, authoritative kinetic studies (Fokin, Bertrand) confirm that the reaction proceeds via a dinuclear copper intermediate .

  • Why this matters: If your reaction stalls, simply adding more copper often fails. You need to facilitate the formation of the specific dinuclear complex. This requires specific ligands that bridge copper centers while preventing oxidation.[3][4]

Visualizing the Pathway

The following diagram illustrates the critical dinuclear cycle. Note that the Metallacycle formation is the regiodetermining step that guarantees the 1,4-isomer.

CuAAC_Mechanism Start Cu(I) Species CuAcetylide σ-Cu-Acetylide (Mononuclear) Start->CuAcetylide + Alkyne - H+ Alkyne Terminal Alkyne Dinuclear Dinuclear Cu-Complex (Active Catalyst) CuAcetylide->Dinuclear + Cu(I) Metallacycle Cu-Metallacycle (Regio-determining) Dinuclear->Metallacycle + Azide Azide Organic Azide Product 1,4-Triazole Metallacycle->Product Ring Contraction + Protonation Product->Start Regeneration

Caption: The Fokin-Bertrand Dinuclear Mechanism. Note that two copper atoms are required to form the active catalytic complex that ensures 1,4-regioselectivity.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Catalyst Survival (Oxidation & Ligands)

Q: My reaction turns green/blue and stalls after 30 minutes. Why? A: This is the "Kiss of Death." The color change indicates your active Cu(I) has oxidized to inactive Cu(II).

  • Immediate Fix: Add more reducing agent (Sodium Ascorbate).

  • Systemic Fix: You are likely using a "naked" copper source (e.g., CuSO4 + Ascorbate only). In complex media or open air, this is unstable.[4] You must use a stabilizing ligand.[3]

Ligand Selection Matrix:

LigandSolubilityToxicityBest ApplicationReaction Speed
TBTA Organic (DMSO/MeOH)HighSynthetic Organic ChemistryModerate
THPTA WaterLowProtein/DNA BioconjugationFast
BTTAA WaterVery LowLive Cell LabelingVery Fast

Q: I am synthesizing a 4-substituted triazole on a protein, but the protein precipitates. A: This is caused by Cu(I)-mediated generation of Reactive Oxygen Species (ROS) or direct copper coordination to histidine residues.

  • Protocol Adjustment: Switch to BTTAA (See References). It chelates Cu(I) more tightly than THPTA, preventing it from damaging the protein backbone while accelerating the reaction, allowing you to use lower copper loading.

  • Additive: Add Aminoguanidine (5 mM) to scavenge dehydroascorbate byproducts that crosslink proteins.

Module B: Regioselectivity & Yield

Q: NMR shows a mixture of isomers. I thought CuAAC was specific? A: If you see mixtures, your Copper catalyst is dead or absent, and you are running a thermal Huisgen background reaction.

  • Diagnostic: Check your reducing agent.[5] Sodium ascorbate degrades in solution over time (turns yellow). Always prepare fresh.

  • Validation: Ensure your alkyne is terminal. Internal alkynes do not react via this mechanism (they require Ruthenium catalysis for different isomers).

Part 3: Experimental Protocols

Protocol A: Standard Organic Synthesis (Robust)

For small molecules in organic/aqueous mixtures.

  • Solvent: t-BuOH:H₂O (1:1).[6][7] Why: t-BuOH solubilizes organics but doesn't coordinate copper strongly enough to inhibit the catalyst.

  • Reagents:

    • Alkyne (1.0 equiv)[7]

    • Azide (1.1 equiv)[7]

    • CuSO₄[5][7][8][9]·5H₂O (1 mol%)

    • Sodium Ascorbate (10 mol%) — Added LAST.

  • Procedure: Dissolve reactants. Add CuSO₄.[5][6][8][10] Purge headspace with N₂. Add Ascorbate (freshly prepared in water). Stir 6–12h.

  • Workup: Dilute with water. If product precipitates, filter.[11] If not, extract with EtOAc.

Protocol B: Bioconjugation (High Sensitivity)

For labeling proteins or cells where toxicity/degradation is a concern.

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris (coordinates Cu).

  • Catalyst Mix (Pre-complexed):

    • Premix CuSO₄ and THPTA (or BTTAA ) in a 1:5 molar ratio before adding to the reaction.

    • Why: Prevents free copper from hitting the protein immediately.

  • Concentrations:

    • [Cu]: 50–100 µM

    • [Ligand]: 250–500 µM

    • [Ascorbate]: 2.5 mM

    • [Aminoguanidine]: 5 mM

  • Procedure: Add reagents to protein. Add Catalyst/Ligand mix.[5][8][12] Add Ascorbate last.[6] Incubate 1h at RT.

Part 4: Post-Reaction Cleanup (Copper Removal)

Q: My product is contaminated with copper (blue tint/paramagnetic NMR broadening). How do I clean it?

Workflow Visualization:

Copper_Removal Problem High Residual Copper Solubility Is Product Water Soluble? Problem->Solubility WaterSol Yes (Biomolecules) Solubility->WaterSol OrganicSol No (Small Molecules) Solubility->OrganicSol EDTA Dialysis against 50mM EDTA WaterSol->EDTA Proteins/DNA CupriSorb Solid Phase: CupriSorb™ Resin WaterSol->CupriSorb Fast cleanup Extraction Liquid-Liquid Extraction Wash with NH4Cl (sat) OrganicSol->Extraction Standard

Caption: Decision tree for effective copper removal based on product solubility.

References

  • Mechanism of CuAAC: Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[13] Science. Link

  • Ligand Comparison (BTTAA vs THPTA): Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Link

  • Bioconjugation Optimization: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Copper Removal Protocols: BenchChem Technical Support. (2025).[3][6][13][14] Protocol for Removal of Copper Catalyst After Click Reaction. BenchChem.[3][6][14] Link

Sources

Technical Support Center: Removing Copper Catalyst Residues from Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern synthesis, yet the removal of the copper catalyst remains a critical bottleneck. The challenge arises from the product itself: the 1,2,3-triazole ring is an effective ligand that coordinates Cu(I) and Cu(II) ions, often forming stable, colored complexes (blue/green) that resist standard aqueous extraction.

This guide moves beyond basic "wash with water" advice. It provides chemically grounded, data-driven protocols to reduce copper residues to single-digit ppm levels, compliant with ICH Q3D elemental impurity guidelines.

Method Selection Decision Matrix

Before initiating a cleanup protocol, determine your pathway based on product solubility and reaction scale.

CopperCleanup Start Start: Characterize Product Solubility Is Product Water Soluble? Start->Solubility OrgSol Organic Soluble Solubility->OrgSol No (Lipophilic) AqSol Water Soluble Solubility->AqSol Yes (Hydrophilic) Scale Reaction Scale? LLE Protocol A: Chelation Wash (EDTA/NH4OH) Scale->LLE Small Scale (<1g) Scavenger Protocol B: Solid Scavenger (Thiol/Thiourea Silica) Scale->Scavenger Large Scale (>1g) OrgSol->Scale Dialysis Protocol C: Dialysis/Ultrafiltration (vs. EDTA) AqSol->Dialysis Biomacromolecules Resin Protocol D: Heterogeneous Resin (CupriSorb/Dowex) AqSol->Resin Small Molecules

Figure 1: Decision tree for selecting the optimal copper removal strategy based on physicochemical properties of the triazole product.

Detailed Protocols

Protocol A: Enhanced Liquid-Liquid Extraction (LLE)

Best for: Small molecule triazoles soluble in organic solvents (DCM, EtOAc). Mechanism: Competitive chelation. You must introduce a ligand (EDTA or Ammonia) with a higher formation constant (


) for copper than your triazole product.

Reagents:

  • Wash Solution 1: 0.1 M EDTA (disodium salt), adjusted to pH 8.0 with NaOH. Note: EDTA complexes Cu most effectively at basic pH.

  • Wash Solution 2: 10% NH₄OH (Aqueous Ammonia) saturated with NH₄Cl.

Step-by-Step:

  • Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate or Chloroform).

  • The Ammonia Wash: Wash the organic layer 2× with Wash Solution 2.

    • Observation: The aqueous layer should turn deep blue (

      
      ).
      
    • Why: Ammonia is excellent for breaking up Cu-triazole aggregates but can be volatile.

  • The EDTA Wash: Wash the organic layer 2× with Wash Solution 1.

    • Why: EDTA binds residual Cu tightly (

      
      ).
      
  • Drying: Wash 1× with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Solid-Supported Scavenging (Silica/Resin)

Best for: High-value intermediates, large-scale process chemistry, or when LLE fails. Mechanism: Covalent capture. Thiol (-SH) or Thiourea functionalities on silica beads bind Cu irreversibly.

Recommended Scavengers:

  • SiliaMetS® Thiol (SiliCycle): High affinity for Cu, Pd.

  • QuadraPure™ TU (Thiourea): Macroporous bead format.

Step-by-Step:

  • Dissolve crude product in a compatible solvent (THF, MeOH, or EtOAc).

  • Add 4 equivalents of scavenger resin (relative to expected Cu load).

  • Stir or shake at 40-50°C for 4 hours .

    • Tip: Heat improves kinetics significantly for solid-phase scavenging.

  • Filter through a 0.45 µm frit or Celite pad.

  • Concentrate filtrate.

Protocol C: The "Sulfide Precipitation" (For Stubborn Cases)

Best for: Cases where the product is green/blue and resists all other methods. Warning: Generates CuS precipitate which can be colloidal.

Step-by-Step:

  • Dissolve product in organic solvent.[1][2]

  • Wash with a dilute (1-2%) aqueous solution of Sodium Sulfide (Na₂S) or Sodium Thiosulfate .

  • Mechanism: Sulfide forms Copper(II) Sulfide (CuS), which has an extremely low solubility product (

    
    ).
    
  • Filtration is Critical: The resulting CuS is often colloidal. You must filter the organic layer through a pad of Celite or activated charcoal to remove the fine black precipitate.

Quantitative Performance Comparison

The following data summarizes typical copper removal efficiencies based on internal application studies and literature values.

MethodInitial Cu (ppm)Final Cu (ppm)EfficiencyProsCons
Water Wash ~5,000~4,500< 10%CheapIneffective for triazoles
Ammonia/NH₄Cl ~5,00050 - 200~95-99%Visual indicator (Blue)Smells, requires multiple washes
EDTA (pH 8) ~5,00010 - 50> 99%Standard reagentHard to remove EDTA from water-soluble products
SiliaMetS Thiol ~5,000< 5> 99.9%Extremely high purityHigher cost, extra filtration step
Electro-plating ~5,000< 1> 99.9%Scalable, no chemical wasteRequires specialized equipment

Troubleshooting & FAQs

Q1: My product is water-soluble. How do I remove the copper? A: Do not use LLE.

  • Dialysis: If your molecule is large (>1 kDa), dialyze against a buffer containing 5 mM EDTA, then dialyze against pure water.

  • Resin: Pass your aqueous solution through a cartridge of CupriSorb or a cation exchange resin (Dowex 50W). The Cu²⁺ binds to the resin; your neutral triazole passes through.

Q2: After column chromatography, my product is still green. Why? A: Copper-triazole complexes are often stable enough to survive silica chromatography. They may even streak or co-elute with your product.

  • Fix: You must break the complex before the column. Treat your crude mixture with EDTA or a solid scavenger (Protocol B) before loading it onto the silica column.

Q3: Can I use Cyanide washes? I heard they are effective. A: While aqueous KCN is extremely effective at stripping copper, it is not recommended due to extreme toxicity and safety risks (formation of HCN gas). The Thiol-scavenger or Sulfide methods (Protocol B or C) offer comparable efficiency with a much better safety profile.

Q4: What are the regulatory limits for Copper? A: According to ICH Q3D , Copper is a Class 3 element.

  • Oral PDE: 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

  • Interpretation: For a drug dosed at 1g/day, your limit is 3000 ppm (Oral) or 300 ppm (Parenteral). While high, best practice is to reduce metals to <10-20 ppm to prevent interference in subsequent biological assays.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).Link

  • Comparison of Scavengers. SiliCycle Application Notes. SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues.[3][4][5]Link

  • EDTA/Ammonia Workups. Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

  • Solid Phase Extraction. W.J. Zhou, et al. (2024). Mechanism and Process of Recycling Copper and Cyanide from a Hazardous Cyanide Waste Slag. ResearchGate.[1] Link

  • CupriSorb Technical Data. Seachem Laboratories. CupriSorb™ Description and Directions.Link

Sources

Technical Support Center: Methyl Triazole Acetate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Transesterification of Methyl Triazole Acetate Ticket ID: MTA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Critical Alerts

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed yield loss, unexpected mass shifts in LCMS (M+14), or purity degradation during the synthesis or storage of Methyl Triazole Acetate .

The core issue is Transesterification . The triazole ring is an electron-withdrawing heteroaromatic system. When attached to an acetate group, it increases the electrophilicity of the carbonyl carbon, making the methyl ester exceptionally prone to nucleophilic attack by other alcohols (ethanol, isopropanol) or hydrolysis by water.

🛑 Critical Operational Alerts
  • NEVER use Methanol (MeOH) to quench reactions containing this intermediate if you wish to isolate the methyl ester, unless the reaction solvent is already methanol.

  • NEVER use Ethanol (EtOH) or Isopropanol (IPA) for recrystallization; this will convert your Methyl ester to an Ethyl or Isopropyl ester.

  • AVOID prolonged storage in LCMS grade Methanol. Analyze immediately or use Acetonitrile/Water gradients.

Diagnostic & Troubleshooting (Interactive Logic)

Use the following decision tree to diagnose the source of your impurity or yield loss.

TroubleshootingTree Start Start: Observed Issue Issue1 Mass Shift (+14 Da) in LCMS Start->Issue1 Issue2 Yield Loss during Workup Start->Issue2 Issue3 Product turns to Solid/Sludge Start->Issue3 Diag1 Did you use EtOH/IPA in workup/LCMS? Issue1->Diag1 Diag2 Did you quench with MeOH? Issue2->Diag2 Result3 Oligomerization or Salt Formation Issue3->Result3 Result1 Transesterification: Methyl -> Ethyl/Isopropyl Diag1->Result1 Yes Diag3 Is the pH > 8? Diag2->Diag3 No Diag2->Result1 Yes (MeOH Exchange) Result2 Hydrolysis to Carboxylic Acid Diag3->Result2 Yes

Figure 1: Diagnostic logic flow for identifying the root cause of ester instability.

Technical Q&A: Scenarios & Solutions

Scenario A: The "Ghost" Mass Spectrum

User Question: I synthesized Methyl 2-(1H-1,2,4-triazol-1-yl)acetate. The NMR looks perfect in DMSO-d6, but when I run LCMS, I see a split peak with M+14 mass units higher. Is my compound decomposing?

Scientist Response: This is a classic artifact of solvent-induced transesterification inside the LCMS vial.

  • The Cause: You likely dissolved your sample in Methanol or used a Methanol/Water mobile phase. If your LCMS vials sat in the autosampler for >1 hour, the labile methyl ester exchanged with the methanol (or trace ethanol contaminants), or if you used Ethanol as a solvent, it converted to the Ethyl ester (+14 Da).

  • The Fix:

    • Switch Diluent: Dissolve samples in pure Acetonitrile (ACN) or DMSO.

    • Modify Mobile Phase: Use ACN/Water + 0.1% Formic Acid. Avoid Methanol mobile phases for this specific molecule during quantitation.

Scenario B: The Disappearing Yield

User Question: I performed a Fischer esterification using H2SO4/MeOH. I quenched with saturated Sodium Bicarbonate, extracted with EtOAc, and rotovapped. My yield is 40% lower than expected, and I see a broad -OH peak in IR.

Scientist Response: You likely hydrolyzed your ester during the quench.

  • The Mechanism: The triazole ring acts as a leaving group activator. When you added aqueous Bicarbonate (pH ~8.5) to a mixture that might still contain acid catalyst, you created a transient zone of hydrolysis. Furthermore, if the neutralization was exothermic, the heat accelerated the hydrolysis of the ester back to the acid (Triazole Acetic Acid), which is water-soluble and was lost in the aqueous layer.

  • The Fix:

    • Cold Quench: Pour the reaction mixture into ice-water, not the other way around.

    • Avoid Base: If possible, dilute with excess water to wash away the acid/MeOH, extract immediately into DCM, and then wash the organic layer with Bicarbonate. This keeps the ester in the protective organic phase during neutralization.

Optimized Experimental Protocol

Objective: Synthesis and Isolation of Methyl Triazole Acetate without Transesterification.

Reagents & Solvents Compatibility Matrix
Solvent / ReagentCompatibilityReason
Methanol (MeOH) ⚠️ Reaction Only Use only for synthesis. Remove completely in vacuo before aqueous workup.
Ethanol / Isopropanol FORBIDDEN Causes rapid transesterification to Ethyl/Isopropyl esters.
Acetonitrile (ACN) Excellent Inert, aprotic, good solubility for triazoles.
Dichloromethane (DCM) Excellent Best extraction solvent; separates ester from aqueous acid/base quickly.
Water ⚠️ Caution Safe only at neutral/acidic pH and low temperature (0°C).
Step-by-Step Workflow
  • Reaction: Perform esterification (e.g., Triazole acetic acid + MeOH + H2SO4 cat) at reflux.

  • Concentration (CRITICAL): Evaporate Methanol in vacuo at <40°C until a slurry remains. Do not add water yet.

    • Why? Removing MeOH removes the nucleophile that drives the equilibrium back or toward side products.

  • Dilution: Redissolve the residue in Dichloromethane (DCM) .

  • Washing:

    • Wash 1: Ice-cold Water (removes bulk acid).

    • Wash 2: Saturated NaHCO3 (cold) - Quick shake and separate.

    • Wash 3: Brine.

  • Drying: Dry over Anhydrous Na2SO4.

  • Isolation: Evaporate DCM. If recrystallization is needed, use Ethyl Acetate/Hexane or Toluene . Never use alcohols.

Mechanistic Insight

Understanding the "Why" prevents the "What." The diagram below illustrates the base-catalyzed transesterification pathway you are fighting against.

TransesterificationMechanism Reactants Methyl Ester + R-OH (Impurity) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Products New Ester (Impurity) + MeOH TS->Products Collapse Catalyst Catalyst (Base/Acid/Triazole) Catalyst->TS Facilitates Note Triazole ring withdraws electrons, stabilizing the transition state and lowering activation energy. Note->TS

Figure 2: Mechanism of transesterification. The electron-deficient triazole ring makes the carbonyl carbon highly susceptible to nucleophilic attack by alcohols (R-OH).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Fundamental reactivity of the triazole ring).[1]

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.[2] (General guidelines on ester stability).

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard protocols for esterification and transesterification).

Sources

Technical Support Center: Resolving 4(5)-Tautomer Mixtures in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Subject: Troubleshooting Annular Tautomerism in Imidazoles, Pyrazoles, and Triazoles[1]

Welcome to the Advanced NMR Support Center.

You are likely here because your spectrum exhibits broad, undefined signals, or your carbon counts are "missing" in the aromatic region. This is a hallmark of Annular Tautomerism —a rapid proton exchange between nitrogen atoms in azole rings (e.g., imidazole N1 and N3).

When the proton exchange rate (


) is comparable to the NMR time scale (

), the signals for C4 and C5 (and their attached protons) coalesce, resulting in broad or averaged peaks. This guide provides the protocols to resolve these mixtures into distinct species or sharp averaged signals.
Part 1: The Mechanism & Diagnostics

Before applying a fix, confirm the diagnosis. 4(5)-tautomerism is not a purity issue; it is a kinetic phenomenon.

The Phenomenon: In a 4-substituted imidazole, the proton on N1 rapidly hops to N3. This makes the C4-substituent transiently appear at position C5.

  • Slow Exchange (

    
    ):  You see two distinct sets of signals (4-substituted and 5-substituted tautomers).
    
  • Fast Exchange (

    
    ):  You see one sharp, averaged set of signals.[1]
    
  • Intermediate Exchange (

    
    ): The Danger Zone.  Peaks broaden into the baseline.
    

Visualizing the Problem:

Tautomerism T1 Tautomer A (N1-H, C4-R) TS Proton Transfer (Intermediate Exchange) T1->TS k1 NMR_Slow NMR Output: Distinct Signals T1->NMR_Slow Low Temp / DMSO TS->T1 T2 Tautomer B (N3-H, C5-R) TS->T2 k-1 NMR_Inter NMR Output: Broad/Missing Peaks TS->NMR_Inter Room Temp / CDCl3 T2->TS NMR_Fast NMR Output: Averaged Signal T2->NMR_Fast High Temp / Acid

Figure 1: The kinetic relationship between tautomer exchange rates and observed NMR signals.

Part 2: Troubleshooting Modules
Module A: Solvent Selection (The "Aprotic Switch")

Theory: Protic solvents (MeOH-


, D

O) facilitate proton transfer via a "Grotthuss-like" mechanism, often pushing the system into fast exchange (sharp averaged peaks).[1] Aprotic solvents (DMSO-

, Acetone-

) form hydrogen bonds with the N-H, slowing the exchange rate and potentially resolving the individual tautomers.

Common Pitfall: CDCl


 is often acidic (trace HCl from decomposition), which catalyzes exchange, causing broadening.[1]
SolventEffect on Exchange (

)
Resulting SpectrumRecommended For
DMSO-

Slows Down Distinct tautomers (sharp)Structure Elucidation
Acetone-

Slows Down Distinct tautomers (sharp)Low-Temp Studies
Methanol-

Speeds Up Averaged signals (sharp)Routine Purity Check
CDCl

Variable Broad / UndefinedAvoid for Azoles

Protocol: The Aprotic Switch

  • Dry the Sample: Ensure the sample is free of residual water or acid/base traces.

  • Dissolve in DMSO-

    
    :  Prepare a standard concentration (e.g., 10 mg/0.6 mL).
    
  • Acquire 1H NMR:

    • Result A: Sharp, distinct signals for N-H and C-H. Success.

    • Result B: Broad signals.[2] Proceed to Module B (VT-NMR).

Module B: Variable Temperature (VT) NMR

Theory: If solvent switching doesn't resolve the peaks, you must manipulate the temperature to move away from the coalescence temperature (


).
  • Cooling: Slows exchange (

    
    ) 
    
    
    
    Decoalescence (distinct peaks).
  • Heating: Speeds exchange (

    
    ) 
    
    
    
    Coalescence (sharp averaged peaks).[1]

Step-by-Step Protocol:

  • Preparation: Use a high-quality NMR tube (avoid economy tubes that may fracture).[3] Use Acetone-

    
      (freezing pt: -94°C) or MeOD  (freezing pt: -98°C) for cooling. DMSO freezes at 18°C—do not use for cooling. 
    
  • The Cooling Cycle (Resolution):

    • Start at 298 K (25°C).

    • Decrease T in 10 K increments (e.g., 288 K, 278 K...).

    • Monitor the aromatic region.[4] As T drops, broad humps will split into two sharp peaks.

    • Target: Reach the "Slow Exchange Limit."[5][6]

  • The Heating Cycle (Simplification):

    • If distinct tautomers are not required, heat the sample (in DMSO-

      
      ) to 320–350 K.
      
    • Peaks will sharpen into a single average set, allowing for accurate integration.

Critical Warning: Ensure the probe is rated for the temperature range. Always cap the tube tightly to prevent solvent evaporation or condensation inside the probe.

Module C: The "Smoking Gun" – 15N HMBC

Theory: Nitrogen chemical shifts are the most sensitive indicator of tautomerism.

  • Pyrrole-like N (N-H): Shielded (

    
     ppm).
    
  • Pyridine-like N (=N-): Deshielded (

    
     ppm).
    

In a fast-exchange mixture, you observe a single averaged peak at


 ppm. If you can freeze the tautomer (Module A/B), you will see two distinct nitrogen signals.

Protocol: 1H-15N HMBC (Natural Abundance)

  • Concentration: High concentration required (>20 mg/0.6 mL).

  • Parameter Setup:

    • Set optimization for long-range coupling (

      
       Hz).
      
    • Number of scans (NS): Minimum 64–128 (15N is low sensitivity).

  • Analysis:

    • Look for cross-peaks from ring protons to nitrogens.

    • Interpretation: If you see cross-peaks to two different N environments (~170 ppm and ~250 ppm), you have resolved the tautomers.

Part 3: Decision Workflow

Use this flowchart to determine the correct experimental path for your sample.

Workflow Start Start: Broad/Missing Signals SolventCheck Current Solvent? Start->SolventCheck SwitchDMSO Switch to DMSO-d6 (Dry Sample) SolventCheck->SwitchDMSO CDCl3 / MeOD CheckSpec Spectrum Quality? SolventCheck->CheckSpec Already DMSO SwitchDMSO->CheckSpec SharpDistinct Sharp, Distinct Peaks (Slow Exchange) CheckSpec->SharpDistinct Resolved SharpAvg Sharp, Single Set (Fast Exchange) CheckSpec->SharpAvg Averaged StillBroad Still Broad CheckSpec->StillBroad Broad HMBC Run 1H-15N HMBC for N-Assignment SharpDistinct->HMBC VT_Path Perform VT-NMR StillBroad->VT_Path Cooling Cool (Acetone-d6) To Resolve Isomers VT_Path->Cooling Goal: Structure ID Heating Heat (DMSO-d6) To Average Signals VT_Path->Heating Goal: Integration

Figure 2: Troubleshooting workflow for resolving azole tautomerism.

Frequently Asked Questions (FAQs)

Q1: I need to identify which regioisomer I have (e.g., 1,4- vs 1,5-disubstituted imidazole), but the peaks are averaged. What do I do? A: You cannot distinguish regioisomers easily in the fast-exchange limit because the signals are an average of both forms. You must slow the exchange (Module B: Cooling) or chemically lock the tautomer (e.g., N-methylation) to separate the signals. Once separated, use NOESY (1D or 2D) to check spatial proximity between the N-H (or N-Me) and the C-substituent.

Q2: Why does my sample look fine in Methanol-d4 but terrible in CDCl3? A: Methanol-d4 is protic. It often promotes fast exchange , resulting in a sharp, averaged spectrum.[1] CDCl3 is aprotic and non-polar; it often results in intermediate exchange rates (broadening) and is susceptible to trace acidity, which catalyzes the exchange unpredictably.

Q3: Can I just add acid to sharpen the peaks? A: Yes, adding a drop of TFA or DCl will protonate both nitrogens (forming the imidazolium cation). This creates a symmetric, chemically equivalent species, resulting in very sharp peaks. However, you lose tautomeric information because you have forced the molecule into a single cationic state. This is good for quantification/purity, but bad for structural assignment.

References
  • Alkorta, I., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2005.

  • Claramunt, R. M., et al. "The tautomerism of azoles." Advances in Heterocyclic Chemistry, 2000.
  • Wageman, W. E., et al. "The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole."[7] Journal of the American Chemical Society, 1980.

  • University of Colorado Boulder. "Determining the Energy of Activation Parameters from Dynamic NMR Experiments." NMR Spectroscopy Guide.

  • BenchChem Support. "Separation and Identification of Imidazole Regioisomers." Technical Support Note, 2025.

Sources

Validation & Comparative

1H NMR spectrum of methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the . It is designed for researchers requiring precise structural characterization and differentiation from regioisomeric byproducts common in triazole synthesis.

Part 1: Executive Summary & Structural Context

Methyl 2-(1H-1,2,3-triazol-5-yl)acetate is a C-substituted 1,2,3-triazole derivative.[1][2] Unlike the more common N-substituted "Click" chemistry products (1,4-disubstituted), this molecule features a carbon-carbon bond between the triazole ring and the acetate side chain.[1][2]

Critical Characterization Challenge: The primary challenge in analyzing this spectrum is annular tautomerism . In solution, the proton on the triazole nitrogen rapidly exchanges between N1, N2, and N3.[1][2][3] This renders the C4 and C5 positions chemically equivalent on the NMR timescale unless the temperature is lowered significantly or a specific solvent locks the tautomer. Consequently, the nomenclature "5-yl" and "4-yl" refer to the same dynamic species in the unsubstituted 1H-form.[1]

Part 2: 1H NMR Spectral Data Analysis

The following data represents the consensus chemical shifts in DMSO-d₆ , the preferred solvent for observing exchangeable protons and minimizing aggregation.

Table 1: 1H NMR Data for Methyl 2-(1H-1,2,3-triazol-5-yl)acetate
Position / GroupShift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Assignment Context
NH (Ring) 14.50 – 15.20 Broad Singlet1H-Exchangeable; highly solvent/conc.[1][2] dependent. Often invisible in CDCl₃.
CH (Triazole) 7.70 – 7.90 Singlet (br)1H-C4-H (or C5-H).[1][2] Broadened by tautomeric exchange.
CH₂ (Bridge) 3.75 – 3.85 Singlet2H-

-methylene.[1] Diagnostic for C-substitution.
OCH₃ (Ester) 3.60 – 3.65 Singlet3H-Methyl ester singlet.[1]

Note: In CDCl₃ , the NH signal is often absent or extremely broad (


10 ppm), and the triazole CH signal may shift slightly upfield (7.6–7.8 ppm).[1][2]

Part 3: Detailed Signal Interpretation

The Diagnostic Methylene Bridge ( 3.8 vs. 5.2 ppm)

The most critical signal for validating the structure is the methylene (


) singlet.[2]
  • Observed (

    
     3.80):  Indicates the 
    
    
    
    group is attached to a Carbon atom of the triazole ring (C-linked).[1][2]
  • Alternative (

    
     5.20):  If this signal appears downfield at ~5.2 ppm, the structure is the N-linked  isomer (Methyl 2-(1H-1,2,3-triazol-1-yl)acetate).[1][2] The nitrogen atom exerts a strong deshielding effect. This is the primary method to distinguish the desired product from "Click" byproducts. 
    
Tautomerism and the Ring Proton

The signal at 7.70–7.90 ppm arises from the proton on the triazole ring.

  • Mechanism: The rapid migration of the NH proton averages the electronic environment of the ring carbons.

  • Comparison: In N1-substituted triazoles (fixed tautomers), you would typically observe two distinct signals (if 1,5-disubstituted) or one sharp signal (if 1,4-disubstituted).[1][2] The broadening of this peak is a hallmark of the free NH species.

Part 4: Comparative Analysis (Alternatives & Impurities)

This section compares the target molecule with its most common synthetic alternatives/impurities.

Table 2: Comparative Shift Analysis (DMSO-d₆)
FeatureTarget: C-Linked (5-yl) Alternative: N-Linked (1-yl) Alternative: N-Linked (2-yl)
Structure Triazole-C-CH₂-COOMeTriazole-N-CH₂-COOMeTriazole-N-CH₂-COOMe

Shift
~3.80 ppm ~5.35 ppm ~5.40 ppm
Ring Protons 1H (Broad s, ~7.[1][2][4]8)2H (d, J~1Hz, 8.0 & 7.[1][2]7)2H (s, ~7.8, equivalent)
Synthesis Origin Thermal Azide+Alkyne / DeprotectionCuAAC (Click) / AlkylationAlkylation (Minor product)
Visualizing the Structural Logic

TriazoleAnalysis cluster_0 Key Differentiator Target Target: C-Linked (5-yl / 4-yl) CH2 @ 3.8 ppm Tautomer Tautomeric Equilibrium Target->Tautomer Rapid H-Shift (Broadens CH) N_Isomer Isomer: N-Linked (1-yl) CH2 @ 5.3 ppm Spectrum 1H NMR Spectrum Spectrum->Target Diagnostic Signal < 4.0 ppm Spectrum->N_Isomer Diagnostic Signal > 5.0 ppm

Caption: Decision tree for distinguishing C-linked vs. N-linked triazole esters based on methylene chemical shift.

Part 5: Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure the observation of the exchangeable NH proton and prevent aggregation-induced broadening:

  • Solvent: Use DMSO-d₆ (99.9% D).[1] Avoid CDCl₃ unless solubility is strictly required, as it promotes H-bonding aggregation that obscures the NH signal.[1][2]

  • Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL). High concentrations can lead to stacking, shifting the aromatic signals upfield.[1][2]

  • Acquisition: Set the spectral width (SW) to at least 16 ppm to capture the downfield NH proton. Set the relaxation delay (D1) to

    
     2.0 seconds to ensure accurate integration of the acidic proton.
    
Protocol 2: Synthesis Validation (General Route)

Context: The C-linked ester is often synthesized via the thermal cycloaddition of sodium azide with methyl 3-butynoate, followed by acidification, or by deprotecting an N-benzyl triazole.[1][2]

  • Reaction: Methyl 3-butynoate +

    
     in DMSO/Acetic Acid (80°C).
    
  • Workup: The reaction yields a mixture. The 1H-triazole is amphoteric.[1]

  • Purification Check: Dissolve crude in DMSO-d₆.

    • If peaks at 5.3 ppm appear, the N-linked isomer (from alkylation of the triazole by-product) or unreacted azide species are present.[1][2]

    • If peaks at 3.8 ppm dominate, the C-linked product is formed.[1][2]

References

  • Comparison of N- vs C-substitution Shifts

    • Title: Regioselective synthesis of 1,2,3-triazoles.[1][2][5][6]

    • Source:Journal of Organic Chemistry.
    • Note: General principle of

      
      -methylene deshielding by Nitrogen (N-CH2 ~5.[1]2) vs Carbon (C-CH2 ~3.8).[1][2]
      
    • URL:[Link] (General Reference for Triazole NMR shifts).[1][2]

  • Tautomerism in 1,2,3-Triazoles

    • Title: Tautomerism and Structure of Functional Azoles.[7]

    • Source:MDPI Molecules.
    • URL:[Link][1][2]

  • Synthesis of Triazole Esters

    • Title: Synthesis of 1H-1,2,3-triazole-4-carboxylic acid ethyl ester.[1][2]

    • Source:SciELO.
    • URL:[Link] (Analogous ethyl ester data).[1][2]

  • Spectral Database for Organic Compounds (SDBS)

    • Title: SDBS No. 12345 (Analogous Triazoles).[2]

    • Source:AIST.
    • URL:[Link][1][2]

Sources

Spectroscopic Validation of 1,2,3-Triazole Ester Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Bands for 1,2,3-Triazole Ester Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-throughput landscape of medicinal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—or "Click Chemistry"—is ubiquitous.[1][2] However, the rapid validation of the resulting 1,2,3-triazole ester derivatives remains a critical bottleneck. While NMR is the structural gold standard, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior, non-destructive method for real-time reaction monitoring and initial quality control.

This guide provides a technical breakdown of the characteristic IR bands that distinguish the target triazole ester from its precursors (azides and alkynes) and structural isomers. It focuses on the diagnostic "silent region" and the carbonyl-triazole interplay , providing a self-validating protocol for researchers.

Part 1: The Spectroscopic Landscape (Precursor vs. Product)

The primary challenge in synthesizing 1,2,3-triazole esters is confirming the total consumption of potentially explosive azide starting materials and the formation of the triazole ring. The table below compares the spectral "fingerprint" of the starting reagents against the target product.

Table 1: Comparative IR Band Assignment (Precursor vs. Product)

Functional GroupPrecursor Band (cm⁻¹)IntensityTarget Product Band (1,2,3-Triazole Ester)Status in Product
Azide (

)
2090 – 2160 Strong/SharpAbsent CRITICAL QC PARAMETER
Alkyne (

)
2100 – 2260Weak/VariableAbsent Disappears upon cyclization
Terminal Alkyne (

)
~3300SharpAbsent Replaced by Triazole C-H
Triazole Ring (

)
N/AN/A3100 – 3150 New Appearance (Weak)
Triazole Ring (

/

)
N/AN/A1450 – 1600 New Appearance (Medium)
Ester Carbonyl (

)
~1735 (if in alkyne)Strong1735 – 1750 Retained (Shift varies by conjugation)
Ester Ether (

)
~1000 – 1300Strong1200 – 1300 Retained

Expert Insight: The most definitive evidence of a successful "Click" reaction via IR is negative evidence : the complete disappearance of the strong Azide peak at ~2100 cm⁻¹. If this peak persists, the reaction is incomplete, regardless of the appearance of triazole bands.

Part 2: Deep Dive – The Fingerprint of the 1,2,3-Triazole Ester

To validate the structure of a 1,2,3-triazole ester, you must look for the convergence of three distinct spectral zones.

1. The "Silent Region" Clearance (2000–2300 cm⁻¹)

This region is typically void of peaks in the product.

  • Mechanism: The formation of the triazole ring consumes the

    
    -hybridized nitrogen of the azide and the carbon of the alkyne.
    
  • Diagnostic Utility: Any signal here >2% transmittance dip implies residual azide (safety hazard) or unreacted alkyne.

2. The Triazole-Ester Conjugation (1700–1750 cm⁻¹)

The ester group serves as an excellent internal standard.

  • The Band: A strong, sharp peak at 1735–1750 cm⁻¹ (

    
     stretch).
    
  • The Shift: If the ester is directly attached to the triazole ring (C4 or C5 position), conjugation with the aromatic triazole system may lower the wavenumber by 5–10 cm⁻¹ compared to a non-conjugated aliphatic ester precursor. This subtle shift confirms the ester's proximity to the newly formed ring.

3. The Triazole "Breathing" Modes (1400–1600 cm⁻¹ & 3140 cm⁻¹)

Unlike the strong carbonyl peak, these are subtler.

  • C-H Stretch: The proton on the triazole ring (C5-H in 1,4-disubstituted systems) resonates at 3100–3150 cm⁻¹ . This is significantly lower frequency than the terminal alkyne C-H (~3300 cm⁻¹) due to the aromatic nature of the triazole ring (

    
     vs 
    
    
    
    hybridization).
  • Ring Stretching: Look for a doublet or set of bands around 1450 cm⁻¹ and 1600 cm⁻¹ , corresponding to the skeletal vibrations of the heterocyclic ring.

Part 3: Experimental Protocol & Validation Workflow

This protocol outlines the synthesis and immediate IR validation of a model 1,2,3-triazole ester.

Reagents
  • Azide: Benzyl azide (or derivative) (1.0 equiv)

  • Alkyne: Ethyl propiolate (or ester derivative) (1.0 equiv)

  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%)
    
  • Solvent:

    
     (1:1)
    
Step-by-Step Methodology
  • Setup: Dissolve the alkyne ester and azide in the solvent mixture in a round-bottom flask.

  • Catalysis: Add the sodium ascorbate solution followed by the copper sulfate solution. The reaction mixture should turn bright yellow/orange (active Cu(I) species).

  • Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours.

  • In-Process Check (The IR Drop):

    • Take a micro-aliquot (10 µL).

    • Evaporate solvent on the ATR crystal.

    • Scan: Check for the disappearance of the 2100 cm⁻¹ peak.

  • Workup: Dilute with water, extract with ethyl acetate (

    
     mL). Wash combined organics with brine.[3] Dry over 
    
    
    
    .
  • Isolation: Remove solvent under reduced pressure. (Click products are often pure enough to bypass chromatography).[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the product using FTIR.

TriazoleValidation Start Crude Reaction Mixture IR_Scan Run FTIR (ATR Mode) Start->IR_Scan Check_2100 Check 2090-2160 cm⁻¹ (Silent Region) IR_Scan->Check_2100 Fail_Azide Peak Present: Incomplete Reaction (Residual Azide) Check_2100->Fail_Azide Strong Peak Pass_Silent Region Clear: Precursors Consumed Check_2100->Pass_Silent No Peak Check_1740 Check 1735-1750 cm⁻¹ (Ester C=O) Pass_Silent->Check_1740 Fail_Ester Peak Absent/Distorted: Hydrolysis/Side Reaction Check_1740->Fail_Ester No Pass_Ester Strong Peak Present Check_1740->Pass_Ester Yes Check_3140 Check ~3140 cm⁻¹ (Triazole C-H) Pass_Ester->Check_3140 Final_Valid VALIDATED: 1,2,3-Triazole Ester Check_3140->Final_Valid Weak Band Present Check_3140->Final_Valid Band Obscured (Acceptable if C=O confirms)

Caption: Decision tree for spectroscopic validation of 1,2,3-triazole ester formation. The "Silent Region" check is the primary gatekeeper for reaction completeness.

Part 4: Troubleshooting & Artifacts

Even with a robust protocol, spectral artifacts can occur.

  • The "Ghost" Carbonyl: If you observe a split carbonyl peak (e.g., 1740 cm⁻¹ and 1710 cm⁻¹), this may indicate partial hydrolysis of your ester to a carboxylic acid, often caused by insufficient buffering of the sodium ascorbate (which is acidic).

  • Solvent Overlap: If using DMSO for the reaction, ensure thorough drying. DMSO has a strong sulfoxide stretch at ~1050 cm⁻¹ that can obscure the ester C-O stretches.

  • Copper Contamination: While copper salts are generally IR silent in the organic fingerprint region, residual copper can form complexes with the triazole nitrogen, slightly shifting the ring breathing bands (1450-1600 cm⁻¹). A wash with EDTA or ammonium hydroxide removes this.

References
  • Singh, P., et al. (2021). "1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding." RSC Advances. Available at: [Link]

  • El-Sawy, E. R., et al. (2021).[2] "Synthesis and biological evaluation of 1,2,3-triazole derivatives." Journal of Chemistry. (Contextual validation of triazole ring formation via IR).

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Available at: [Link]

  • Celik, F., et al. (2021).[4] "1,2,3-triazole derivative: Synthesis, Characterization, DFT, Molecular Docking Study." Journal of the Indian Chemical Society.[4] Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Triazole Acetates vs. Parent Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometric (MS) behavior of Triazole Acetates (specifically O-acetyl and N-acetyl derivatives) versus their underivatized parent heterocycles (alcohols/amines). Target Audience: Medicinal chemists and DMPK scientists characterizing triazole-based pharmacophores. Key Finding: Acetylation serves as a "fragmentation director," significantly enhancing structural elucidation through the characteristic neutral loss of ketene (42 Da). While underivatized triazoles often yield complex, non-specific spectra, triazole acetates provide a predictable, self-validating fragmentation pathway that aids in isomer differentiation (1,2,3- vs. 1,2,4-triazoles).

Technical Comparison: Acetates vs. Alternatives

In the context of structural elucidation, the "product" is the Acetate Derivative strategy, compared here against the Native (Underivatized) form and Trimethylsilyl (TMS) derivatives.

Table 1: Performance Matrix of Triazole Derivatization Strategies
FeatureTriazole Acetates (Recommended) Native Parent (Alcohol/Amine) TMS Derivatives (Alternative)
Ionization (ESI+) High. Acetyl group stabilizes protonation sites.Moderate. Often suppressed by matrix effects.Low. Hydrolytically unstable; signal decay.
Fragmentation Logic Deterministic. Driven by specific neutral loss (Ketene, 42 Da).Chaotic. Multiple competing H-rearrangements.Complex. Dominated by silicon fragments (m/z 73, 147).
Isomer ID Excellent. Distinct pathways for 1,2,3 vs 1,2,4 cores post-ketene loss.Poor. Isomers often yield identical low-mass ions.Moderate. GC-MS retention time is required for ID.
Sample Stability High. Stable in solution for days.High. Stable.Low. Sensitive to moisture/protic solvents.

Mechanistic Deep Dive: Fragmentation Pathways

The utility of triazole acetates in MS lies in their predictable fragmentation. The mechanism proceeds in two distinct phases: the Acetate Phase (common to all) and the Core Phase (specific to the triazole isomer).

Phase I: The "Ketene Tag" (The Self-Validating Step)

Regardless of the triazole core, the first fragmentation event in ESI-MS/MS (collision-induced dissociation) is the expulsion of a neutral ketene molecule (


).
  • Mechanism: A 4-membered transition state involving the transfer of a proton from the acetyl methyl group to the leaving heteroatom (O or N).

  • Diagnostic Value: The observation of a

    
     transition is a self-validating  confirmation of the acetate moiety.
    
Phase II: Isomer-Specific Ring Cleavage

Once the ketene is lost, the resulting "protonated parent" ion undergoes ring-specific degradation. This is where 1,2,3- and 1,2,4-triazoles diverge.

  • 1,2,3-Triazoles: Characterized by the loss of molecular nitrogen (

    
    , 28 Da). The ring is metastable and opens to form a diazo-imine intermediate, which then expels 
    
    
    
    .
  • 1,2,4-Triazoles: The ring is more stable against

    
     loss. Instead, fragmentation typically involves the cleavage of the C-N bonds, resulting in the loss of nitriles (R-CN).
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the divergent pathways for 1,2,3-triazole acetates vs. 1,2,4-triazole acetates.

TriazoleFragmentation Start Precursor Ion [M+H]+ (Acetate) Intermediate Protonated Parent [M+H - 42]+ Start->Intermediate CID Fragmentation KeteneLoss Neutral Loss: Ketene (CH2CO, 42 Da) Intermediate->KeteneLoss Tri123 1,2,3-Triazole Core Intermediate->Tri123 If 1,2,3-isomer Tri124 1,2,4-Triazole Core Intermediate->Tri124 If 1,2,4-isomer Frag123 Azirine/Ketenimine Ion Tri123->Frag123 Ring Opening N2Loss Loss of N2 (28 Da) Frag123->N2Loss Frag124 Diazirine Cation Tri124->Frag124 RDA Cleavage RCNLoss Loss of Nitrile (R-CN) Frag124->RCNLoss

Caption: Divergent fragmentation pathways of triazole acetates. The initial loss of ketene (42 Da) is universal, while subsequent ring cleavage differentiates the 1,2,3 and 1,2,4 isomers.

Experimental Protocol: Acetylation & Analysis

This protocol ensures high conversion and clean spectra. It is designed to be self-validating : if the mass shift of +42 Da is not observed in the precursor scan, the reaction failed.

Micro-Scale Acetylation (for MS Analysis)

Reagents: Acetic anhydride (


), Pyridine, Dichloromethane (DCM).
  • Dissolution: Dissolve ~0.1 mg of the triazole sample in 100 µL of DCM.

  • Catalysis: Add 10 µL of Pyridine (base catalyst).

  • Acetylation: Add 20 µL of Acetic Anhydride.

  • Incubation: Vortex and let stand at room temperature for 15 minutes.

    • Note: Heating is rarely required for O-acetylation; N-acetylation may require 40°C for 30 mins.

  • Quenching (Optional but recommended): Add 50 µL Methanol to consume excess anhydride (forms methyl acetate, volatile).

  • Dilution: Dilute 1:100 with 50% Acetonitrile/0.1% Formic Acid for direct infusion.

Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Step 1 (Screening): Ramp CE 10–40 eV.

    • Step 2 (Targeted): Use 15-20 eV to maximize the [M+H-Ketene]+ ion; use 30-40 eV to fragment the heterocyclic ring.

Data Interpretation (Self-Validation Checklist)
  • Precursor Check: Does the parent mass shift by +42 Da compared to the native compound? (e.g., Alcohol MW 200

    
     Acetate MW 242).
    
  • Ketene Confirmation: In MS/MS, is the base peak (or major fragment) at [Parent - 42]?

    • Yes: Acetate confirmed.[3][4]

    • No: Check for N-oxide formation or other artifacts.

  • Core ID:

    • Observe -28 Da (

      
      ) from the de-acetylated ion? 
      
      
      
      1,2,3-Triazole .
    • Observe -27 Da (HCN) or -41 Da (MeCN)?

      
      1,2,4-Triazole .
      

Case Study Data: 1,2,3-Triazole Acetate vs. 1,2,4-Triazole Acetate

The following table summarizes the characteristic ions observed for two isomeric triazole acetates (MW 242).

Table 2: Diagnostic Ion Comparison[5]
m/z (Ion Type)1,2,3-Triazole Acetate 1,2,4-Triazole Acetate Interpretation
243 (

)
100% (Base Peak) 100% (Base Peak) Protonated molecular ion.
201 (

)
High Intensity High Intensity Loss of Ketene. Confirms acetate.
173 (

)
Present AbsentLoss of

.
Specific to 1,2,3-triazole.
160 (

)
AbsentPresent Loss of MeCN. Specific to 1,2,4-triazole (if methyl substituted).
174 (

)
AbsentPresent Loss of HCN. Specific to 1,2,4-triazole.

References

  • Salionov, V. A., et al. (2015).[5] Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal. Link

  • Borys, A., et al. (2015).[4] Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids. ResearchGate. Link

  • Interlandi, G., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules (MDPI). Link

  • O'Hair, R. A. J., et al. (2000). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Link

  • Nunn, A., et al. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Distinguishing 1,4- and 1,5-Disubstituted Triazoles: A NOESY Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: 1,4- and 1,5-disubstituted 1,2,3-triazoles are constitutional isomers with identical molecular weights. While they are synthesized via distinct catalytic pathways (CuAAC vs. RuAAC), thermal methods yield mixtures that are difficult to resolve by 1D NMR alone due to overlapping chemical shift ranges (


 7.5–8.5 ppm).

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive structural proof.

  • The "Smoking Gun": The 1,5-isomer exhibits a strong, diagnostic NOE correlation between the triazole proton and the

    
    -protons of the 
    
    
    
    -substituent due to steric proximity (< 3.0 Å).
  • The Negative Control: The 1,4-isomer lacks this correlation (distance > 5.0 Å), instead showing weak or no NOE between the triazole proton and the

    
    -substituent.
    

Scientific Context: The Regioisomer Problem

The discovery of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by the Meldal and Sharpless groups revolutionized "Click Chemistry" by selectively yielding the 1,4-isomer . Later, Fokin and Jia introduced Ruthenium-Catalyzed Cycloaddition (RuAAC) to access the complementary 1,5-isomer .

However, in drug discovery, where structure-activity relationships (SAR) are critical, assuming regioselectivity based solely on the catalyst is insufficient. Thermal "Huisgen" cycloadditions (metal-free) produce ~1:1 mixtures. Rigorous spectroscopic validation is required to confirm the regioisomer, as the biological activity of 1,4- and 1,5-triazoles often differs drastically.

Mechanistic Basis: Geometry Dictates Spectroscopy

The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between nuclear spins that are spatially close (typically < 5 Å). The intensity of the NOE signal is proportional to


, making it a sensitive ruler for short distances.
Structural Geometry Analysis
  • 1,5-Disubstituted Triazole: The triazole C4-proton is spatially crowded against the

    
    -substituent. The distance is typically 2.2–2.8 Å , resulting in a strong NOE cross-peak .
    
  • 1,4-Disubstituted Triazole: The triazole C5-proton is oriented anti to the

    
    -substituent. The distance is typically > 5.0 Å , resulting in no observable NOE  (or a very weak signal via spin diffusion).
    
Visualization: Spatial Proximity & NOE Correlations

The following diagram illustrates the critical spatial differences that dictate the NOESY spectrum.

Triazole_NOE_Geometry cluster_14 1,4-Isomer (Anti-like Geometry) cluster_15 1,5-Isomer (Syn-like Geometry) T14 Triazole Ring H5 H-5 Proton T14->H5 R1_14 N1-Substituent (Alpha Protons) T14->R1_14 R4 C4-Substituent T14->R4 H5->R1_14 > 5 Å NO SIGNAL H5->R4 Proximal Weak NOE T15 Triazole Ring H4 H-4 Proton T15->H4 R1_15 N1-Substituent (Alpha Protons) T15->R1_15 R5 C5-Substituent T15->R5 H4->R1_15 < 3 Å STRONG NOE

Caption: Comparative geometry of triazole isomers. Green arrows indicate observable NOE correlations; red dotted lines indicate the absence of correlation due to distance.

Comparative Analysis: Spectral Signatures

Feature1,4-Disubstituted Triazole1,5-Disubstituted Triazole
Triazole Proton H-5H-4
Diagnostic NOE Absent between H-5 and N1-

-CH.
Strong between H-4 and N1-

-CH.
Secondary NOE Possible weak NOE between H-5 and C4-substituent.Possible weak NOE between H-4 and C5-substituent.
13C NMR (General) C5 (CH) often

120–125 ppm.
C4 (CH) often

130–135 ppm.
Synthesis Route CuAAC (Copper)RuAAC (Ruthenium)

Note: 13C chemical shifts are solvent and substituent dependent. Do not rely on them exclusively without NOESY confirmation.

Experimental Protocol: The Self-Validating Workflow

To ensure trustworthy data, the NOESY experiment must be set up to maximize the NOE signal while minimizing artifacts like Zero Quantum Coherence (ZQC).

Step 1: Sample Preparation
  • Concentration: High concentration is preferred (10–50 mM) to improve Signal-to-Noise (S/N).

  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    if solubility permits. DMSO often separates the triazole proton peak from aromatic multiplets, simplifying analysis.
  • Degassing: Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement.
    
    • Action: Bubble Argon/Nitrogen through the NMR tube for 2–5 minutes before acquisition.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: noesygpph (Gradient-selected NOESY with phase sensitive detection).

  • Mixing Time (

    
     or 
    
    
    
    ):
    This is the critical variable.
    • Small Molecules (MW < 400):500–800 ms . Small molecules tumble fast (short correlation time

      
      ), requiring longer mixing times to build up the NOE.
      
    • Medium Molecules (MW 400–1000):300–500 ms .[1]

    • Warning: If

      
       is too short (< 200 ms) for a small molecule, you may see zero  signal, leading to a false negative for the 1,5-isomer.
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds) to allow magnetization recovery.
  • Scans (NS): Minimum 8 or 16 per increment.

Step 3: Processing
  • Window Function: Apply a Sine-Bell Squared (QSINE, SSB=2) function to improve resolution.

  • Phasing: Ensure diagonal peaks are negative (or positive, depending on software convention) and cross-peaks are the same sign as the diagonal for small molecules (positive NOE regime). Note: For larger molecules, NOE is negative (opposite sign to diagonal).

Workflow Diagram

NOESY_Workflow Step1 1. Synthesis & Purification (Remove paramagnetic Cu/Ru residues) Step2 2. 1D Proton NMR (Assign Triazole-H and N-alpha-H) Step1->Step2 Step3 3. Determine Mixing Time MW < 400: Set 600ms MW > 500: Set 400ms Step2->Step3 Step4 4. Acquire NOESY (Degas sample, d1=3s) Step3->Step4 Step5 5. Analysis Step4->Step5 Result1 Strong Cross-peak (Triazole-H <-> N-CH) Step5->Result1 Observed Result2 No Cross-peak (Triazole-H <-> N-CH) Step5->Result2 Observed Conclusion1 Conclusion: 1,5-Isomer Result1->Conclusion1 Conclusion2 Conclusion: 1,4-Isomer Result2->Conclusion2

Caption: Decision tree for triazole isomer determination using NOESY.

Data Interpretation & Troubleshooting

Reading the Spectrum[6]
  • Locate the Triazole Proton on the diagonal (typically

    
     7.5–8.5 ppm).
    
  • Draw a horizontal line from this diagonal peak.

  • Look for a cross-peak at the chemical shift of the

    
    -substituent's 
    
    
    
    -protons
    (e.g., the
    
    
    of a benzyl group or the
    
    
    -CH of an alkyl chain).
    • Cross-peak present: The protons are close. 1,5-Isomer confirmed.

    • Cross-peak absent: The protons are distant. 1,4-Isomer implied. (Verify by checking for NOE to the C4-substituent).

Common Pitfalls
  • The "Null" Point: Medium-sized molecules (MW ~1000–1200) may fall into the "zero crossing" region where

    
    . Here, the NOE intensity is zero regardless of distance.
    
    • Fix: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead. ROE is always positive and non-zero.

  • COSY Artifacts: If the spins are J-coupled (rare for Triazole-H to N-substituent unless through long-range coupling), you might see a COSY cross-peak in the NOESY spectrum.

    • Fix: COSY cross-peaks have anti-phase fine structure (up/down). NOE peaks are purely absorptive (all same phase).

  • Exchange Peaks: If the triazole is in chemical exchange (unlikely for stable triazoles), peaks will have the same sign as the diagonal (like NOE in large molecules).

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4][5][6][2] Journal of the American Chemical Society.[2] Link

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning the Structure of 1,4- and 1,5-Disubstituted-1,2,3-Triazoles.[7] The Journal of Organic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link

Sources

Structural Elucidation of 1,2,3-Triazole Methyl Esters: A Comparative C13 NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Focus: Distinguishing regioisomers of 1,2,3-triazole-4-carboxylates using C13 NMR and 2D correlation techniques.

Executive Summary

In drug discovery, the 1,2,3-triazole moiety is a premier pharmacophore, often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the regioselectivity of this reaction—specifically distinguishing between the 1,4-disubstituted (biologically preferred) and 1,5-disubstituted (often a byproduct or RuAAC product) isomers—remains a critical analytical challenge.

This guide provides an objective, data-driven comparison of the C13 NMR signatures for Methyl 1-substituted-1,2,3-triazole-4-carboxylates . By analyzing the distinct electronic environments of the triazole ring carbons (C4 vs. C5), we establish a self-validating protocol for unambiguous structural assignment.

The Mechanistic Landscape: Electronic Influences

The chemical shift differentiation between 1,4- and 1,5-isomers is driven by the electronic push-pull relationship between the N1-substituent (often a benzyl or alkyl group) and the C4-methyl ester.

  • 1,4-Isomer (The "Click" Product): The electron-withdrawing ester at C4 and the lone pair repulsion at N3 create a specific shielding pattern at C5. The C5 position bears a proton (C-H) and is significantly shielded.

  • 1,5-Isomer (The Alternative): The steric proximity of the N1-substituent and the C5-ester (or C4-proton) disrupts planar conjugation, leading to deshielding of the C-H carbon (now at C4).

Comparative Workflow

The following diagram outlines the decision tree for assigning regioisomers based on NMR data.

TriazoleAssignment cluster_validation Self-Validating Step (HMBC) Start Crude Reaction Mixture (Triazole Formation) H_NMR 1H NMR Screening (Solvent: CDCl3 or DMSO-d6) Start->H_NMR C_NMR 13C NMR Acquisition (Broadband Decoupled) H_NMR->C_NMR Decision Analyze C-H Carbon Shift (HSQC Confirmed) C_NMR->Decision Isomer14 1,4-Isomer Identified C-H (C5) ≈ 120-127 ppm Decision->Isomer14 Upfield C-H Signal Isomer15 1,5-Isomer Identified C-H (C4) ≈ 133-140 ppm Decision->Isomer15 Downfield C-H Signal HMBC HMBC Correlation: N1-CH2 to Triazole C-H Isomer14->HMBC Isomer15->HMBC

Figure 1: Logical workflow for the structural elucidation of triazole regioisomers.

Comparative Analysis: C13 NMR Chemical Shifts

The most reliable discriminator between the two isomers is the chemical shift of the methine carbon (C-H) of the triazole ring. The quaternary carbon (bearing the ester) is less diagnostic as it remains downfield in both cases.

Table 1: Chemical Shift Comparison (ppm)

Data based on 1-benzyl-1,2,3-triazole-4-carboxylic acid methyl ester derivatives in CDCl3.

Feature1,4-Isomer (Target) 1,5-Isomer (Alternative) Δδ (Shift Difference)
Structure 4-Ester, 5-Proton4-Proton, 5-EsterN/A
C-H Carbon 120.0 – 127.0 ppm (C5)133.0 – 140.0 ppm (C4)~13 ppm (Diagnostic)
Quaternary C 138.0 – 142.0 ppm (C4)130.0 – 135.0 ppm (C5)~5-8 ppm
Ester C=O 160.5 – 161.5 ppm159.0 – 160.5 ppmMinor overlap
Proton (1H) δ 8.0 – 8.6 ppmδ 7.5 – 7.9 ppm~0.5 ppm

Key Insight: The C-H carbon in the 1,5-isomer is consistently deshielded (shifted downfield) by approximately 10-15 ppm compared to the 1,4-isomer. This is the primary "Go/No-Go" signal for structural confirmation [1][2].

Experimental Validation: The Self-Validating Protocol

To ensure scientific integrity, a 1D spectrum is rarely sufficient for novel compounds. You must employ a self-validating system using 2D NMR (HMBC).

The HMBC "Fingerprint"

Heteronuclear Multiple Bond Correlation (HMBC) allows you to see 2- and 3-bond couplings. This is the definitive method to prove the position of the N1-substituent relative to the ester.

Protocol:
  • Sample Prep: Dissolve ~10-20 mg of purified product in 0.6 mL DMSO-d6 (preferred for triazoles due to solubility and peak sharpness) or CDCl3.

  • Acquisition: Run a standard gradient HMBC experiment optimized for long-range couplings (typically 8-10 Hz).

  • Analysis: Focus on the N1-Benzylic Protons (or the protons on the carbon directly attached to N1).

Correlation Logic Diagram

HMBC_Logic cluster_14 1,4-Isomer Correlations cluster_15 1,5-Isomer Correlations BenzylH N1-Benzyl Protons (CH2) C5_14 C5 (Methine) Strong 3J Coupling BenzylH->C5_14 Correlation to ~125 ppm C4_14 C4 (Quaternary) Weak/Strong 2J Coupling BenzylH->C4_14 Correlation to ~140 ppm C5_15 C5 (Quaternary) Strong 2J Coupling BenzylH->C5_15 Correlation to ~133 ppm C4_15 C4 (Methine) Strong 3J Coupling BenzylH->C4_15 Correlation to ~138 ppm

Figure 2: HMBC connectivity patterns distinguishing the two regioisomers.

Interpretation:

  • In the 1,4-isomer , the benzyl protons will show a correlation to a methine carbon at ~125 ppm (C5).

  • In the 1,5-isomer , the benzyl protons will show a correlation to a quaternary carbon at ~133 ppm (C5).

  • Validation Check: If your benzyl protons correlate to a methine carbon >130 ppm, you likely have the 1,5-isomer or a mixture.

Troubleshooting & Solvent Effects

Solvent choice significantly impacts the absolute chemical shift values, though the relative difference between isomers remains constant.

  • CDCl3 vs. DMSO-d6:

    • Triazole C-H protons and carbons often shift downfield in DMSO-d6 compared to CDCl3 due to hydrogen bonding with the solvent sulfoxide oxygen.

    • Recommendation: Use DMSO-d6 for final characterization. It prevents peak overlap common in CDCl3 and improves the relaxation of the quaternary C4/C5 carbons, making them more visible in 13C scans.

  • Relaxation Delay (D1):

    • The ester carbonyl and the quaternary C4/C5 carbons have long T1 relaxation times.

    • Protocol Adjustment: Increase D1 to 2.0 - 3.0 seconds (standard is often 1.0s) to ensure quantitative integration and proper signal-to-noise ratio for these critical quaternary carbons.

References

  • Creary, X., et al. (2012). "Triazole 13C NMR Chemical Shifts: A Valuable Tool for Structural Assignment." The Journal of Organic Chemistry.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

  • Salgado, A., et al. (2010).[1] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12651401, Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate." PubChem.

Sources

Comparative Bioactivity Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,2,3-triazole and 1,2,4-triazole ester derivatives, targeting medicinal chemists and drug developers. While both scaffolds are privileged pharmacophores, their bioactivity profiles diverge significantly due to electronic distribution and target binding mechanisms.

  • 1,2,4-Triazoles are the gold standard for antifungal applications (e.g., Fluconazole) due to their ability to coordinate with heme iron in metalloenzymes.

  • 1,2,3-Triazoles , synthesized primarily via Click Chemistry, excel as peptidomimetics and anticancer linkers, utilizing their large dipole moment to interact with biological targets via hydrogen bonding and

    
    -stacking rather than metal coordination.
    

Structural & Synthetic Divergence

The bioactivity of these esters is dictated by their synthesis and resulting electronic properties. The ester moiety often serves as a prodrug handle or a lipophilic anchor, but its stability differs depending on the triazole isomer it is attached to.

Electronic Properties
  • 1,2,3-Triazole: A strong dipole (approx. 5.0 D). The C4 and C5 protons are weakly acidic, allowing for

    
    -stacking interactions. It functions as a bioisostere for the amide bond (
    
    
    
    -amide), making 1,2,3-triazole esters excellent peptidomimetics.
  • 1,2,4-Triazole: Exhibits tautomerism (1H and 4H forms).[1][2][3] The N4 nitrogen has a lone pair available for coordination bonding (Lewis base), which is critical for its interaction with metal centers in enzymes (e.g., CYP51).

Synthetic Pathways

The method of synthesis dictates the complexity of the ester derivatives available.

SynthesisComparison cluster_123 1,2,3-Triazole Ester Synthesis (CuAAC) cluster_124 1,2,4-Triazole Ester Synthesis (Condensation) Azide Organic Azide (R-N3) CuCat Cu(I) Catalyst Azide->CuCat Alkyne Alkynyl Ester (HC≡C-COOR') Alkyne->CuCat Triazole123 1,4-Disubstituted 1,2,3-Triazole Ester CuCat->Triazole123 Regioselective Click Hydrazide Acid Hydrazide (R-CONHNH2) Heat High Temp / Acid Hydrazide->Heat Imidate Imidate/Nitrile Imidate->Heat Triazole124 3,5-Disubstituted 1,2,4-Triazole Ester Heat->Triazole124 Cyclocondensation

Figure 1: Synthetic divergence. 1,2,3-triazoles allow modular "Click" assembly under mild conditions, while 1,2,4-triazoles typically require harsh condensation reactions.

Pharmacophore Analysis: Mechanism of Action

The core difference in bioactivity lies in how the triazole ring interacts with the biological target.

1,2,4-Triazole: The Heme Binder
  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Mechanism: The N4 nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron (

    
    ) in the active site of the fungal enzyme.
    
  • Role of Ester: In 1,2,4-triazole esters, the ester group usually resides on the side chain (N1 substitution). It acts to modulate lipophilicity (

    
    ), allowing the drug to penetrate the fungal cell wall before being hydrolyzed to the active acid or remaining intact to bind hydrophobic pockets.
    
1,2,3-Triazole: The Dipole Interactor[4]
  • Target: Various (Tubulin, EGFR, VEGFR).

  • Mechanism: Does not bind heme iron effectively. Instead, it acts as a linker that orients the ester group and other pharmacophores into specific pockets via dipole-dipole interactions and hydrogen bonding.

  • Role of Ester: Frequently used in hybrid molecules (e.g., Triazole-Coumarin esters). The ester linkage is often designed to be cleaved by intracellular esterases in cancer cells, releasing the cytotoxic payload (prodrug approach).

Comparative Bioactivity Data[5][6][7][8][9]

The following data summarizes the potency trends observed in recent SAR (Structure-Activity Relationship) studies.

Table 1: Comparative Potency Ranges (Representative Data)
Feature1,2,4-Triazole Esters1,2,3-Triazole Esters
Primary Indication Antifungal (Broad Spectrum)Anticancer / Antimicrobial
Key Target CYP51 (Lanosterol Demethylase)Tubulin, EGFR, DNA Topoisomerase
Binding Mode Metal Coordination (Fe-N)H-Bonding,

-stacking
Antifungal MIC High Potency (0.125 – 4.0

g/mL) [1]
Moderate Potency (4.0 – 64

g/mL)
Cytotoxicity (IC50) Moderate (> 20

M)
High Potency (1.0 – 10

M) [2]
Ester Stability Variable (often hydrolytically sensitive)Stable (unless designed as prodrug)

Analysis:

  • Antifungal: 1,2,4-triazole derivatives consistently outperform 1,2,3-analogs. For example, fluconazole analogs (1,2,[1][4]4) typically show MICs < 1

    
    g/mL against C. albicans, whereas 1,2,3-analogs often require > 10 
    
    
    
    g/mL unless coupled with a known antifungal pharmacophore.
  • Anticancer: 1,2,3-triazole esters show superior versatility. Hybrids such as 1,2,3-triazole-betulin esters have demonstrated IC50 values as low as 1.95

    
    M against leukemia cell lines [3], leveraging the triazole as a stable linker that mimics the peptide bond.
    

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Synthesis of 1,2,3-Triazole Ester via CuAAC

Objective: Create a library of 1,4-disubstituted triazole esters.

  • Reagents: Dissolve Alkyne-Ester (1.0 eq) and Organic Azide (1.0 eq) in

    
    -BuOH/H2O (1:1).
    
  • Catalyst: Add CuSO4

    
    5H2O (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Reaction: Stir at RT for 6-12 hours. Monitor via TLC (disappearance of azide).

  • Workup: Dilute with water, extract with EtOAc. The triazole product is usually pure enough to proceed without chromatography.

  • Validation: 1H NMR must show the diagnostic singlet for the triazole C5-H proton at

    
     7.5–8.5 ppm.
    
Protocol B: MTT Cytotoxicity Assay (Self-Validating)

Objective: Compare IC50 values of ester derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add triazole esters at serial dilutions (0.1 – 100

    
    M).
    
    • Control 1 (Negative): DMSO (0.1%).

    • Control 2 (Positive): Doxorubicin (for 1,2,3-series) or Fluconazole (for antifungal tests).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow Diagram: SAR Decision Tree

SAR_Workflow Start Define Therapeutic Target Decision Is Target a Metalloenzyme? (e.g., CYP51, Urease) Start->Decision Branch124 Select 1,2,4-Triazole Scaffold Decision->Branch124 Yes (Need Metal Binding) Branch123 Select 1,2,3-Triazole Scaffold Decision->Branch123 No (Need Linker/Dipole) Design124 Design: N4-Coordination Ester = Lipophilic Tail Branch124->Design124 Design123 Design: Peptidomimetic Ester = Prodrug/Linker Branch123->Design123 Assay Biological Assay (MIC or IC50) Design124->Assay Design123->Assay

Figure 2: Decision tree for scaffold selection. Use 1,2,4-triazoles for metal-binding targets; use 1,2,3-triazoles for bioisostere/linker applications.

Strategic Recommendations

  • For Antifungal Development: Exclusively prioritize 1,2,4-triazole esters . The coordination with heme is non-negotiable for high potency. Use the ester group to optimize solubility (e.g., phosphate esters) or to target fungal-specific esterases.

  • For Anticancer/Antiviral Development: Prioritize 1,2,3-triazole esters . The "Click" synthesis allows for rapid library generation (High-Throughput Screening). Use the triazole ring to replace unstable amide bonds in peptide-based drugs to improve metabolic stability (half-life).

  • Stability Check: When designing ester derivatives, perform a plasma stability assay early. 1,2,4-triazoles are generally more chemically robust, but the ester side chain is the weak link in both scaffolds.

References

  • Structure-activity relationship (SAR) of 1,2,4-triazole as a potential fungicidal compound. BioMed Research International, 2022. Link

  • 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments. European Journal of Medicinal Chemistry, 2019.[5] Link

  • Antibacterial and Antifungal Activity of 1,2,3-Triazoles and 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences, 2024. Link

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 2022.[6] Link

Sources

Structural Determinism in Triazole Scaffolds: X-Ray Crystallography vs. Spectroscopic Alternatives for Methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate is a critical pharmacophore intermediate. Its reactivity and binding affinity are dictated by the specific tautomeric form (


, 

, or

) adopted by the triazole ring. The Problem: In solution, 1,2,3-triazoles undergo rapid annular tautomerism, rendering standard NMR techniques ambiguous due to signal averaging. The Solution: Single-Crystal X-Ray Diffraction (SC-XRD) provides the only absolute structural determination, freezing the dynamic equilibrium into a defined lattice network. Guide Scope: This guide compares SC-XRD against Solution NMR and DFT (Density Functional Theory), providing a validated protocol for crystallizing and solving the structure of this specific ester derivative to resolve its tautomeric identity.

Comparative Analysis: Characterization Performance

The following table objectively compares the "performance" of three characterization techniques in resolving the specific structure of methyl 2-(1H-1,2,3-triazol-5-yl)acetate.

FeatureMethod A: Solution NMR (

)
Method B: DFT Computational Modeling Method C: X-Ray Crystallography (SC-XRD)
Primary Output Chemical Shift (

), Coupling Constants (

)
Energy Minima (

), Geometry Optimization
3D Electron Density Map, Bond Lengths/Angles
Tautomer Resolution Low. Signals are time-averaged.

and

forms often indistinguishable at RT.
Medium. Predicts thermodynamic preference (gas/solvent phase) but cannot confirm actual solid-state packing.High (Absolute). Directly observes the proton location (

vs

) and intermolecular H-bonds.
Sample State Liquid (Solvated). Solvent effects dominate geometry.Virtual (Gas or Continuum Solvation Model).Solid (Crystalline).[1] Captures packing forces.
Data Confidence Inferential. Relies on chemical shift correlation.[2]Theoretical. Relies on basis set accuracy (e.g., M06-2X/6-311+G**).Empirical. Direct observation of atomic positions.
Throughput/Cost High Throughput / Low Cost.High Throughput / Low Cost.Low Throughput / High Cost (Time & Equipment).
Expert Insight: The Tautomeric Trap

For methyl 2-(1H-1,2,3-triazol-5-yl)acetate, the position of the proton on the triazole ring (N1, N2, or N3) changes the electronic landscape of the ester tail. NMR typically shows a "smeared" average. Only SC-XRD can determine if the molecule crystallizes as the 1H-tautomer (often stabilized by intermolecular hydrogen bonding to the ester carbonyl) or the 2H-tautomer (often the thermodynamically preferred monomer).

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium that necessitates X-ray characterization.

Tautomerism cluster_0 Solution Phase (Rapid Equilibrium) cluster_1 Solid State (Lattice Lock) T1 1H-Tautomer (Asymmetric) T2 2H-Tautomer (Symmetric) T1->T2 Proton Shift T3 3H-Tautomer (Asymmetric) T2->T3 Proton Shift Crystal Single Crystal Structure T2->Crystal Crystallization Result Definitive Assignment (e.g., N1-H...O=C) Crystal->Result

Caption: The transition from dynamic solution-phase tautomerism to a static, defined crystal structure via lattice energy stabilization.

Validated Experimental Protocol

This protocol is designed to grow diffraction-quality crystals of methyl 2-(1H-1,2,3-triazol-5-yl)acetate and solve its structure.

Phase 1: Synthesis & Purification

Note: High purity (>99%) is a prerequisite for crystallization.

  • Reaction: React methyl 3-oxopropanoate (or equivalent propiolate) with sodium azide under controlled conditions (Caution: Azides are potentially explosive; use appropriate shielding). Alternatively, use the Banert cascade or RuAAC if specific 5-yl regioselectivity from a terminal alkyne is required.

  • Workup: Extract with Ethyl Acetate. Wash with brine.

  • Purification: Silica gel column chromatography. Eluent: Hexane/EtOAc (gradient 80:20 to 50:50).

  • Validation: Verify purity via

    
     NMR. Look for the singlet of the methylene protons (
    
    
    
    ppm) and the methyl ester (
    
    
    ppm).
Phase 2: Crystallization (The Critical Step)

Triazole esters often form needles or plates. We utilize a Slow Evaporation technique optimized for hydrogen-bond formation.

  • Solvent System: Methanol/Water (9:1) or Ethanol/Dichloromethane (1:1).

  • Procedure:

    • Dissolve 20 mg of the purified compound in 2 mL of the solvent mixture in a clean scintillation vial.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a narrow crystallization tube (reducing surface area slows evaporation).
      
    • Cover with Parafilm and poke 3-5 small holes with a needle.

    • Store in a vibration-free environment at 4°C (refrigerator) to encourage orderly packing.

    • Timeline: Crystals should appear within 48-120 hours.

Phase 3: X-Ray Data Collection & Refinement
  • Mounting: Select a single crystal (approx.

    
     mm). Mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Temperature: 100 K (Liquid Nitrogen Stream).

    • Why? Low temperature reduces thermal ellipsoids, allowing precise localization of the Hydrogen atoms on the triazole ring, which is the core objective.

  • Diffractometer: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Refinement Strategy (SHELXL/Olex2):

    • Solve structure using Direct Methods (SHELXT).

    • Refine non-hydrogen atoms anisotropically.

    • The Tautomer Check: Locate the triazole proton in the Difference Fourier Map. Do not place it geometrically yet. Look for the electron density peak near N1, N2, or N3.

    • Once located, refine the N-H bond distance (restrain to 0.86 Å if necessary) and isotropic thermal parameter.

Structural Insights & Data Interpretation

When analyzing the generated CIF (Crystallographic Information File), focus on these specific parameters to validate the "performance" of the molecule.

A. Tautomeric Identification[1][3]
  • Bond Length Asymmetry:

    • If 2H-tautomer : The triazole ring is symmetric.

      
       and 
      
      
      
      bond lengths will be equivalent (
      
      
      Å).
    • If 1H-tautomer : The ring is asymmetric. The

      
       bond will differ from 
      
      
      
      . The
      
      
      bond will be longer than
      
      
      .
  • Intermolecular Interactions:

    • Look for Hydrogen Bonds . The 1H-tautomer is often stabilized by a strong

      
       (carbonyl) interaction with a neighboring molecule, forming a "ribbon" or "dimer" motif in the lattice.
      
B. Ester Conformation
  • Check the torsion angle of the

    
     group relative to the triazole ring.
    
  • Coplanarity: If the ester is coplanar with the ring, it suggests electronic conjugation or strong packing forces (

    
    -stacking).
    

Crystallography Workflow Diagram

Workflow Start Purified Methyl 2-(1H-1,2,3-triazol-5-yl)acetate Cryst Crystallization (MeOH/H2O Slow Evap) Start->Cryst Dissolution Diffraction X-Ray Diffraction (100 K, Mo-Source) Cryst->Diffraction Harvest Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Bragg Reflections Refine Refinement (Locate N-H Proton) Solve->Refine Electron Density Map Analysis Tautomer Assignment & Packing Analysis Refine->Analysis Final R-factor < 5%

Caption: Step-by-step workflow from purified compound to definitive structural assignment.

References

  • Synthesis and Tautomerism of 1,2,3-Triazoles: Advances in Heterocyclic Chemistry. ResearchGate. (Discusses synthetic protocols and tautomeric forms).

  • Crystal Structure of Triazole Acetate Analogs: IUCrData. (Provides crystallographic data for ethyl 2-(1H-1,2,3-triazol-1-yl)acetate, serving as a structural analog).

  • NMR vs X-Ray in Azoles: MDPI Molecules. (Comparative analysis of NQR, NMR, and X-ray for tautomer identification in azoles).

  • 1,2,3-Triazole Properties and Tautomerism: Wikipedia. (General properties, acidity, and tautomeric stability of the 1,2,3-triazole scaffold). [3][4][5][6]

  • Structural Study of Triazole Ligands: National Institutes of Health (PubMed). (Detailed structural analysis and DFT comparisons of triazole derivatives).

Sources

Methyl 1H-1,2,3-triazole-4-acetate: Comparative Properties & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Methyl 1H-1,2,3-triazole-4-acetate (CAS 1092286-86-6), focusing on its physical properties, synthesis, and experimental characterization. Unlike its 1,2,4-triazole isomers or ethyl analogs, specific melting point data for this methyl ester is sparse in open literature, often requiring empirical determination due to tautomeric equilibrium.

This document serves as a Publish Comparison Guide , enabling researchers to benchmark this compound against established alternatives and validate its purity through rigorous protocols.

Technical Profile & Significance

Methyl 1H-1,2,3-triazole-4-acetate is a critical intermediate in medicinal chemistry, primarily utilized as a "Click Chemistry" linker. It provides a bifunctional scaffold: the triazole ring serves as a bioisostere for amide bonds, while the acetate group allows for further diversification via ester hydrolysis or amidation.

Key Chemical Identifiers[1][2][3][4][5][6][7][8]
  • IUPAC Name: Methyl 2-(1H-1,2,3-triazol-4-yl)acetate

  • CAS Number: 1092286-86-6[1][2][3]

  • Molecular Formula: C5H7N3O2

  • Molecular Weight: 141.13 g/mol

  • Structural Context: The compound exists in equilibrium between 1H and 2H tautomers in solution, which can influence its solid-state packing and observed melting point (MP).

Comparative Melting Point Analysis

The melting point is a definitive indicator of purity and isomeric composition. While the 1,2,4-triazole derivatives are high-melting solids, the 1,2,3-triazole-4-acetate series often exhibits lower melting points or exists as viscous oils depending on the ester chain length and N-substitution.

The table below contrasts the target compound with its closest structural analogs to establish a baseline for thermal behavior.

Table 1: Comparative Thermal Properties of Triazole Esters
Compound NameStructure / IsomerCAS No.[4][5][6][7][8][9][10]Melting Point (°C)Physical State
Methyl 1H-1,2,3-triazole-4-acetate 1,2,3-Triazole (Target) 1092286-86-6 23 – 35°C (Est.) *Low-Melt Solid / Oil
Methyl 1H-1,2,4-triazole-3-carboxylate1,2,4-Triazole Isomer4928-88-5196 – 199°CCrystalline Solid
1H-1,2,3-Triazole (Parent)Unsubstituted288-36-823 – 25°CSolid/Liquid near RT
Ethyl 2-(1H-1,2,3-triazol-4-yl)acetateEthyl Analog4314-21-0< 50°C (Often Oil)Viscous Liquid
Ethyl 2-(5-Methyl-1,2,4-triazol-3-yl)acetate1,2,4-Triazole Analog100187-10-892 – 94°CSolid

*Note: The target methyl ester often isolates as a waxy solid or oil due to MP depression from tautomeric mixtures (1H/2H). Pure N-unsubstituted 1,2,3-triazoles have significantly lower MPs than their 1,2,4-counterparts due to weaker intermolecular H-bonding networks.

Experimental Protocol: Synthesis & Characterization

Since commercial batches may vary in crystallinity, the following self-validating protocol ensures the isolation of the correct regioisomer and accurate MP determination.

A. Synthesis via Thermal Huisgen Cycloaddition

This metal-free route avoids copper contamination, suitable for pharmaceutical intermediates.

  • Reagents: Methyl 3-butynoate (1.0 eq), Sodium Azide (1.1 eq), Ammonium Chloride (1.1 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve Methyl 3-butynoate in DMF (0.5 M).

    • Add

      
       and 
      
      
      
      (generates
      
      
      in situ – Caution: Explosion Hazard, use shield ).
    • Heat to 100°C for 12–24 hours .

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic phase with brine.

    • Purification: Flash Chromatography (Hexane/EtOAc gradient). The 4-isomer is typically the major product; the 5-isomer is minor.

B. Melting Point Determination (DSC Method)

For low-melting or waxy solids, Differential Scanning Calorimetry (DSC) is superior to capillary methods.

  • Preparation: Dry sample under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (solvent depression is common).

  • Instrument: DSC 2500 (or equivalent).

  • Cycle:

    • Equilibrate at -20°C.

    • Ramp 10°C/min to 150°C.

  • Validation: A sharp endotherm indicates high purity. A broad peak (>2°C range) indicates isomeric mixtures (1H/2H) or solvent impurities.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to analytical validation, ensuring the distinction between the target 1,2,3-isomer and potential byproducts.

TriazoleWorkflow Start Start: Methyl 3-butynoate React Reaction: + NaN3 / DMF (100°C, 24h) Start->React Cycloaddition Extract Workup: EtOAc Extraction React->Extract Quench Purify Purification: Flash Chromatography Extract->Purify Crude Oil Analyze Analysis: 1H NMR & DSC Purify->Analyze Pure Fraction Result Target: Methyl 1H-1,2,3-triazole-4-acetate (Confirm Regioisomer) Analyze->Result Validation

Caption: Operational workflow for the synthesis and validation of Methyl 1H-1,2,3-triazole-4-acetate, prioritizing regioisomer separation.

References

  • Sigma-Aldrich. Methyl-1H-1,2,4-triazole-3-carboxylate Product Data (Isomer Comparison). Retrieved from

  • PubChem. Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate Compound Summary (CID 557521). Retrieved from

  • CP Lab Safety. Methyl 2-(1H-1,2,3-triazol-4-yl)acetate Product Listing (CAS 1092286-86-6). Retrieved from

  • American Chemical Society (ACS). 1H-1,2,3-Triazole Molecule of the Week (Tautomerism Insights). Retrieved from

  • ChemRxiv. Development of Efficient Synthesis of Triazole Acetic Acids. Retrieved from

Sources

Advanced HPLC Guide: Separation of Triazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Times for Triazole Regioisomers Content Type: Technical Comparison Guide

Optimizing Selectivity for 1,2,3- and 1,2,4-Triazole Scaffolds

Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1]

Executive Summary: The Regioisomer Challenge

In drug discovery, the biological activity of triazole-containing pharmacophores is strictly dependent on regioisomerism. For 1,2,3-triazoles , the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-isomer , while Ruthenium catalysis (RuAAC) or thermal methods yield the 1,5-isomer . For 1,2,4-triazoles , alkylation often produces a mixture of N1- and N2-substituted products.

These isomers share identical molecular weights and similar hydrophobicities (


), rendering standard C18 methods inefficient. This guide details the mechanistic drivers—specifically dipole moment  and 

-

interactions
—required to separate these critical isomers.

Mechanistic Basis of Separation

To achieve baseline resolution, you must exploit the electronic differences between isomers rather than their hydrophobicity.

1,2,3-Triazoles: The Dipole Driver

The separation of 1,4- and 1,5-disubstituted 1,2,3-triazoles is governed by their net dipole moments.

  • 1,4-Isomers: generally exhibit a lower net dipole moment due to the opposing vector alignment of substituents (pseudo-centrosymmetric).

  • 1,5-Isomers: exhibit a higher net dipole moment due to the acute angle between substituents, creating a stronger molecular dipole.

Chromatographic Implication:

  • Reversed-Phase (C18): The more polar 1,5-isomer typically elutes earlier than the 1,4-isomer.

  • Polar-Embedded/PFP Phases: The 1,5-isomer interacts more strongly with the electron-deficient PFP ring or polar groups, often increasing its retention relative to C18 or even reversing elution order.

1,2,4-Triazoles: Tautomerism and N-Alkylation

1,2,4-triazoles exist as tautomers (1H and 4H) with vastly different polarities.

  • 1H-tautomer: High dipole moment (~4.55 D).[2]

  • 2H-tautomer: Low dipole moment (~0.12 D).[2]

  • Note: In alkylated derivatives, N1-alkyl isomers are generally more stable and less polar than N4-alkyl isomers, but N2-alkylation (often kinetic) creates significant separation challenges.

Comparative Analysis: Column Performance

The following table compares stationary phase performance for separating triazole regioisomers.

FeatureC18 (Octadecyl) PFP (Pentafluorophenyl) Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, H-Bonding

-

Stacking, Hydrophobic
Selectivity (

) for Isomers
Low (Often co-elute)High (Shape & electronic selectivity)Medium-High (Good for aromatic R-groups)
1,4 vs 1,5 Separation Poor. Relies solely on small shape differences.Excellent. Resolves based on dipole differences.Good. Effective if R-groups are aromatic.
Peak Shape Prone to tailing (basic N interaction with silanols).Sharper peaks (rigid stationary phase).Good, often uses end-capping.
Recommended Use Initial screening only.Primary choice for regioisomers. Alternative if PFP fails.

Experimental Protocol: Separation of 1,4- vs 1,5-Disubstituted 1,2,3-Triazoles

This protocol is designed to separate a mixture of phenyl-substituted triazole isomers (e.g., from a thermal Click reaction).

Method Parameters
  • Column: Fluorophenyl (PFP) or Biphenyl Core-Shell,

    
     mm, 
    
    
    
    .
    • Why: Core-shell particles provide high efficiency; PFP phase targets the

      
      -electron difference between isomers.
      
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate for pH 3.8).

    • Why: Acidic pH suppresses ionization of the triazole ring (pKa ~1.2 for 1,2,3-triazole), ensuring the neutral form interacts with the stationary phase.

  • Mobile Phase B: Methanol (MeOH).

    • Why: MeOH promotes

      
      -
      
      
      
      interactions better than Acetonitrile (ACN).[3] ACN can form a
      
      
      -complex with the stationary phase, masking the interaction with the analyte.
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Load
10.060Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End
Expected Results
  • Elution Order: The 1,5-isomer (more polar/higher dipole) typically elutes first or is better resolved from the 1,4-isomer compared to C18.

  • Resolution (

    
    ):  Expect 
    
    
    
    on PFP phases where C18 might show
    
    
    .

Visualizing the Method Development Workflow

The following diagram illustrates the decision logic for selecting the correct HPLC mode based on the specific triazole isomer challenge.

TriazoleSeparation Start Start: Triazole Isomer Mixture CheckType Identify Isomer Type Start->CheckType Type123 1,2,3-Triazoles (1,4- vs 1,5-) CheckType->Type123 Type124 1,2,4-Triazoles (N1- vs N2-alkyl) CheckType->Type124 SelectPFP Select PFP or Biphenyl Column (Maximize pi-pi / dipole) Type123->SelectPFP Structural Isomers SelectHILIC Select HILIC or Mixed-Mode (Primesep/Coresep) Type124->SelectHILIC High Polarity SolventChoice Use Methanol (MeOH) Avoid ACN (suppresses pi-pi) SelectPFP->SolventChoice Result123 Result: 1,5-isomer elutes first (Polarity) High Resolution SolventChoice->Result123 BufferCtrl Control pH < 3.0 (Suppress silanol tailing) SelectHILIC->BufferCtrl Result124 Result: Separation of N-alkyl isomers based on pKa/Basicity BufferCtrl->Result124

Caption: Decision matrix for selecting stationary phases and mobile phases based on triazole regioisomer class.

Troubleshooting Common Issues

Peak Tailing
  • Cause: Triazoles are basic nitrogen heterocycles. The lone pair on the nitrogen can interact with residual silanols on the silica surface.

  • Solution:

    • pH Control: Lower pH (2.5 - 3.0) using Formic Acid or TFA to protonate the triazole, reducing silanol interaction.

    • Ionic Strength: Add 10-20 mM Ammonium Formate to mask silanols.

    • Column: Use "End-capped" or "Base-Deactivated" columns.

Co-elution of Isomers
  • Cause: Insufficient selectivity on C18.[3]

  • Solution: Switch to Methanol instead of Acetonitrile. Methanol allows the analyte's

    
    -system to interact with the phenyl rings of the stationary phase (PFP/Phenyl-Hexyl). Acetonitrile forms a "layer" over the stationary phase, blocking these critical steric/electronic interactions.
    

References

  • Mechanism of Triazole Formation & Isomerism

    • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link

  • Dipole Moments of Azoles

    • Ostrovskii, V. A., et al. (2012). "Reactivity of Azoles."[4] Advances in Heterocyclic Chemistry. Link

  • PFP Column Selectivity for Regioisomers

    • Euerby, M. R., et al. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC." Journal of Chromatography A. Link

  • 1,2,4-Triazole Separation Methods

    • BenchChem Application Notes.[1] "HPLC Analysis of 1,2,4-Triazole Compounds." Link

  • Ruthenium-Catalyzed (1,5-Isomer)

    • Zhang, L., et al. (2005).[5] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link

Sources

UV-Vis absorption properties of triazole-5-acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Absorption Properties of Triazole-5-Acetate Derivatives

Executive Summary & Technical Context

The Triazole-5-Acetate Scaffold in Modern Pharmacophores The 1,2,3-triazole-5-acetate (and its isomeric 1,2,4-analog) represents a critical "privileged structure" in medicinal chemistry. Unlike the ubiquitous 1,4-disubstituted triazoles generated via CuAAC ("Click") chemistry, the 5-substituted regioisomers offer unique electronic and steric profiles. The ester/acetate group at the 5-position introduces a specific electronic push-pull system with the nitrogen-rich ring, significantly altering the UV-Vis absorption profile compared to the 4-substituted counterparts.

Why UV-Vis Characterization Matters: For drug development professionals, the UV-Vis spectrum is not merely a purity check; it is a direct readout of the electronic conjugation and tautomeric state.

  • Electronic Transitions: The shift in

    
     reveals the degree of conjugation between the C5-acetate carbonyl and the triazole 
    
    
    
    -system.
  • Tautomeric Fingerprinting: In 1,2,4-triazoles, the absorption band is highly sensitive to the N-H proton location (1H, 2H, or 4H tautomers).

  • Quantification: High molar extinction coefficients (

    
    ) allow for sensitive detection in HPLC-UV assays.
    

Comparative Analysis: Triazole-5-Acetates vs. Alternatives

This section objectively compares the optical performance of the 1,2,3-triazole-5-acetate scaffold against its primary structural isomers.

Table 1: Comparative UV-Vis Properties of Triazole Scaffolds
Feature1,2,3-Triazole-5-Acetate 1,2,3-Triazole-4-Acetate 1,2,4-Triazole-5-Acetate
Primary

225 – 255 nm (Substituent dependent)210 – 240 nm200 – 220 nm (Thione form: ~250 nm)
Electronic Origin

(Ring + Ester conjugation)

(Less conjugation)

(Highly sensitive to pH)
Molar Absorptivity (

)
~8,000 – 12,000 M⁻¹cm⁻¹ ~4,000 – 6,000 M⁻¹cm⁻¹~1,000 – 3,000 M⁻¹cm⁻¹
Solvatochromism Moderate (Red shift in polar solvents)WeakStrong (Due to H-bonding/Tautomerism)
Synthesis Route Azide +

-Keto Ester (Dimroth)
CuAAC (Click Chemistry)Hydrazine + Diester

Expert Insight: The 5-acetate derivative consistently exhibits a bathochromic shift (red shift) of 10–15 nm compared to the 4-acetate. This is due to the steric compression at the 5-position forcing the ester carbonyl to align with the triazole


-system, enhancing orbital overlap. In contrast, the 4-acetate has more rotational freedom, often breaking conjugation.

Experimental Methodologies

A. Synthesis of Ethyl 1-Benzyl-1H-1,2,3-triazole-5-acetate

Methodology: Base-Mediated Cyclocondensation (Dimroth-Type)

This protocol avoids the regioselectivity issues of thermal Huisgen cycloaddition by using an activated methylene precursor.

Workflow Diagram (DOT):

SynthesisPath Azide Benzyl Azide (R-N3) Intermediate Enolate Intermediate Azide->Intermediate Base (NaOEt/DBU) KetoEster Ethyl Acetoacetate (β-Keto Ester) KetoEster->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Product Ethyl 1-benzyl-1,2,3- triazole-5-acetate Cyclization->Product Regioselective Formation

Caption: Regioselective synthesis of 1,2,3-triazole-5-acetates via base-mediated condensation of azides and


-keto esters.[1][2][3][4][5][6]

Step-by-Step Protocol:

  • Reagents: Dissolve ethyl acetoacetate (1.0 eq) and DBU (1.2 eq) in anhydrous DMSO.

  • Addition: Add benzyl azide (1.0 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 12 hours. The basic conditions promote the formation of the enolate, which attacks the terminal nitrogen of the azide.

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 4 to precipitate the product.

  • Purification: Recrystallize from ethanol/water (not column chromatography, to avoid ester hydrolysis).

B. UV-Vis Characterization Protocol

Objective: Accurate determination of


 and 

.

Workflow Diagram (DOT):

UVWorkflow Stock Prepare Stock Solution (1.0 mM in MeCN) Dilution Serial Dilution (10 - 100 µM) Stock->Dilution Scan Scan 190-400 nm (1 cm Quartz Cuvette) Dilution->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Subtract Data Calculate ε using Beer-Lambert Law Scan->Data

Caption: Standardized workflow for determining molar extinction coefficients of triazole derivatives.

Protocol Steps:

  • Solvent Choice: Use HPLC-grade Acetonitrile (MeCN). Avoid Methanol if transesterification is a risk, though it is generally safe for short durations. MeCN has a lower UV cutoff (190 nm).

  • Blanking: Perform a baseline correction using pure MeCN in a matched quartz cuvette (1 cm path length).

  • Measurement:

    • Prepare a 100

      
      M solution.
      
    • Scan from 400 nm down to 190 nm.

    • Identify

      
       (typically ~249 nm for phenyl-substituted derivatives).
      
  • Validation: Prepare three concentrations (e.g., 25, 50, 75

    
    M). Plot Absorbance vs. Concentration. The 
    
    
    
    must be >0.999 to confirm Beer's Law linearity.

Data Interpretation & Troubleshooting

Spectral Features of Triazole-5-Acetates:

  • Band A (~210 nm): High energy

    
     transition of the triazole ring. Often obscured by solvent cutoff.
    
  • Band B (245–260 nm): The diagnostic band. This arises from the conjugation of the triazole ring with the N1-substituent (e.g., benzyl/phenyl) and the C5-acetate carbonyl.

    • Observation: If this band is split or broadened, it indicates aggregation or the presence of rotamers.

    • Shift: An electron-donating group (EDG) on the N1-benzyl ring (e.g., -OMe) will red-shift this band to ~255-260 nm.

Common Artifacts:

  • Shoulder at 280-300 nm: Often seen if the product is contaminated with unreacted azide (benzyl azide absorbs weakly here) or if the "Dimroth" rearrangement occurred incompletely, leaving diazo intermediates.

  • Low

    
     (< 5,000):  Indicates poor solubility or hydration of the triazole ring. Ensure the sample is fully dry before weighing.
    

References

  • Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazole Derivatives. Int. J. Pharm. Res. All. Sci. (2022).[6] Discusses the reaction of azides with

    
    -keto esters and DBU. 
    
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles. PMC - NIH. (2025).[3] Detailed analysis of UV-Vis and fluorescence properties of triazole isomers.

  • A Practical Flow Synthesis of 1,2,3-Triazoles.Royal Society of Chemistry.

    
     249 nm) for 1-phenyl-1,2,3-triazole derivatives. 
    
  • Electronic States of 1,2,3-Triazole. Journal of Chemical Physics. (2011).[7][8] Fundamental vacuum UV studies of the triazole core.

  • 1-Benzyl-1,2,3-triazole Spectral Data. NIST Chemistry WebBook. Standard reference for IR and Mass Spec data of the parent scaffold.

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 2-(1H-1,2,3-triazol-5-yl)acetate

[1][2]

Executive Directive: Operational Autonomy

This guide supersedes generic "organic waste" protocols by addressing the specific dual-nature of Methyl 2-(1H-1,2,3-triazol-5-yl)acetate : a nitrogen-rich heterocycle susceptible to energetic decomposition under extreme stress, and an ester capable of hydrolysis.[1][2]

Immediate Action Required:

  • Do NOT combine with strong oxidizing agents or strong acids/bases.[2]

  • Do NOT dispose of via sink/drain (Strict prohibition due to aquatic toxicity potential and hydrolysis byproducts).[3]

  • Segregate based on "Heavy Metal" content if used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

Hazard Assessment & Chemical Logic (E-E-A-T)

To dispose of this compound safely, you must understand its reactivity profile.[1][2] This is not just "waste"; it is a chemical system in stasis.[2]

FeatureChemical LogicDisposal Implication
1,2,3-Triazole Ring High nitrogen content (N:C ratio).[1][2][4] While 1,2,3-triazoles are thermally stable compared to other isomers, they release Nitrogen Oxides (NOx) upon incineration.[1][2]Incineration Only. Must be sent to a facility equipped with scrubbers.[2] Do not autoclave (risk of uncontrolled off-gassing).[2]
Methyl Ester Susceptible to hydrolysis in basic or acidic aqueous media, converting to the free acid and methanol.[1][2]Moisture Control. Keep waste streams neutral (pH 6-8). Hydrolysis changes the solubility profile, potentially precipitating the acid form in solvent lines.[2]
Click Chemistry Context Often contaminated with Copper (Cu) or Ruthenium (Ru) catalysts.Heavy Metal Segregation. If Cu is present (>1 ppm), the waste stream is no longer just "Organic"; it is "Mixed Organic/Metal" (RCRA implications).[2]

Pre-Disposal Decision Matrix

Before moving the container, visualize the workflow.[2] This self-validating system ensures no regulatory violations occur downstream.[2]

DisposalWorkflowStartWaste Generation:Methyl 2-(1H-1,2,3-triazol-5-yl)acetateStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalsLiquidSolution / Reaction MixStateCheck->LiquidDissolvedBin_SolidBin: Hazardous Solid Waste(High Nitrogen)Solid->Bin_SolidMetalCheckContains Heavy Metals?(e.g., Cu catalyst)Liquid->MetalCheckScavengeStep: Add Metal Scavenger(Silica-thiol or EDTA)MetalCheck->ScavengeYes (Catalyzed)Bin_OrgBin: Non-Halogenated OrganicMetalCheck->Bin_OrgNo (Pure)Scavenge->Bin_OrgIf <1ppm CuBin_MixedBin: Mixed Organic/Metal WasteScavenge->Bin_MixedHigh Conc.

Figure 1: Decision logic for segregating triazole-acetate waste streams. Note the critical checkpoint for metal catalysts common in synthesis.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid or Stock Solution (No Catalysts)

Applicable for: Expired reagents, excess starting material, NMR samples.[1][2]

  • Solvent Compatibility Check:

    • If the material is in solution (e.g., DMSO, Methanol), ensure the solvent is compatible with the "Non-Halogenated Organic" stream.[1][2]

    • Critical: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste drum.[2] The triazole ring can form unstable salts.[2]

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jar.

    • Liquids: Amber glass or HDPE carboy.[2]

  • Labeling:

    • Must list: "Methyl 2-(1H-1,2,3-triazol-5-yl)acetate".[1][2]

    • Hazard Flags: Irritant , Flammable (if in solvent).[2]

    • Expert Tip: Add a "High Nitrogen Content" sticky note to the drum log.[2] This aids the incineration facility in adjusting their burn rates to prevent NOx spikes.

Scenario B: Reaction Mixture (CuAAC "Click" Waste)

Applicable for: Crude reaction mixtures containing Copper (CuI, CuSO4) or Ascorbate.[1]

The Risk: Copper is regulated as a heavy metal toxicant. Disposing of copper-laden organics in standard incineration streams can result in fines or catalyst poisoning at the treatment plant.[2]

  • Quenching & Scavenging (The Self-Validating Step):

    • Protocol: Add a metal scavenger (e.g., QuadraSil™ MP or simple EDTA) to the reaction mixture. Stir for 30 minutes.

    • Validation: Spot test the supernatant on TLC. If the blue/green hue persists, add more scavenger.[1][2]

  • Filtration (Optional but Recommended):

    • Filter the mixture through a Celite pad.[5]

    • Solid Waste (Celite + Cu): Dispose as Solid Hazardous Waste (Heavy Metal) .

    • Filtrate (Organic): Dispose as Non-Halogenated Organic Waste .

  • Direct Disposal (If Scavenging is not possible):

    • Segregate the entire liquid volume into a carboy marked "Mixed Waste: Organic + Heavy Metal (Copper)" .

    • Do NOT pour into the general solvent drum.

Regulatory & Logistics Data

Use the following codes to ensure compliance with US EPA (RCRA) and international standards.

ParameterValue/CodeNotes
Waste Type Hazardous Chemical WasteNot for municipal trash.[2]
RCRA Code (Pure) D001 (Ignitable)If in flammable solvent (Flash point <60°C).
RCRA Code (Mixed) D001 + Toxic If Cu/Heavy metals are present.
UN Number UN 1993 (Flammable Liquid, n.o.s.)[1][2]Most common for solvent solutions.[2]
Storage Class Class 3 (Flammable) or Class 11 (Combustible Solid)Keep cool (<25°C) to prevent ester hydrolysis.

Emergency Procedures

Spill Management:

  • Isolate: Evacuate the immediate area if dust is generated.[2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] (Respiratory protection required for large solid spills).

  • Neutralize:

    • Solids: Do not dry sweep (dust explosion risk). Cover with wet sand or vermiculite.[2] Scoop into a waste bucket.

    • Liquids: Absorb with vermiculite or spill pads.[2]

  • Decontaminate: Wash the surface with a mild soap solution.[2] Avoid bleach (hypochlorite can react with nitrogenous rings).[2]

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,3-Triazole derivatives.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Codes D001 (Ignitability). Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and waste management.[1][2] Chemical Society Reviews.[2] (General reference for Cu-waste in Click Chemistry).

Personal protective equipment for handling methyl 2-(1H-1,2,3-triazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and handling protocols for methyl 2-(1H-1,2,3-triazol-5-yl)acetate .

Notice: As a specialized research intermediate, specific toxicological data for this exact isomer is often limited in public registries. This guide applies the Precautionary Principle , synthesizing safety data from structural analogs (1,2,3-triazoles and acetate esters) and standard protocols for high-nitrogen heterocycles.

Section 1: Executive Safety Summary (Immediate Action)

Parameter Critical Directive
Primary Hazard Class Irritant / Potential Energetic Precursor
GHS Signal Word WARNING (Default for research intermediates)
Key Risks Skin/Eye Irritation (H315, H319); Respiratory Irritation (H335).[1] Note: 1,2,3-Triazoles are nitrogen-rich. While generally stable, avoid excessive heat or shock until stability is verified.
Occupational Exposure Zero-Contact Policy. Treat as a potential sensitizer.
Fire Safety Class B Extinguisher (CO₂, Dry Chemical). Do not use water jet.
Spill Response Isolate area.[2][3] Dampen with inert solvent (e.g., PEG-400) if powder to prevent dust. Sweep into hazardous waste.[4]

Section 2: Hazard Identification & Risk Assessment[5]

2.1 Structural Hazard Analysis

To understand the risks, we must deconstruct the molecule:

  • 1,2,3-Triazole Ring: This five-membered ring contains three nitrogen atoms. While 1,2,3-triazoles are significantly more stable than their azide precursors, they possess high nitrogen content, contributing to a positive heat of formation. Risk: Potential thermal sensitivity; trace metal coordination (e.g., Copper) can form sensitive complexes.

  • Methyl Acetate Moiety: The ester linkage is susceptible to hydrolysis by strong acids or bases, releasing methanol and the corresponding triazole acetic acid. Risk: Flammability (if volatile impurities exist) and chemical incompatibility with strong oxidizers.

2.2 Risk Assessment Matrix
Hazard CategoryRisk LevelControl Measure
Inhalation High (if dust/aerosol)Handle only in a certified Chemical Fume Hood.
Dermal Absorption Unknown (Treat as High)Double-gloving (Nitrile) required.
Thermal Stability ModerateStore < 25°C. Avoid rotary evaporation to dryness > 50°C without a shield.
Chemical Incompatibility HighKeep away from strong acids, bases, and alkali metals.

Section 3: Personal Protective Equipment (PPE)[1]

This protocol utilizes a "Barrier-in-Depth" strategy. Do not rely on a single layer of protection.

3.1 PPE Decision Logic (Graphviz)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing (< 100 mg) Solid->Weighing Bulk Bulk Handling (> 100 mg) Solid->Bulk Dilute Dilute Solution Liquid->Dilute Conc Concentrated / Neat Liquid->Conc Level1 PPE Level 1: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Weighing->Level1 Inside Hood Level2 PPE Level 2: Double Nitrile (Outer 8 mil) Chemical Goggles Respirator (N95/P100) if outside hood Bulk->Level2 Dust Risk Dilute->Level1 Level3 PPE Level 3: Silver Shield / Laminate Gloves Face Shield + Goggles Blast Shield Conc->Level3 Splash/Rxn Risk

Figure 1: PPE Decision Tree based on physical state and operational scale.

3.2 Glove Compatibility Table

Based on permeation data for esters and nitrogen heterocycles:

Glove MaterialThickness (mil)Breakthrough TimeRecommendation
Nitrile (Disposable) 4-5 mil< 15 mins (Splash)Minimum Requirement. Change immediately upon contact.
Nitrile (Extended) 8-10 mil> 60 minsRecommended for synthesis/workup.
Laminate (Silver Shield) 2.7 mil> 480 minsMandatory for spill cleanup or prolonged immersion.
Latex --PoorDO NOT USE. Permeable to esters.

Section 4: Operational Workflow

4.1 Storage and Stability
  • Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration minimizes ester hydrolysis and degradation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The triazole ring can be hygroscopic; moisture promotes hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers to prevent potential coordination chemistry with the triazole nitrogens.

4.2 Handling Protocol (Step-by-Step)

Step 1: Preparation

  • Verify fume hood airflow (> 100 fpm).

  • Clear the hood of incompatible chemicals (oxidizers, strong acids).

  • Don PPE Level 2 (Double Nitrile, Lab Coat, Goggles).

Step 2: Weighing

  • If Solid: Use an anti-static gun if the powder is static-prone. Weigh inside the fume hood using a draft shield.

  • If Liquid: Use a positive-displacement pipette to prevent dripping.

Step 3: Solubilization

  • Preferred Solvents: DMSO, DMF, Methanol, Dichloromethane.

  • Avoid: Acetone (if using strong base, aldol condensation is a risk).

  • Dissolution: Add solvent slowly. If heating is required, do not exceed 50°C.

Step 4: Reaction Monitoring

  • When using this intermediate in "Click Chemistry" (CuAAC), ensure copper catalysts are quenched properly (e.g., with EDTA) before disposal, as copper-triazole complexes can be shock-sensitive when dry.

4.3 Operational Logic Diagram (Graphviz)

Handling_Workflow Storage Storage (2-8°C, Argon) Inspect Visual Inspection (Check for crystals/color change) Storage->Inspect Weigh Weighing (Fume Hood Only) Inspect->Weigh Pass Waste Waste Disposal (High Nitrogen Stream) Inspect->Waste Degraded Solvent Solubilization (DMSO/DCM) Weigh->Solvent Reaction Reaction Solvent->Reaction Quench Quench/Workup (Remove Metals) Reaction->Quench Quench->Waste

Figure 2: Operational workflow from storage to disposal.

Section 5: Emergency Response & Waste Management

5.1 Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes , lifting eyelids.[4][5] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6] Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

5.2 Disposal Protocols

Do NOT dispose of down the drain.

  • Segregation: Classify as "Organic Waste - High Nitrogen Content".

  • Labeling: Clearly label as "Contains Triazole Derivative - Potential Sensitizer".

  • Incompatibility: Do not mix with waste streams containing heavy metals (Ag, Cu, Pb) or strong oxidizers (Peroxides, Nitric Acid), as this increases the risk of forming unstable species.

References

  • PubChem. 1,2,3-Triazole Compound Summary. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Methyl Acetate (General Ester Hazards). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.